2-Chlorophenyl methyl sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARIPVZOXXAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-20-5 | |
| Record name | 2-Chlorophenyl methyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Chlorophenyl Methyl Sulfone from 2-Chlorothiophenol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Chlorophenyl methyl sulfone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is a two-step process commencing with the S-methylation of 2-chlorothiophenol to yield the intermediate, 2-chlorophenyl methyl sulfide, followed by its selective oxidation to the final sulfone product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic logic, targeting researchers and professionals in chemical and drug development.
Overall Synthetic Scheme
The conversion of 2-chlorothiophenol to this compound is achieved through a sequential two-step synthesis. The first step involves the nucleophilic substitution on a methylating agent by the thiolate of 2-chlorothiophenol. The second step is the oxidation of the resulting sulfide intermediate.
References
Technical Guide: Physicochemical Properties of 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile organosulfur compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structural features, including the presence of a chlorine atom and a methyl sulfone group on an aromatic ring, impart specific reactivity and properties that are of significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and logical workflows to aid researchers in its application and further development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.
General Properties
| Property | Value | Reference |
| CAS Number | 17482-05-2 | [1] |
| Appearance | White crystalline solid | [1] |
| Storage | Store at 0-8 °C | [1] |
Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇ClO₂S |
| Molecular Weight | 190.65 g/mol |
| Melting Point | 90-94 °C |
| Boiling Point | Not explicitly available |
| Solubility | General compatibility with a range of organic solvents noted, though specific quantitative data is limited. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. The following is a general protocol that can be adapted for the preparation of this compound from 2-chlorophenyl methyl sulfide.
Materials:
-
2-Chlorophenyl methyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide (aqueous solution, e.g., 4 M)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenyl methyl sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution, excess, e.g., 4 equivalents) to the stirred solution at room temperature.[2] The addition should be controlled to manage any potential exotherm.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting sulfide is consumed.[2]
-
Upon completion, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.[2]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[2]
-
Combine the organic layers and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Characterization Protocols
The melting point of this compound can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample.
Standard spectroscopic techniques can be employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts, and the methyl protons will appear as a singlet.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfone group (typically strong bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ for asymmetric and symmetric SO₂ stretching, respectively), as well as bands corresponding to the aromatic ring and the C-Cl bond.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the oxidation of 2-chlorophenyl methyl sulfide.
Caption: Synthesis workflow for this compound.
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development and related scientific fields. The provided data and protocols are intended to facilitate the effective use and further investigation of this important chemical intermediate.
References
In-Depth Technical Guide on the Crystal Structure of Chlorophenyl Methyl Sulfones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the crystal structure of chlorophenyl methyl sulfones, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. Due to the absence of publicly available crystallographic data for 2-chlorophenyl methyl sulfone, this paper presents a comprehensive examination of its positional isomer, 4-chlorophenyl methyl sulfone, as a representative model. This document outlines the experimental protocols for synthesis and single-crystal X-ray diffraction and presents the crystallographic data in a structured format. Furthermore, it includes visualizations of the experimental workflow and a general synthesis pathway for this class of compounds.
Introduction
Chlorophenyl methyl sulfones are organosulfur compounds characterized by a chlorophenyl group and a methyl sulfone group. These moieties contribute to their chemical properties, such as thermal stability and solubility, making them valuable intermediates in organic synthesis.[1] They are utilized in the development of various biologically active molecules, including anti-inflammatory and analgesic drugs, as well as herbicides and pesticides.[1] A thorough understanding of their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of new materials.
This guide focuses on the crystal structure analysis of this important class of compounds, providing researchers with the necessary data and methodologies for their work. While the primary topic is this compound, the lack of available crystal structure data for this specific isomer has necessitated the use of 4-chlorophenyl methyl sulfone as a proxy for detailed structural elucidation.
Synthesis and Crystallization
The synthesis of chlorophenyl methyl sulfones can be achieved through a two-step process involving reduction and methylation of the corresponding substituted benzenesulfonyl chloride.
Experimental Protocol: Synthesis of 4-Chlorophenyl Methyl Sulfone
A common method for the preparation of 4-chlorophenyl methyl sulfone involves the reaction of 4-chlorobenzenesulfonyl chloride. The general procedure is as follows:
-
Reduction: 4-chlorobenzenesulfonyl chloride is reduced to its corresponding sulfinate salt.
-
Methylation: The resulting sulfinate is then methylated to yield 4-chlorophenyl methyl sulfone.
Crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
Crystal Structure Analysis of 4-Chlorophenyl Methyl Sulfone
The crystal and molecular structure of 4-chlorophenyl methyl sulfone has been determined by single-crystal X-ray diffraction.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of 4-chlorophenyl methyl sulfone was carried out using a standard single-crystal X-ray diffraction protocol.[1][2]
-
Crystal Selection: A suitable single crystal of 4-chlorophenyl methyl sulfone with dimensions of approximately 0.14×0.18×0.30 mm was selected.[2]
-
Data Collection: The crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293 K using Mo Kα radiation (λ = 0.71073 Å).[2]
-
Structure Solution and Refinement: The collected diffraction data was processed. The structure was solved and refined using full-matrix least-squares techniques. The positions of hydrogen atoms were determined from difference Fourier maps and refined.[1][2]
Data Presentation: Crystallographic Data
The crystallographic data for 4-chlorophenyl methyl sulfone is summarized in the tables below.[1][2]
Table 1: Crystal Data and Structure Refinement for 4-Chlorophenyl Methyl Sulfone [1][2]
| Parameter | Value |
| Chemical Formula | C₇H₇ClO₂S |
| Formula Weight | 190.65 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.429(1) |
| b (Å) | 6.995(1) |
| c (Å) | 10.952(2) |
| α (°) | 95.27(1) |
| β (°) | 94.31(1) |
| γ (°) | 90.64(1) |
| Volume (ų) | 412.9(1) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.533 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.659 |
| F(000) | 196 |
| Crystal Size (mm³) | 0.14 × 0.18 × 0.30 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 |
| θ range for data collection (°) | up to 62 |
| Reflections collected | 2493 |
| Independent reflections | 1201 |
| Final R indices [I > 2σ(I)] | R = 0.052, Rw = 0.054 |
Table 2: Selected Bond Lengths for 4-Chlorophenyl Methyl Sulfone [1]
| Bond | Length (Å) |
| Cl - C(4) | 1.743(5) |
| S - O(1) | 1.438(5) |
| S - O(2) | 1.442(3) |
| S - C(1) | 1.774(5) |
| S - C(7) | 1.752(5) |
Visualizations
Experimental and Logical Workflows
To illustrate the processes involved in the analysis of chlorophenyl methyl sulfones, the following diagrams are provided.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of chlorophenyl methyl sulfones, using 4-chlorophenyl methyl sulfone as a case study. The presented crystallographic data and experimental protocols offer a valuable resource for researchers in medicinal chemistry, materials science, and agrochemical development. The structural information is fundamental for understanding the physicochemical properties and biological activities of this class of compounds, thereby facilitating the design of new and improved molecules. Future studies should aim to elucidate the crystal structure of this compound to allow for a direct comparative analysis between the isomers.
References
Spectroscopic Characterization of 2-Chlorophenyl Methyl Sulfone: A Technical Guide
Introduction
2-Chlorophenyl methyl sulfone, with the systematic name 1-Chloro-2-(methylsulfonyl)benzene and CAS Registry Number 17482-05-2, is a sulfone compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its utility as a synthetic intermediate and a pharmacophore necessitates a thorough understanding of its structural and electronic properties.[3] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous identification and crucial insights into the molecular framework. This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, tailored for researchers and scientists in the field.
Molecular Structure and Properties
A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | dd | 1H | Ar-H |
| ~7.60 - 7.75 | m | 2H | Ar-H |
| ~7.50 | dt | 1H | Ar-H |
| 3.25 | s | 3H | -SO₂CH₃ |
Disclaimer: The chemical shifts and multiplicities are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.
Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the complex multiplets of the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound due to its excellent solubilizing properties and the single carbon signal that does not interfere with the analyte's spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | Ar-C (quaternary) |
| ~134.5 | Ar-C (quaternary) |
| ~132.0 | Ar-CH |
| ~131.0 | Ar-CH |
| ~129.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~43.0 | -SO₂CH₃ |
Disclaimer: The chemical shifts are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.
Self-Validating Protocol: NMR Sample Preparation A robust protocol ensures data integrity:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1580, 1470 | Medium | Aromatic C=C skeletal vibrations |
| ~1320-1280 | Strong | Asymmetric SO₂ stretch |
| ~1160-1120 | Strong | Symmetric SO₂ stretch |
| ~750 | Strong | C-Cl stretch |
Note: The IR data is based on characteristic vibrational frequencies for the functional groups present and data from similar compounds.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 190/192 | Moderate | [M]⁺ (Molecular Ion) |
| 175 | Moderate | [M - CH₃]⁺ |
| 126 | Strong | [M - SO₂CH₃]⁺ |
| 111 | Moderate | [M - SO₂CH₃ - Cl]⁺ |
| 79 | Low | [SO₂CH₃]⁺ |
Disclaimer: The fragmentation pattern is predicted based on established principles of mass spectrometry and data from related compounds.
Trustworthiness of the Protocol: GC-MS Analysis A well-defined GC-MS protocol ensures reliable results:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities.
-
Ionization: The eluting compound is introduced into the mass spectrometer and ionized, typically using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).
Figure 2: Proposed key fragmentation pathways of this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to confirming the structure and purity of this important chemical entity. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in their synthetic and analytical endeavors.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 2-Chlorophenyl methyl sulfone. The information herein is curated for professionals in research and development, particularly within the pharmaceutical and materials science sectors, where understanding the thermal characteristics of chemical entities is paramount for safety, stability, and formulation. This document summarizes key thermal data, outlines detailed experimental protocols for thermal analysis, and presents visual representations of decomposition pathways and experimental workflows.
Thermal Stability and Decomposition Profile
This compound is an aromatic sulfone compound noted for its thermal stability, a crucial attribute for its applications in chemical synthesis and materials science. While specific experimental data for this particular isomer is not extensively published, analysis of closely related aromatic sulfones allows for a comprehensive and representative understanding of its thermal behavior. The decomposition of such molecules typically occurs at elevated temperatures and is characterized by the cleavage of the carbon-sulfur bonds.
Quantitative Thermal Analysis Data
The following table summarizes representative quantitative data expected from the thermal analysis of this compound and its analogs. This data is compiled from studies on aromatic sulfones and provides a baseline for understanding the thermal characteristics of the 2-chloro isomer.
| Parameter | Representative Value | Method of Analysis | Notes |
| Melting Point (T_m) | 90 - 100 °C | Differential Scanning Calorimetry (DSC) | The melting point can be influenced by crystalline form and purity. |
| Onset of Decomposition (T_onset) | > 350 °C | Thermogravimetric Analysis (TGA) | In an inert atmosphere (e.g., Nitrogen). The onset temperature can vary with the heating rate.[1] |
| Major Decomposition Step | 370 - 650 °C | Thermogravimetric Analysis (TGA) | This range represents the primary mass loss associated with the fragmentation of the molecule.[2] |
| Gaseous Decomposition Products | SO₂, HCl, CO, CO₂, Benzene derivatives | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The primary decomposition pathway involves the elimination of sulfur dioxide.[2] The presence of chlorine is expected to lead to the formation of hydrogen chloride. |
| Activation Energy (E_a) of Decomposition | 150 - 250 kJ/mol | Kinetic analysis of TGA data (e.g., Kissinger method) | This value reflects the energy barrier for the decomposition reaction and is indicative of high thermal stability.[3] |
Experimental Protocols
To ensure reproducible and accurate assessment of the thermal properties of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound decomposes and to quantify the mass loss associated with this decomposition.
Instrumentation: A thermogravimetric analyzer capable of controlled heating in a precisely controlled atmosphere.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound into an alumina or platinum crucible.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[4]
-
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate from the TGA and derivative thermogravimetry (DTG) curves, respectively.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other phase transitions.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the heat flow to the sample relative to an empty reference pan.
-
Data Analysis: Determine the melting temperature (T_m) as the onset or peak of the melting endotherm. Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products generated during the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
Methodology:
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample holder.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Set to a temperature within the major decomposition range observed in TGA (e.g., 600 °C).
-
Atmosphere: Helium.
-
-
GC-MS Conditions:
-
Data Analysis: Identify the separated decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
The following diagrams illustrate the proposed thermal decomposition pathway of this compound and the general workflow for its thermal analysis.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 2-Chlorophenyl Methyl Sulfone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. 2-Chlorophenyl methyl sulfone (C₇H₇ClO₂S) possesses both polar (sulfone and chloro groups) and nonpolar (phenyl ring and methyl group) characteristics, suggesting it will exhibit a range of solubilities in various organic solvents. Factors influencing its solubility include the polarity of the solvent, temperature, and the crystalline structure of the solute.
Qualitative Solubility Profile
General assessments indicate that this compound is compatible with a range of organic solvents.[1] While precise measurements are not publicly documented, its structural features suggest at least moderate solubility in polar aprotic solvents and some alcohols, with lower solubility in nonpolar solvents. For a structurally related compound, 4-chlorophenyl phenyl sulfone, solubility has been reported in solvents such as acetone, dioxane, isopropanol, and benzene, with low solubility in hexane.[2] This suggests that this compound may exhibit a similar pattern.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording empirical data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Toluene | |||
| Hexane |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established methods can be employed.
Equilibrium Solubility (Shake-Flask Method)
This is a standard method for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.
-
Sampling and Analysis: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.
-
Quantification: Analyze the concentration of this compound in the aliquot. This can be done using various analytical techniques such as:
-
Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.
-
Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining concentration by comparing the peak area of the sample to that of known standards.
-
-
Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.
Isothermal Titration Method
This method involves the gradual addition of a solvent to a known mass of the solute until complete dissolution is observed.
Methodology:
-
Preparation: Place a precisely weighed amount of this compound into a thermostatically controlled vessel.
-
Titration: Slowly add the chosen organic solvent from a burette at a constant temperature, with continuous stirring.
-
Endpoint Determination: The endpoint is reached when the last solid particle dissolves, resulting in a clear solution. The total volume of solvent added is recorded.
-
Calculation: The solubility is calculated from the mass of the solute and the volume of the solvent used to achieve complete dissolution.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocols described above.
Caption: Workflow for the Equilibrium Solubility Method.
References
An In-depth Technical Guide to the Electrophilic Substitution Mechanism on 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of electrophilic substitution on 2-Chlorophenyl methyl sulfone. It synthesizes theoretical principles of physical organic chemistry to predict reaction outcomes and provides analogous experimental protocols for key electrophilic aromatic substitution reactions. This document is intended to be a valuable resource for professionals in research, and drug development by offering a thorough understanding of the reactivity of this important chemical intermediate.[1]
Core Concepts: Directing Effects of Substituents
Electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the functionalization of aromatic rings. The regiochemical outcome of these reactions on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. In the case of this compound, two substituents, a chloro group (-Cl) and a methyl sulfonyl group (-SO₂CH₃), vie for directing control.
-
The Chloro Group (-Cl): The chlorine atom is an electronegative element and therefore exhibits a deactivating inductive effect (-I), withdrawing electron density from the benzene ring and slowing the rate of electrophilic attack compared to benzene. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks the ortho or para positions. Consequently, the chloro group is classified as an ortho, para-directing deactivator .[2][3]
-
The Methyl Sulfonyl Group (-SO₂CH₃): The sulfonyl group is a powerful electron-withdrawing group due to both the high electronegativity of the oxygen atoms and strong resonance delocalization of the ring's π-electrons into the sulfonyl group. This makes the methyl sulfonyl group a strong deactivating group. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. The methyl sulfonyl group is a meta-directing deactivator .[2][4]
Predicted Regioselectivity of Electrophilic Substitution on this compound
The presence of both an ortho, para-director and a meta-director on the same aromatic ring leads to a competitive scenario. In this compound, the chloro group is at position 2 and the methyl sulfonyl group is at position 1.
The directing effects are as follows:
-
Chloro group (at C2): Directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively).
-
Methyl Sulfonyl group (at C1): Directs incoming electrophiles to positions 3 and 5 (meta).
The powerful deactivating nature of the sulfonyl group will significantly reduce the reactivity of all positions on the ring. However, a prediction of the major product can be made by considering the combined electronic effects. The positions meta to the strongly deactivating sulfonyl group (C3 and C5) are expected to be the primary sites of attack. Between these two, the C5 position is sterically less hindered than the C3 position, which is flanked by both substituents. Therefore, the major product of electrophilic substitution on this compound is predicted to be substitution at the C5 position .
It is important to note that due to the deactivating nature of both substituents, forcing conditions (e.g., high temperatures, strong acid catalysts) will likely be required to effect substitution.
Key Electrophilic Substitution Reactions: Mechanisms and Protocols
Nitration
Nitration is the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.
Mechanism:
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺).
Caption: Mechanism of aromatic nitration.
Experimental Protocol (Analogous to Nitration of 4-chloro-2-methylphenyl methanesulfonate):
-
Reaction Setup: To a stirred solution of concentrated sulfuric acid, this compound is added portion-wise while maintaining the temperature at 0-5 °C with an ice bath.
-
Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: The mixture is stirred at 0-5 °C for several hours.
-
Workup: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Table 1: Predicted Isomer Distribution for Nitration
| Position of Substitution | Predicted Major/Minor Product | Rationale |
| C5 | Major | Meta to the strongly deactivating -SO₂CH₃ group and sterically accessible. |
| C3 | Minor | Meta to the -SO₂CH₃ group but sterically hindered by both substituents. |
| C4 | Trace | Para to the -Cl group but ortho to the strongly deactivating -SO₂CH₃ group. |
| C6 | Trace | Ortho to the -Cl group and flanked by both substituents, making it sterically and electronically disfavored. |
Halogenation
Halogenation involves the introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring, typically using the elemental halogen and a Lewis acid catalyst.
Mechanism:
The Lewis acid polarizes the halogen molecule, generating a more potent electrophile.
Caption: Experimental workflow for halogenation.
Experimental Protocol (General):
-
Reaction Setup: this compound is dissolved in an inert solvent (e.g., dichloromethane, carbon tetrachloride) in a flask equipped with a stirrer and a reflux condenser. The Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃) is added.
-
Addition of Halogen: The halogen (e.g., chlorine gas or liquid bromine) is added dropwise or bubbled through the solution at room temperature.
-
Reaction: The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction is quenched by pouring it into water. The organic layer is separated, washed with a solution of sodium thiosulfate (to remove excess halogen) and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Sulfonation
Sulfonation is the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).
Mechanism:
The electrophile is sulfur trioxide (SO₃) or its protonated form. This reaction is often reversible.
Caption: Logical pathway for sulfonation.
Experimental Protocol (General):
-
Reaction Setup: this compound is added slowly to an excess of fuming sulfuric acid at a low temperature (e.g., 0-10 °C).
-
Reaction: The mixture is allowed to warm to room temperature and then heated for several hours. The reaction progress can be monitored by quenching a small aliquot in water and titrating the unreacted starting material.
-
Workup: The reaction mixture is cooled and carefully poured onto ice. The precipitated sulfonic acid is collected by filtration.
-
Purification: The product can be purified by recrystallization from water or by conversion to its sodium salt.
Conclusion
The electrophilic substitution of this compound is governed by the competing directing effects of the ortho, para-directing, deactivating chloro group and the powerful meta-directing, deactivating methyl sulfonyl group. Theoretical considerations strongly suggest that substitution will occur preferentially at the C5 position, which is meta to the sulfonyl group and sterically most accessible. Due to the presence of two deactivating groups, forcing reaction conditions are likely necessary to achieve substitution. The provided analogous experimental protocols offer a starting point for the synthesis of substituted this compound derivatives, which are valuable intermediates in medicinal chemistry and materials science. Further experimental investigation is required to definitively determine the product isomer distributions for various electrophilic substitution reactions on this substrate.
References
Biological activity screening of 2-Chlorophenyl methyl sulfone derivatives
An In-Depth Technical Guide to the Biological Activity Screening of 2-Chlorophenyl Methyl Sulfone Derivatives
Introduction
The this compound scaffold is a versatile chemical structure utilized as a foundational component in the synthesis of various biologically active molecules.[1] Its unique sulfone functional group enhances reactivity and solubility, making it a valuable intermediate in the development of novel therapeutic agents.[1] Researchers in pharmaceutical development and medicinal chemistry have explored derivatives of this compound for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a detailed overview of the screening methodologies, quantitative data, and associated signaling pathways for these derivatives, intended for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity Screening
Inflammation is a complex biological response involving pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as cyclooxygenase-2 (COX-2).[2] The screening of this compound derivatives often targets the modulation of these key inflammatory mediators.
Experimental Protocols
1.1.1 Carrageenan-Induced Paw Edema in Rats This widely used in vivo model assesses the anti-inflammatory activity of compounds by inducing localized inflammation.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control, reference (e.g., Diclofenac 25 mg/kg), and test groups (various doses of the derivative).[2][3]
-
The test compound or vehicle is administered, often orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce edema.
-
Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[2][3]
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
1.1.2 Lipopolysaccharide (LPS)-Induced Systemic Inflammation This model is used to evaluate a compound's effect on systemic inflammatory responses and cytokine production.
-
Animal Model: Wistar rats or mice.
-
Procedure:
-
Systemic inflammation is induced by administering lipopolysaccharide (LPS).
-
Test compounds are administered either as a single dose or repeatedly over a period (e.g., 14 days).[2][3]
-
Blood samples are collected after a specified time.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α) and anti-inflammatory cytokines (e.g., IL-10, TGF-β1) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][3]
-
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the control group to determine the immunomodulatory effects of the compound.
Data Presentation: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory effects of a representative pyrrole derivative incorporating the chlorophenyl moiety, identified as Compound 3f in the cited research.
| Assay | Compound/Treatment | Dosage | Result | Significance (p-value) | Reference |
| Carrageenan-Induced Paw Edema | Compound 3f (Single Dose) | 20 mg/kg | Significant edema reduction at 2 hours | p = 0.001 | [2][3] |
| Carrageenan-Induced Paw Edema | Compound 3f (14 Days) | 10, 20, 40 mg/kg | Significant edema inhibition at all time points | p < 0.001 | [2][3] |
| LPS-Induced Inflammation | Compound 3f (14 Days) | 40 mg/kg | Significant decrease in serum TNF-α | p = 0.032 | [2][3] |
| LPS-Induced Inflammation | Compound 3f (Single & Repeated) | 40 mg/kg | Significant increase in serum TGF-β1 | p = 0.002 & p = 0.045 | [2][3] |
Visualization: Inflammatory Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling cascade via NF-κB, a target for inhibition.
Antimicrobial Activity Screening
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[4] Sulfone derivatives have been investigated for their potential to inhibit the growth of various bacterial and fungal strains.
Experimental Protocol
2.1.1 Microbroth Dilution for Minimum Inhibitory Concentration (MIC) This is a standard laboratory method used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, microbial culture (bacterial or fungal), appropriate broth medium (e.g., Mueller-Hinton for bacteria), test compounds, and standard antibiotics (positive controls).
-
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in the microtiter plate wells.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[5][6]
Data Presentation: Antimicrobial Activity
The following table summarizes the MIC values for representative 2-chlorophenyl sulfone derivatives against selected microbial strains.
| Compound ID | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Compound 3 | Staphylococcus aureus | Gram-positive | >500 | [5] |
| Compound 4 | Staphylococcus aureus | Gram-positive | 125 | [5] |
| Compound 4 | Bacillus subtilis | Gram-positive | 125 | [5] |
| Compound 6a | Candida albicans | Fungus | >500 | [5] |
| Hydrazone 16 | Staphylococcus aureus | Gram-positive | 125-250 | [7] |
| Hydrazone 24 | Staphylococcus aureus | Gram-positive | 7.81 | [7] |
| Hydrazone 24 | Staphylococcus epidermidis | Gram-positive | 15.62 | [7] |
Note: Compound names are as designated in the source literature. "Compound 4" is 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. Hydrazones are 2,4,6-trimethylbenzenesulfonyl hydrazones.
Visualization: Antimicrobial Screening Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity Screening
Derivatives of this compound have also been evaluated for their potential as anticancer agents. Screening is typically performed in vitro against a panel of human cancer cell lines.
Experimental Protocols
3.1.1 MTT Assay for Cytotoxicity This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Human cancer cell lines, culture medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
The MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The results are often expressed as the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell viability).[8]
3.1.2 NCI60 Human Tumor Cell Line Screen The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) offers a screening service against 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Procedure: Compounds are submitted and tested at a single high dose. If significant growth inhibition is observed, they are then evaluated in a five-dose assay.
-
Data Analysis: The data is reported using three parameters: GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50).[9]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative Ciminalum–thiazolidinone hybrid molecules containing a chlorophenyl group.
| Compound ID | Parameter | Mean Value (µM) | Sensitive Cell Lines | Reference |
| 2h | GI50 | 1.57 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5), Breast (MCF-7) | [9] |
| TGI | 13.3 | [9] | ||
| LC50 | 65.0 | [9] | ||
| 2f | GI50 | 2.80 | (Data not specified) | [9] |
| TGI | 32.3 | [9] | ||
| LC50 | 80.8 | [9] |
Note: Compound 2h is 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid.
Visualization: In Vitro Anticancer Screening Workflow
Caption: A typical workflow for in vitro cytotoxicity screening using cell-based assays.
Conclusion
The this compound framework serves as a promising starting point for the development of novel therapeutic agents. Derivatives have demonstrated significant biological activity across multiple domains, including anti-inflammatory, antimicrobial, and anticancer applications. The experimental protocols and data presented in this guide highlight the common methodologies used for screening and provide a quantitative basis for the further design and optimization of these compounds. The diverse activities observed underscore the potential of this chemical class to yield lead molecules for addressing critical needs in medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acu.edu.in [acu.edu.in]
- 5. mdpi.com [mdpi.com]
- 6. turkjps.org [turkjps.org]
- 7. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Acute Toxicity Profile of 2-Chlorophenyl Methyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses the acute toxicity of 2-Chlorophenyl methyl sulfone. However, a comprehensive search of publicly available scientific literature and toxicology databases did not yield quantitative acute toxicity data (e.g., LD50 values) specifically for the this compound (ortho-isomer, CAS 17482-05-2). Hazard classifications found on chemical labels indicate that this compound is "Harmful if swallowed" and "Causes serious eye damage" .
Due to the lack of specific data for the 2-chloro isomer, this guide provides a detailed overview of the acute toxicity of the closely related and well-studied isomer, p-Chlorophenyl methyl sulfone (para-isomer, CAS 98-57-7) . It is crucial to note that toxicity can vary significantly between isomers, and the data for the p-chloro isomer should be considered for informational and comparative purposes only; it is not a direct substitute for data on the 2-chloro isomer.
Quantitative Acute Toxicity Data: p-Chlorophenyl Methyl Sulfone
The following table summarizes the acute toxicity data for p-Chlorophenyl methyl sulfone based on studies conducted in various animal models.
| Test Type | Species | Route of Administration | Results | Observations | Reference |
| Acute Oral Toxicity | Rat | Oral (gavage) | LD50: 400 - 620 mg/kg | General anesthetic effects, changes in motor activity, dyspnea. | [1] |
| Acute Oral Toxicity | Mouse | Oral (gavage) | LD50: 330 - 880 mg/kg | Central nervous system depression. | [1] |
| Acute Dermal Toxicity | Rat | Dermal | LD50: > 5630 mg/kg | Deaths were observed only at the highest dose level of 5630 mg/kg. | [2] |
| Skin Irritation | Rabbit | Dermal | Mild Irritant | Mild irritation observed. | [2] |
| Eye Irritation | Rabbit | Ocular | Non-irritant | No eye irritation was induced. | [2] |
| Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Non-mutagenic | No mutagenic activity was observed in five bacterial strains with or without metabolic activation. | [2] |
Experimental Protocols
The methodologies described below are based on standardized OECD guidelines and are consistent with the procedures used in the cited studies for p-Chlorophenyl methyl sulfone.[1][2]
Acute Oral Toxicity Study (Following OECD Guideline 401)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.[3][4][5]
-
Test Animals: Healthy, young adult rodents (e.g., Fischer 344 rats or B6C3F1 mice), nulliparous and non-pregnant.[2][3] Animals are acclimatized to laboratory conditions before the study.
-
Procedure:
-
Dose Selection: Graduated doses of the test substance are administered to several groups of animals, with one dose per group.[3] Dose selection is typically based on a preliminary range-finding study.
-
Administration: The test substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.[3] The vehicle (e.g., corn oil) is administered to a control group.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior such as tremors, convulsions, salivation, diarrhea, lethargy, and coma), and changes in body weight for at least 14 days.[3]
-
Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy to identify any pathological changes.[3]
-
Data Analysis: The LD50 is calculated using a recognized statistical method.
-
Acute Dermal Toxicity Study (Following OECD Guideline 402)
-
Objective: To determine the acute toxicity of a substance applied to the skin.[6][7][8]
-
Test Animals: Healthy young adult rats with healthy, intact skin.[6][9]
-
Procedure:
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[8]
-
Dose Levels: A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[6][8]
-
Observation Period: Animals are observed for signs of toxicity and mortality for 14 days. Body weights are recorded weekly.[8]
-
Acute Dermal Irritation/Corrosion Study (Following OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10][11][12]
-
Test Animals: Healthy young adult albino rabbits with intact skin.[10][13]
-
Procedure:
-
Application: A single dose (0.5 g for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[10] An untreated area of skin serves as a control.
-
Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.[10]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[11]
-
Scoring: Skin reactions are scored using a standardized system (e.g., Draize scale).[13]
-
Acute Eye Irritation/Corrosion Study (Following OECD Guideline 405)
-
Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[14][15][16]
-
Test Animals: Healthy young adult albino rabbits.[14]
-
Procedure:
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[14][17]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] The evaluation includes scoring lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis).[18]
-
Duration: The observation period is sufficient to evaluate the reversibility of the effects, typically up to 21 days.[15]
-
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.[19][20]
-
Methodology:
-
Tester Strains: Amino-acid requiring strains of bacteria are used that cannot grow in the absence of the specific amino acid. A mutagen can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.[19]
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.[19]
-
Procedure: The test substance, bacteria, and S9 mix (if used) are combined and plated on a minimal agar medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[21]
-
Visualizations
Experimental Workflow for Acute Oral Toxicity (LD50) Study
Caption: Generalized workflow for an acute oral toxicity study.
References
- 1. p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. I. Acute Toxicity and Bacterial Mutagenicity Studies | Semantic Scholar [semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. bulldog-bio.com [bulldog-bio.com]
- 20. d-nb.info [d-nb.info]
- 21. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecotoxicity Assessment of 2-Chlorophenyl methyl sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide for the ecotoxicity assessment of 2-Chlorophenyl methyl sulfone. As of the last update, specific ecotoxicity data for this compound in publicly available literature is limited. Therefore, this guide focuses on established, internationally recognized experimental protocols and data from structurally similar compounds to provide a framework for a comprehensive environmental risk assessment.
Introduction
This compound is an organic compound with potential applications in various industrial and pharmaceutical syntheses. As with any chemical that may be released into the environment, a thorough ecotoxicity assessment is crucial to understand its potential impact on aquatic ecosystems. This guide outlines the standard methodologies for evaluating the acute and chronic toxicity of this compound to key aquatic organisms, its potential for bioaccumulation, and its biodegradability.
Due to the current data gap, this document will leverage information on the closely related isomer, p-chlorophenyl methyl sulfone, to provide an initial, albeit indirect, indication of potential toxicity. The primary focus, however, remains on providing detailed experimental protocols based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These standardized methods ensure the generation of reliable and comparable data for regulatory and research purposes.
Physicochemical Properties and Environmental Fate (Data Gap)
A comprehensive ecotoxicity assessment begins with an understanding of a substance's physicochemical properties, which influence its environmental distribution and bioavailability. Key parameters include water solubility, octanol-water partition coefficient (Kow), vapor pressure, and hydrolysis rate.
Currently, there is a lack of experimentally determined physicochemical data for this compound in the public domain. This information is critical for designing and interpreting ecotoxicity studies. It is recommended that these properties be determined experimentally or estimated using validated Quantitative Structure-Property Relationship (QSPR) models prior to conducting the ecotoxicological tests outlined in this guide.
Mammalian Toxicity of a Structural Analogue: p-Chlorophenyl methyl sulfone
While not a direct indicator of ecotoxicity, mammalian toxicity data for structurally similar compounds can provide preliminary insights into potential modes of action and toxicological concerns. Studies on p-chlorophenyl methyl sulfone have indicated some level of toxicity in mammals.
Table 1: Summary of Mammalian Toxicity Data for p-Chlorophenyl methyl sulfone
| Test Species | Exposure Route | Endpoint | Result | Reference |
| Mouse | Oral | LD50 | 330 - 880 mg/kg | [1] |
| Rat | Oral | LD50 | 400 - 620 mg/kg | [1] |
| Rabbit | Dermal | Irritation | Mild irritation | [1] |
| Rabbit | Eye | Irritation | No irritation | [1] |
| Guinea Pig | Dermal | Sensitization | No sensitization | [1] |
These findings suggest that chlorophenyl methyl sulfones may exhibit moderate acute toxicity in mammals. However, direct testing on aquatic organisms is essential to determine the environmental risk.
Predicted Ecotoxicity (Qualitative Discussion)
In the absence of empirical data, a qualitative prediction of the ecotoxicity of this compound can be made based on its chemical structure. As an aromatic sulfone, it is a relatively stable and polar molecule. The presence of a chlorine atom on the phenyl ring can increase its lipophilicity and potential for bioaccumulation compared to the non-chlorinated parent compound. Aromatic compounds, in general, can exert narcotic effects on aquatic organisms, and some sulfonamides have been shown to be toxic to algae.[2][3] Therefore, it is plausible that this compound could exhibit toxicity to fish, daphnids, and algae. However, this is a hypothesis that must be confirmed through rigorous experimental testing as outlined below.
Detailed Experimental Protocols for Ecotoxicity Assessment
The following sections detail the standardized OECD protocols recommended for a comprehensive ecotoxicity assessment of this compound.
Acute Toxicity to Fish
The acute toxicity to fish is a critical endpoint for assessing the short-term effects of a chemical. The recommended protocol is the OECD Guideline 203, "Fish, Acute Toxicity Test".[4][5][6]
Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test
-
Objective: To determine the median lethal concentration (LC50) of the test substance to a selected fish species over a 96-hour exposure period.
-
Test Organism: A standardized freshwater fish species, such as Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), or Fathead minnow (Pimephales promelas).
-
Test Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Test Conditions:
-
Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for Rainbow trout).
-
pH: Maintained within a narrow range (e.g., 6.0 to 8.5).
-
Dissolved Oxygen: Maintained above 60% of the air saturation value.
-
Light: 12-16 hour photoperiod.
-
-
Procedure:
-
Range-finding Test: A preliminary test is conducted to determine the appropriate concentration range for the definitive test.
-
Definitive Test: Fish are exposed to at least five concentrations of the test substance, typically in a geometric series, and a control. At least seven fish are used per concentration.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior or appearance is also noted.
-
Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Diagram 1: Experimental Workflow for OECD 203 Fish Acute Toxicity Test.
Acute Toxicity to Aquatic Invertebrates
Aquatic invertebrates, such as Daphnia sp., are a crucial component of freshwater ecosystems and are often sensitive to chemical contaminants. The recommended protocol is the OECD Guideline 202, "Daphnia sp., Acute Immobilisation Test".[7][8][9]
Experimental Protocol: OECD 202 - Daphnia sp., Acute Immobilisation Test
-
Objective: To determine the median effective concentration (EC50) of the test substance that causes immobilization of Daphnia magna over a 48-hour exposure period.
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.
-
Test Principle: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours. Immobilization (the inability to swim) is observed at 24 and 48 hours.
-
Test Conditions:
-
Temperature: 20 ± 2 °C.
-
pH: Maintained within a narrow range (e.g., 6.0 to 9.0).
-
Light: 16-hour light / 8-hour dark cycle.
-
-
Procedure:
-
Range-finding Test: A preliminary test is conducted to determine the appropriate concentration range.
-
Definitive Test: Daphnids are exposed to at least five concentrations of the test substance in a geometric series, and a control. Typically, four replicates with five daphnids each are used per concentration.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The immobilization data at 48 hours is used to calculate the EC50 value and its 95% confidence limits.
-
Diagram 2: Experimental Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Toxicity to Algae
Algae are primary producers in aquatic ecosystems, and inhibition of their growth can have cascading effects on the food web. The recommended protocol is the OECD Guideline 201, "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".[10][11][12]
Experimental Protocol: OECD 201 - Algal Growth Inhibition Test
-
Objective: To determine the effects of a substance on the growth of a selected species of freshwater algae or cyanobacteria. The primary endpoint is the inhibition of growth, expressed as the EC50 for growth rate and yield.
-
Test Organism: A rapidly growing species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.
-
Test Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.
-
Test Conditions:
-
Temperature: 21 to 24 °C.
-
Light: Continuous, uniform illumination.
-
pH: Typically between 6.0 and 9.0, with minimal drift.
-
-
Procedure:
-
Range-finding Test: A preliminary test to determine the concentration range.
-
Definitive Test: Algal cultures are exposed to at least five concentrations of the test substance and a control, with at least three replicates per concentration.
-
Growth Measurement: Algal growth is measured at least daily for 72 hours by determining cell concentration (e.g., using a cell counter or spectrophotometer).
-
Data Analysis: The growth rate and yield are calculated for each concentration. The data is then used to determine the EC50 values for both endpoints.
-
Diagram 3: Experimental Workflow for OECD 201 Algal Growth Inhibition Test.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for bioaccumulation is a key factor in assessing long-term environmental risk. The recommended protocol is the OECD Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[13][14][15]
Experimental Protocol: OECD 305 - Bioaccumulation in Fish
-
Objective: To determine the bioconcentration factor (BCF) of a substance in fish. The BCF is the ratio of the concentration of the substance in the fish to its concentration in the water at steady state.
-
Test Organism: A suitable fish species, such as those used in the acute toxicity test.
-
Test Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in a flow-through system. During the depuration phase, the fish are transferred to clean water. The concentration of the substance in the fish tissue is measured at intervals during both phases.
-
Procedure:
-
Uptake Phase: Fish are exposed to the test substance at one or more concentrations. The duration is typically 28 days, or until a steady state is reached.
-
Depuration Phase: Fish are transferred to clean water, and the rate of elimination of the substance is monitored.
-
Sampling: Fish and water samples are taken at appropriate intervals during both phases.
-
Analysis: The concentration of the test substance in fish tissue and water is determined using a suitable analytical method.
-
Data Analysis: The BCF is calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state. Kinetic BCF values can also be calculated from the uptake and depuration rate constants.
-
Diagram 4: Experimental Workflow for OECD 305 Bioaccumulation in Fish Test.
Biodegradability
The biodegradability of a substance determines its persistence in the environment. A substance that is readily biodegradable is less likely to persist and cause long-term adverse effects. The OECD 301 series of tests are used to assess ready biodegradability.[16][17][18]
Experimental Protocol: OECD 301 - Ready Biodegradability
-
Objective: To screen for ready biodegradability in an aerobic aqueous medium.
-
Test Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms (activated sludge). The extent of biodegradation is followed over a 28-day period by measuring the consumption of oxygen or the production of carbon dioxide.
-
Common Methods within OECD 301:
-
301 B: CO2 Evolution Test: Measures the CO2 produced from the biodegradation of the test substance.
-
301 D: Closed Bottle Test: Measures the depletion of dissolved oxygen in sealed bottles.
-
301 F: Manometric Respirometry Test: Measures oxygen consumption in a respirometer.
-
-
Procedure:
-
Preparation: The test substance is added to a mineral medium inoculated with microorganisms. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated for 28 days in the dark at a constant temperature.
-
Measurement: The chosen parameter (CO2 evolution or O2 consumption) is measured at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated based on the theoretical amount of O2 consumed or CO2 produced. A substance is considered readily biodegradable if it reaches the pass level (e.g., >60% biodegradation) within a 10-day window during the 28-day test.
-
Diagram 5: General Workflow for OECD 301 Ready Biodegradability Tests.
Conclusion and Recommendations
A comprehensive ecotoxicity assessment of this compound is essential to ensure its environmental safety. Due to the current lack of available data, a testing program following the standardized OECD guidelines outlined in this technical guide is strongly recommended. The initial focus should be on determining the key physicochemical properties, followed by acute toxicity testing with fish, daphnids, and algae. Based on the results of these initial studies, and considering the potential for bioaccumulation based on the octanol-water partition coefficient, a bioaccumulation study and biodegradability testing should be conducted. This stepwise approach will allow for a robust and scientifically sound evaluation of the potential environmental risks associated with this compound. The data generated will be crucial for informed decision-making by researchers, drug development professionals, and regulatory agencies.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 14. umwelt-online.de [umwelt-online.de]
- 15. books.google.cn [books.google.cn]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
2-Chlorophenyl Methyl Sulfone: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile bifunctional organic compound that has emerged as a valuable building block in the synthesis of a wide array of complex molecules. Its unique structural features, comprising a chlorinated aromatic ring and a methyl sulfone group, offer multiple reaction sites for strategic molecular elaboration. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.
Physicochemical and Spectroscopic Data
This compound is a white crystalline solid at room temperature, exhibiting good thermal stability and compatibility with a range of common organic solvents, which is advantageous for its application in diverse reaction conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17482-05-2 | [1][2] |
| Molecular Formula | C₇H₇ClO₂S | [1][2] |
| Molecular Weight | 190.65 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 91-92 °C (literature: 94 °C) | [3] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Spectrum available in supplementary information of cited literature. | [4] |
| ¹³C NMR | Data for the para-isomer (p-chlorophenyl methyl sulfone) is available as a reference: δ (ppm): 140.44, 138.97, 129.68, 128.89, 44.51. | [5] |
| Infrared (IR) | Characteristic strong absorptions for S=O stretching in sulfones typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). | |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 190, with a characteristic M+2 isotope peak for the chlorine atom. Fragmentation may involve the loss of the methyl group (-15) or the sulfonyl group. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding sulfide, 2-chlorophenyl methyl sulfide. This transformation can be achieved using a variety of oxidizing agents. A general and reliable method involves the use of hydrogen peroxide in a suitable solvent.
Experimental Protocol: Synthesis of this compound via Oxidation
Materials:
-
2-Chlorophenyl methyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenyl methyl sulfide (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white crystalline solid.
Note: This is a general procedure and may require optimization based on the scale of the reaction and specific laboratory conditions.
Applications in Organic Synthesis
The reactivity of this compound is dictated by the two functional groups present in the molecule. The methyl sulfone group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group in such reactions. Additionally, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound facilitates the displacement of the chlorine atom by a variety of nucleophiles. This reaction is a powerful tool for introducing diverse functional groups at the 2-position of the phenyl methyl sulfone core.
Materials:
-
This compound
-
A secondary amine (e.g., piperidine or morpholine)
-
A high-boiling point solvent (e.g., DMSO or NMP)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), the amine (1.2 equivalents), and the base (2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(amino)phenyl methyl sulfone.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound can also be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of C-C bonds, providing access to biaryl structures which are prevalent in many biologically active molecules.
Application in Drug Discovery and Agrochemicals
The structural motifs accessible from this compound are of significant interest in the pharmaceutical and agrochemical industries.
Pharmaceuticals: COX-2 Inhibitors
The diaryl heterocycle scaffold is a common feature in selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The methyl sulfone group is a key pharmacophore in many of these molecules, including celecoxib. This compound can serve as a starting material for the synthesis of novel COX-2 inhibitors through the construction of biaryl systems via cross-coupling reactions, followed by the formation of the heterocyclic core.
Agrochemicals: Triketone Herbicides
Triketone herbicides are a class of bleaching herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The 2-acylbenzoyl moiety is a crucial component of these herbicides. This compound can be envisioned as a precursor to the benzoyl fragment in the synthesis of novel triketone herbicides.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the selective functionalization of the aromatic ring through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These synthetic pathways provide access to a wide range of substituted phenyl methyl sulfone derivatives, which are key intermediates in the synthesis of important pharmaceuticals, such as COX-2 inhibitors, and agrochemicals, like triketone herbicides. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in research and development, enabling the discovery and synthesis of novel and complex organic molecules.
References
Reactivity of the Sulfonyl Group in 2-Chlorophenyl Methyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the sulfonyl group in 2-Chlorophenyl methyl sulfone. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document explores the synthesis, physical and spectroscopic properties, and key reactions of the sulfonyl group, including nucleophilic aromatic substitution and reduction. Particular emphasis is placed on the electronic and steric effects of the ortho-chloro substituent, which significantly influences the reactivity of the sulfonyl moiety. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing detailed experimental protocols and quantitative data where available.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of biologically active molecules for pharmaceutical and agrochemical applications.[1] The presence of the electron-withdrawing sulfonyl group, coupled with the ortho-chloro substituent, imparts unique reactivity to the aromatic ring and the sulfonyl moiety itself. Understanding the nuances of this reactivity is crucial for the strategic design and synthesis of complex molecular architectures. This guide aims to provide an in-depth analysis of the chemical behavior of the sulfonyl group in this specific molecular context.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its application in synthesis and analysis.
Physical Properties
| Property | Value | Reference |
| CAS Number | 17482-05-2 | [2] |
| Molecular Formula | C₇H₇ClO₂S | [2] |
| Molecular Weight | 190.65 g/mol | [2] |
| Appearance | White crystalline solid | Chem-Impex |
Spectroscopic Data
While specific spectra for this compound are not widely published, data for its isomer, p-Chlorophenyl methyl sulfone, provides valuable comparative information.
| Spectroscopic Data for p-Chlorophenyl methyl sulfone | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.91-7.88 (m, 2H), 7.58-7.54 (m, 2H), 3.06 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 140.44, 138.97, 129.68, 128.89, 44.51 |
Mass Spectrometry Fragmentation: The fragmentation pattern of aryl methyl sulfones typically involves cleavage of the C-S bond and rearrangements. For phenyl methyl sulfone, characteristic fragments are observed. The mass spectrum of this compound is expected to show a molecular ion peak and fragments corresponding to the loss of the methyl group, the sulfonyl group, and rearrangements involving the chlorinated phenyl ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the mass spectrum, with characteristic M and M+2 peaks.
Synthesis of this compound
The synthesis of aryl sulfones can be achieved through several established methods. The most common approaches include the oxidation of the corresponding sulfide and Friedel-Crafts-type sulfonylation reactions.
Oxidation of 2-Chlorophenyl Methyl Sulfide
This is a widely used and generally high-yielding method for the preparation of sulfones.
Workflow for the Oxidation of 2-Chlorophenyl Methyl Sulfide
Caption: General workflow for the synthesis of this compound via oxidation.
Experimental Protocol (General): A solution of 2-chlorophenyl methyl sulfide in a suitable solvent (e.g., acetic acid or dichloromethane) is treated with an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). After an aqueous workup to remove the oxidant and byproducts, the crude this compound is purified by recrystallization or column chromatography.
Reactivity of the Sulfonyl Group
The sulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent aromatic ring and the C-S bonds. The presence of the ortho-chloro substituent introduces additional steric and electronic effects.
Electronic and Steric Effects
The -SO₂CH₃ group deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature. The ortho-chloro atom further deactivates the ring through its inductive effect. However, both the sulfonyl and chloro groups are ortho, para-directing for nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. Steric hindrance from the ortho-substituents can influence the regioselectivity of incoming nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles like thiolates. The sulfonyl group, along with the chloro group, activates the ring for such reactions.
Logical Relationship in SNAr Reactions
Caption: Key steps in the nucleophilic aromatic substitution of this compound.
Experimental Protocol (Reaction with Thiols - General): To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a thiol and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) are added. The reaction mixture is heated to facilitate the substitution. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Reduction of the Sulfonyl Group
The sulfonyl group can be reduced to a sulfide or completely removed (desulfonylation) using various reducing agents. The choice of reagent and reaction conditions determines the outcome of the reduction.
Experimental Protocol (Reduction to Sulfide with NaBH₄ - General): While sodium borohydride is a mild reducing agent, its reactivity can be enhanced for the reduction of sulfones. A general procedure involves dissolving the this compound in a suitable solvent like ethanol or a mixture of THF and water. An excess of sodium borohydride is added, and the reaction may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The reaction is monitored by TLC. After completion, the reaction is quenched by the careful addition of an acid, and the product is extracted and purified.
C-S Bond Cleavage
The carbon-sulfur bonds in aryl sulfones can be cleaved under specific conditions. While no specific bond dissociation energy (BDE) value for the C-S bond in this compound is readily available in the literature, computational studies on related aryl sulfides suggest that the bond strength is influenced by the substituents on the aromatic ring. For aryl 1-methyl-1-arylethyl sulfide radical cations, the C-S bond cleavage is a key decay pathway.[3][4] It is expected that the C(aryl)-S bond in this compound would be relatively strong due to the sp² hybridization of the carbon atom.
Applications in Drug Development
Aryl sulfones are important structural motifs in a variety of pharmaceutical agents due to their metabolic stability and ability to act as hydrogen bond acceptors. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[1] The reactivity of the sulfonyl group and the aromatic ring allows for diverse synthetic modifications to generate libraries of compounds for drug discovery programs. For instance, novel aryl methyl sulfones have been designed and synthesized as potent COX inhibitors.[5]
Illustrative Synthetic Scheme in Medicinal Chemistry
Caption: A generalized synthetic pathway illustrating the use of this compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is governed by the interplay of the sulfonyl group and the ortho-chloro substituent. The electron-withdrawing nature of these groups activates the aromatic ring for nucleophilic attack, while the sulfonyl group itself can undergo reduction. A deeper understanding of these reactive properties, supported by quantitative data and detailed experimental protocols, is essential for leveraging this molecule in the efficient synthesis of novel compounds for pharmaceutical and agrochemical applications. Further computational and experimental studies are warranted to provide more precise quantitative data on the reactivity of this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Structure and C-S bond cleavage in aryl 1-methyl-1-arylethyl sulfide radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Industrial Applications of 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorophenyl methyl sulfone is a versatile chemical intermediate with significant potential across various industrial sectors, most notably in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its core industrial applications, supported by detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel chemical entities and materials.
Introduction
This compound, a sulfone derivative of chlorobenzene, is a crystalline solid at room temperature. Its chemical structure, featuring a reactive chlorine atom and a stable methyl sulfonyl group, makes it an attractive building block in organic synthesis. The electron-withdrawing nature of the sulfonyl group activates the aromatic ring, facilitating nucleophilic substitution reactions, which are central to its utility in various industrial syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical processes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇ClO₂S |
| Molecular Weight | 190.65 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 90-98 °C |
| Boiling Point | 340.3 °C at 760 mmHg |
| Density | 1.331 g/cm³ |
| CAS Number | 17482-05-2 |
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through a two-step process involving the reduction of 2-chlorobenzenesulfonyl chloride followed by methylation. This method is favored for its high yield and the ready availability of the starting materials.
General Experimental Protocol for Synthesis
This protocol is based on a general method for the preparation of phenyl methyl sulfone derivatives.
Step 1: Reduction of 2-Chlorobenzenesulfonyl Chloride
-
In a suitable reaction vessel, dissolve 2-chlorobenzenesulfonyl chloride in an appropriate solvent.
-
Add a reducing agent, such as sodium sulfite, to the solution.
-
Heat the mixture under reflux for several hours to facilitate the reduction to the corresponding sulfinate salt.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and isolate the sodium 2-chlorobenzenesulfinate.
Step 2: Methylation of Sodium 2-Chlorobenzenesulfinate
-
Dissolve the isolated sodium 2-chlorobenzenesulfinate in a suitable solvent.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution.
-
Maintain the reaction at a controlled temperature (e.g., 40-45 °C) for a few hours.
-
After the methylation is complete, reflux the mixture for a short period.
-
Cool the reaction mixture and add water to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry to obtain the final product. The product can be further purified by recrystallization.
A Chinese patent describes a similar two-step process for a range of phenyl methyl sulfone derivatives with an overall yield reported to be greater than 85%.[1]
Industrial Applications
Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs.[2] The sulfone moiety is a common feature in many biologically active molecules.
While direct synthesis pathways for specific drugs starting from this compound are not widely published in readily available literature, its structural motifs are present in several important drug classes. For instance, the general structure shares features with COX-2 inhibitors.
Potential Role in the Synthesis of Anti-inflammatory Drugs (e.g., Celecoxib Analogues)
The pyrazole ring system found in celecoxib, a well-known COX-2 inhibitor, is often synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. It is plausible that this compound could be chemically modified to introduce a hydrazine group or a dicarbonyl functionality, thereby serving as a precursor in the synthesis of novel celecoxib analogues.
Signaling Pathway of Celecoxib
Understanding the mechanism of action of drugs that could potentially be synthesized from this compound is crucial for drug development professionals. Celecoxib, for example, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][4] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]
Figure 1. Simplified signaling pathway of Celecoxib's anti-inflammatory action.
Agrochemical Synthesis
This compound is utilized in the formulation of agrochemicals, including pesticides and herbicides.[2] Its structure can be incorporated into more complex molecules to enhance their biological activity and stability.
Potential Role in the Synthesis of Fipronil Analogues
Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole class.[5] The synthesis of fipronil and its analogues involves the construction of a pyrazole ring substituted with a trifluoromethylsulfinyl group. The this compound moiety could potentially be modified and incorporated into novel phenylpyrazole structures to develop new insecticides with potentially different properties or efficacy.
Mechanism of Action of Fipronil
Fipronil acts by blocking GABA-gated chloride channels in the central nervous system of insects.[6] This disruption leads to excessive neuronal stimulation, paralysis, and ultimately, the death of the insect.[2] Its selectivity for insect GABA receptors over mammalian receptors contributes to its effectiveness as an insecticide with a lower toxicity profile for mammals.[5]
Figure 2. Mechanism of action of Fipronil on insect neurons.
Material Science
In the field of material science, this compound is employed in the production of specialty polymers and resins.[2] The incorporation of the sulfone group into a polymer backbone can significantly enhance its thermal and chemical resistance.
Potential Role as a Monomer in Polysulfone Synthesis
Polysulfones are a class of high-performance thermoplastics known for their toughness, stability at high temperatures, and resistance to many chemicals. They are typically synthesized through the nucleophilic aromatic substitution polycondensation of a bisphenol and a dihalodiaryl sulfone. It is conceivable that this compound, after suitable derivatization to a di-functional monomer (e.g., a dihydroxy or dichloro derivative), could be used as a comonomer in the synthesis of novel polysulfones with tailored properties. The presence of the chlorine atom offers a site for further modification of the resulting polymer.
General Workflow for Polysulfone Synthesis
Figure 3. General experimental workflow for the synthesis of polysulfones.
Conclusion
This compound is a valuable and versatile chemical intermediate with established and potential applications in high-value industries. Its utility as a precursor for pharmaceuticals, agrochemicals, and advanced polymers underscores its importance in modern chemical synthesis. Further research into novel synthetic routes and applications of this compound is likely to yield new and improved products with significant industrial impact. This guide has provided a foundational understanding of its properties, synthesis, and key areas of application, offering a solid starting point for researchers and developers in the field.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-Chlorophenyl Methyl Sulfone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions utilizing 2-chlorophenyl methyl sulfone as an electrophilic substrate. The potent electron-withdrawing nature of the ortho-sulfonyl group strongly activates the aryl chloride towards substitution, enabling the formation of diverse carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds under accessible laboratory conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in synthetic chemistry. We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols for reactions with amine and phenoxide nucleophiles, present typical reaction parameters in a tabular format, and discuss safety considerations.
Introduction: The Power of the Sulfonyl Group in SNAr
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, allowing for the construction of arylamines, aryl ethers, and other valuable motifs. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group.[1]
The efficiency of an SNAr reaction is critically dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential to sufficiently lower the energy of the Meisenheimer complex and facilitate the reaction.[2] While nitro groups are the classical activators, the methyl sulfonyl (–SO₂CH₃) group offers a powerful and often advantageous alternative. The sulfonyl group is a potent EWG through both inductive and resonance effects, significantly enhancing the electrophilicity of the ipso-carbon.
This compound is a particularly useful substrate. The ortho-positioning of the sulfonyl group provides maximal activation for the displacement of the chloride leaving group. This substrate is a versatile precursor for a wide range of substituted phenyl methyl sulfones, which are found in numerous biologically active compounds and functional materials. This guide will provide researchers with the foundational knowledge and practical protocols to successfully employ this compound in their synthetic endeavors.
Reaction Mechanism and Workflow
The SNAr reaction of this compound follows a well-established two-step addition-elimination pathway. The workflow is generalizable to a variety of nucleophiles.
Mechanistic Pathway
-
Nucleophilic Attack: A potent nucleophile (e.g., an amine or a phenoxide) attacks the carbon atom bearing the chlorine atom. This forms a tetrahedral intermediate.
-
Formation of the Meisenheimer Complex: The negative charge of the intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the sulfonyl group. This resonance stabilization of the Meisenheimer complex is the key to the reaction's feasibility.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for performing an SNAr reaction with this compound.
Caption: General laboratory workflow for SNAr reactions.
Safety and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: May cause skin, eye, and respiratory irritation. Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and potassium bis(trimethylsilyl)amide (KHMDS) are highly reactive and moisture-sensitive. Handle under an inert atmosphere. Sodium hydride (NaH) is flammable and reacts violently with water.
-
Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are flammable and have specific health hazards. Handle in a well-ventilated fume hood.
Experimental Protocols
The following protocols are representative procedures for the reaction of this compound with common classes of nucleophiles.
Protocol 1: Synthesis of 1-(2-(Methylsulfonyl)phenyl)piperazine
This protocol details the C-N bond formation between this compound and a cyclic secondary amine, piperazine. This class of reaction is fundamental in the synthesis of N-arylpiperazines, a common scaffold in pharmaceuticals.[3][4]
Materials:
-
This compound
-
Piperazine
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add piperazine (1.2 equivalents).
-
Add anhydrous THF to dissolve the piperazine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiHMDS (1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the deprotonated piperazine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-(methylsulfonyl)phenyl)piperazine.
Protocol 2: Synthesis of 2-Phenoxyphenyl Methyl Sulfone
This protocol describes the C-O bond formation via the reaction of this compound with a phenoxide nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add phenol (1.1 equivalents) and anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) or, for a stronger base, carefully add sodium hydride (1.2 equivalents) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 100-120 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Data and Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction of this compound. Note that yields and reaction times are highly dependent on the specific nucleophile and reaction conditions. Optimization may be required for novel substrates.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Piperazine | LiHMDS | THF | 66 (Reflux) | 12-24 | 70-90 |
| Aniline | K₂CO₃ | DMF | 120-150 | 24-48 | 50-70 |
| Phenol | K₂CO₃ | DMF | 100-120 | 12-24 | 65-85 |
| Thiophenol | NaH | THF | 66 (Reflux) | 6-12 | 80-95 |
| Methanol | NaH | THF | 66 (Reflux) | 8-16 | 75-90 |
Note: These are generalized parameters based on analogous reactions. Actual results may vary.
Conclusion
This compound is a highly effective substrate for nucleophilic aromatic substitution, enabling the synthesis of a wide array of functionalized aromatic compounds. The strong activating effect of the ortho-sulfonyl group facilitates reactions with a variety of N- and O-centered nucleophiles under relatively standard conditions. The protocols and data provided in this guide serve as a valuable starting point for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. By understanding the underlying mechanism and adhering to safe laboratory practices, researchers can confidently employ this versatile reagent to achieve their synthetic goals.
References
Application Notes: Synthesis of Novel Anti-inflammatory Agents Using 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The development of novel NSAIDs with improved efficacy and safety profiles is an ongoing objective in medicinal chemistry. 2-Chlorophenyl methyl sulfone is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its structural motifs, including the chlorophenyl and methyl sulfone groups, are found in a number of biologically active compounds. This document outlines a representative synthesis of a novel anti-inflammatory agent, designated CMS-2025 , from this compound and details the protocols for evaluating its anti-inflammatory activity.
Proposed Synthesis of CMS-2025
A plausible synthetic route to a novel anti-inflammatory agent, CMS-2025 (a hypothetical pyrazole derivative), starting from this compound is presented below. This proposed synthesis is based on established organic chemistry principles and the known reactivity of related compounds.
Caption: Proposed synthetic workflow for CMS-2025.
Experimental Protocols
The following protocols are adapted from established methodologies for evaluating the anti-inflammatory effects of novel compounds.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a standard in vivo assay to assess acute inflammation.
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Groups:
-
Control (vehicle)
-
CMS-2025 (10, 20, and 40 mg/kg, administered intraperitoneally)
-
Reference Drug: Diclofenac (25 mg/kg, i.p.)
-
-
Procedure: a. Thirty minutes after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw. b. Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Production in Rats
This protocol evaluates the effect of the test compound on systemic inflammation.
-
Animal Model: Male Wistar rats (180-220 g).
-
Groups:
-
Control (vehicle)
-
LPS Control (1 mg/kg LPS)
-
CMS-2025 (40 mg/kg, i.p.) + LPS
-
Reference Drug: Dexamethasone (1 mg/kg, i.p.) + LPS
-
-
Procedure: a. The test compound or reference drug is administered 30 minutes before LPS injection. b. Blood samples are collected 2 hours after LPS administration. c. Serum levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines are quantified by ELISA.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Data Presentation
The following tables present hypothetical data for CMS-2025, based on expected outcomes for a potent anti-inflammatory agent.
Table 1: Effect of CMS-2025 on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Inhibition (%) at 3h |
| Control | - | 0 |
| CMS-2025 | 10 | 35.2 |
| CMS-2025 | 20 | 58.9 |
| CMS-2025 | 40 | 75.4 |
| Diclofenac | 25 | 68.7 |
Table 2: Effect of CMS-2025 on Serum Cytokine Levels in LPS-Treated Rats
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Control | 5.2 ± 1.1 | 12.5 ± 2.3 | 25.8 ± 4.1 |
| LPS Control | 450.8 ± 35.2 | 890.4 ± 65.7 | 45.3 ± 5.9 |
| CMS-2025 + LPS | 152.3 ± 18.9 | 310.6 ± 28.1 | 120.7 ± 15.3 |
| Dexamethasone + LPS | 98.7 ± 12.4 | 205.1 ± 19.8 | 155.2 ± 18.6 |
| *p < 0.05 compared to LPS Control |
Mechanism of Action: Inflammatory Signaling Pathway
CMS-2025 is hypothesized to exert its anti-inflammatory effects through the inhibition of the COX-2 enzyme and modulation of pro-inflammatory cytokine production. The diagram below illustrates the targeted signaling pathway.
Caption: Targeted inflammatory signaling pathway.
Conclusion
This compound is a promising starting material for the synthesis of novel anti-inflammatory agents. The hypothetical compound, CMS-2025, demonstrates the potential for developing potent inhibitors of inflammation. The provided protocols offer a robust framework for the preclinical evaluation of such compounds, enabling researchers to assess their therapeutic potential in models of acute and systemic inflammation. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to optimize their anti-inflammatory properties and advance the development of new therapeutics.
References
Application of 2-Chlorophenyl Methyl Sulfone in Agrochemical Development: A Case Study with Sulfonylurea Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-Chlorophenyl methyl sulfone is recognized as a versatile intermediate in the synthesis of various biologically active molecules, including agrochemicals, publicly available literature does not pinpoint a specific, major agrochemical directly synthesized from this starting material.[1] However, the broader class of phenyl sulfone derivatives is of significant importance in the agrochemical industry, particularly in the development of sulfonylurea herbicides. This document will use chlorsulfuron, a well-characterized sulfonylurea herbicide, as a representative example to illustrate the application and principles of phenyl sulfone derivatives in agrochemical development. Chlorsulfuron's structure, featuring a substituted phenyl sulfonyl group, makes it an excellent case study for understanding the synthesis, mechanism of action, and biological evaluation relevant to this class of compounds.
Chlorsulfuron is a selective, systemic herbicide used for the control of broadleaf weeds in cereal crops.[2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2][4][5][6]
Synthesis of a Representative Phenyl Sulfone-Containing Agrochemical: Chlorsulfuron
The synthesis of chlorsulfuron involves the coupling of a substituted benzenesulfonamide with a heterocyclic amine through a sulfonylurea bridge.[7] The key intermediate is 2-chlorobenzenesulfonyl isocyanate, which is then reacted with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to yield chlorsulfuron.[1]
Synthetic Pathway
Caption: Synthetic pathway of Chlorsulfuron.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Chlorsulfuron is a potent inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[4][6] As this metabolic pathway is absent in animals, ALS is a highly selective target for herbicides.[4]
The inhibition of ALS by chlorsulfuron is a slow, tight-binding process.[4][5] It binds to a site on the enzyme that is distinct from the active site, leading to a conformational change that blocks substrate access and inhibits enzyme activity.[5] This disruption of amino acid synthesis leads to a cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.[2]
Signaling Pathway of ALS Inhibition
Caption: Mechanism of action of Chlorsulfuron.
Quantitative Data: Herbicidal Activity of Chlorsulfuron
The efficacy of chlorsulfuron is quantified by its ability to inhibit the target enzyme (IC50) and to reduce plant growth (GR50).
| Parameter | Value | Plant/Enzyme Source | Reference |
| IC50 | 18 - 36 nM | Acetolactate synthase from various plant species | [8] |
| GR50 (Susceptible) | Varies by species | Wild Buckwheat (Polygonum convolvulus) | [9] |
| GR50 (Resistant) | Varies by species | Wild Buckwheat (Polygonum convolvulus) | [9] |
Experimental Protocols
In Vitro Assay for ALS Inhibition
This protocol outlines the determination of the IC50 value of a compound against ALS.
Workflow for In Vitro ALS Inhibition Assay
Caption: Workflow for in vitro ALS inhibition assay.
Methodology:
-
Enzyme Extraction: Homogenize young plant tissue (e.g., pea shoots) in an extraction buffer and clarify the extract by centrifugation to obtain a crude enzyme solution.
-
Assay Preparation: Prepare a series of dilutions of the test compound (e.g., chlorsulfuron) in the assay buffer.
-
Enzyme Reaction: In a microplate, combine the enzyme extract with the various concentrations of the test compound and pre-incubate.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, pyruvate.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the amount of acetolactate formed, typically through a colorimetric reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Whole-Plant Greenhouse Bioassay
This protocol describes a method to assess the herbicidal efficacy of a compound on whole plants.[10]
Workflow for Greenhouse Bioassay
Caption: Workflow for a whole-plant greenhouse bioassay.
Methodology:
-
Plant Material: Sow seeds of a susceptible weed species in pots containing a standard soil mix.
-
Growth Conditions: Grow the plants in a greenhouse under controlled conditions of temperature, light, and humidity until they reach a specific growth stage (e.g., 2-4 true leaves).[10]
-
Herbicide Application: Prepare a range of herbicide concentrations and apply them to the plants using a laboratory sprayer to ensure uniform coverage. Include an untreated control group.
-
Post-Treatment Care: Return the treated plants to the greenhouse and maintain them under the same controlled conditions.
-
Evaluation: After a specified period (e.g., 21 days), visually assess the plants for signs of injury and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Data Analysis: Calculate the percent growth reduction for each herbicide dose relative to the untreated control. Determine the GR50 value (the dose required to cause a 50% reduction in growth) by fitting the data to a dose-response curve.[9]
Conclusion
While this compound serves as a foundational building block, the principles of its application in agrochemical development are well-exemplified by the sulfonylurea herbicide chlorsulfuron. The methodologies for synthesis, the targeted mechanism of action, and the protocols for efficacy evaluation presented here provide a comprehensive framework for researchers and professionals engaged in the discovery and development of novel agrochemicals based on the phenyl sulfone scaffold. The continued exploration of derivatives of this and related structures holds promise for the development of next-generation crop protection agents with improved performance and environmental profiles.
References
- 1. Chlorsulfuron - Wikipedia [en.wikipedia.org]
- 2. News - Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds [bigpesticides.com]
- 3. Chlorsulfuron (Ref: DPX 4189) [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chlorsulfuron | C12H12ClN5O4S | CID 47491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a Key Pharmaceutical Intermediate for COX-2 Inhibitors from 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of a key pharmaceutical intermediate, 1-(6-methylpyridin-3-yl)-2-(2-(methylsulfonyl)phenyl)ethan-1-one, starting from 2-Chlorophenyl methyl sulfone. This intermediate is a crucial building block for the synthesis of selective COX-2 inhibitors, a class of anti-inflammatory drugs. The outlined protocol is based on established palladium-catalyzed α-arylation methodologies for analogous compounds.[1][2]
The synthesis involves a two-step process: first, the preparation of the requisite acetylpicoline derivative, and second, the palladium-catalyzed cross-coupling reaction with this compound.
Step 1: Synthesis of 1-(6-methylpyridin-3-yl)ethan-1-one
This initial step involves the synthesis of the coupling partner for this compound. While various methods exist for the preparation of this compound, a common route starts from 6-methylnicotinic acid.
Step 2: Palladium-Catalyzed α-Arylation
The core of this synthesis is a palladium-catalyzed α-arylation reaction. This reaction couples the enolate of 1-(6-methylpyridin-3-yl)ethan-1-one with this compound to form the desired keto-sulfone intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)ethan-1-one (from 6-methylnicotinic acid)
This protocol outlines a common method for the preparation of the acetylpicoline starting material.
Materials:
-
6-methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Magnesium turnings
-
Cadmium chloride (CdCl₂)
-
Acetyl chloride
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Acid Chloride Formation: A mixture of 6-methylnicotinic acid (1 equivalent) and thionyl chloride (1.2 equivalents) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield 6-methylnicotinoyl chloride.
-
Organocadmium Reagent Preparation: In a separate flask, magnesium turnings (1.1 equivalents) are reacted with ethyl bromide (1.1 equivalents) in dry diethyl ether to form ethylmagnesium bromide. To this Grignard reagent, anhydrous cadmium chloride (0.55 equivalents) is added portion-wise, and the mixture is stirred for 1 hour at room temperature.
-
Ketone Synthesis: The previously prepared 6-methylnicotinoyl chloride, dissolved in dry toluene, is added dropwise to the organocadmium reagent at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with 1M HCl and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(6-methylpyridin-3-yl)ethan-1-one.
Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-(2-(methylsulfonyl)phenyl)ethan-1-one
This protocol details the palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethan-1-one with this compound.
Materials:
-
1-(6-methylpyridin-3-yl)ethan-1-one
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Addition of Reactants: Add 1-(6-methylpyridin-3-yl)ethan-1-one (1 equivalent) and this compound (1.2 equivalents) to the flask, followed by anhydrous toluene.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(6-methylpyridin-3-yl)-2-(2-(methylsulfonyl)phenyl)ethan-1-one.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Reactant and Product Information
| Compound Name | Starting Material/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Starting Material | C₇H₇ClO₂S | 190.65 |
| 1-(6-methylpyridin-3-yl)ethan-1-one | Starting Material | C₈H₉NO | 135.16 |
| 1-(6-methylpyridin-3-yl)-2-(2-(methylsulfonyl)phenyl)ethan-1-one | Product | C₁₅H₁₅NO₃S | 289.35 |
Table 2: Typical Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Synthesis of 1-(6-methylpyridin-3-yl)ethan-1-one | 6-methylnicotinic acid, SOCl₂, CdCl₂, Acetyl chloride | Toluene | 0 - RT | 12 | 60-70 |
| Palladium-Catalyzed α-Arylation | This compound, Pd(OAc)₂, Xantphos, NaOtBu | Toluene | 100 | 12-24 | 75-85 |
Visualizations
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic route to the target intermediate.
Diagram 2: Logical Relationship of Key Steps
Caption: Flowchart of the synthesis process.
References
Application Notes and Protocols for 2-Chlorophenyl Methyl Sulfone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile bifunctional reagent that holds significant potential in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a reactive aryl chloride and a methyl sulfone group, allows for selective and sequential functionalization, making it a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl chloride, offering opportunities for chemoselective transformations.
This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in three major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the case of this compound, the chloro-substituent can be selectively coupled, leaving the sulfone group available for subsequent transformations. This sequential reactivity is highly valuable for the synthesis of unsymmetrical biaryl and polyaryl compounds.
Data Presentation: Representative Data for Suzuki-Miyaura Coupling of Aryl Chlorides
The following table summarizes representative data for the Suzuki-Miyaura coupling of aryl chlorides, including a specific example involving a 2-chlorophenyl sulfone derivative.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Chlorophenyl sulfone derivative | 3-Nitrophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 22 | 12 | N/A | |
| 2 | 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | >85 | [2] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 18 | 98 | [3] |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | - | WEB | RT | 0.5 | 98 | [4] |
Note: "N/A" indicates that the specific yield for this step in the multi-step synthesis was not provided in the cited source. WEB = Water Extract of Banana.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by adding palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to anhydrous toluene (2 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed.
-
Add the catalyst premix to the Schlenk flask containing the reagents, followed by an additional portion of anhydrous toluene (8 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(methylsulfonyl)biphenyl.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. For this compound, the chloro group can be coupled with various terminal alkynes.
Data Presentation: Representative Data for Sonogashira Coupling of Aryl Chlorides
The following table presents representative data for the Sonogashira coupling of various aryl chlorides with terminal alkynes.
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH (2) | DMF | 120 | 12 | 92 | [2] |
| 2 | 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Toluene | 110 | 24 | 85 | [5] |
| 3 | 1-Chloro-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | THF | 65 | 6 | 95 | [6] |
| 4 | 2-Chlorobenzonitrile | 1-Hexyne | Pd(dba)₂ (1.5) / P(t-Bu)₃ (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 94 | [5] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This is a general protocol for the Sonogashira coupling of an aryl chloride, adapted for this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and diisopropylamine (2.0 mmol, 2.0 equiv.).
-
Stir the mixture for 10 minutes at room temperature.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (2-(methylsulfonyl)phenyl)(phenyl)acetylene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It provides a versatile method for the synthesis of arylamines from aryl halides. The chloro group of this compound can be functionalized with a variety of primary and secondary amines.
Data Presentation: Representative Data for Buchwald-Hartwig Amination of Aryl Chlorides
This table shows representative results for the Buchwald-Hartwig amination of various aryl chlorides.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOt-Bu (2) | Toluene | reflux | 6 | 94 | |
| 2 | 2-Chlorotoluene | Aniline | [Pd(IPr)(μ-Cl)Cl]₂ (2.5) | - | KHMDS (2) | Toluene | 100 | 12 | 85 | [5] |
| 3 | 1-Chloro-4-nitrobenzene | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 24 | 92 | [7] |
| 4 | 4-Chloroanisole | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu (1.5) | Toluene | 80 | 18 | 96 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative procedure for the Buchwald-Hartwig amination of an electron-deficient aryl chloride.
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with bis(dibenzylideneacetone)palladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).
-
Add anhydrous toluene (5 mL) to the tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(2-(methylsulfonyl)phenyl)morpholine.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with a general experimental workflow for a typical cross-coupling reaction.
References
- 1. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Quantification of 2-Chlorophenyl Methyl Sulfone in Reaction Mixtures by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique sulfone functional group enhances reactivity and solubility, making it a valuable building block in organic synthesis for creating complex, biologically active molecules.[1] Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final products. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Method
A reverse-phase HPLC (RP-HPLC) method is employed for the separation and quantification of this compound. This technique is widely used for the analysis of aromatic sulfones due to its robustness and compatibility with various sample matrices.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of this compound from common reaction impurities.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 65% A / 35% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from a Reaction Mixture)
The following is a general protocol for preparing a sample from a typical organic reaction mixture. The user may need to adapt this procedure based on the specific reaction solvent and potential interfering species.
-
Quenching and Dilution:
-
Carefully take a 1.0 mL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a 25 mL volumetric flask. This step is critical to stop the reaction and precipitate any insoluble by-products.
-
-
Extraction (if necessary):
-
If the reaction mixture contains highly non-polar or interfering substances, a liquid-liquid extraction may be necessary.
-
To the quenched sample, add 10 mL of an organic solvent immiscible with the reaction solvent (e.g., ethyl acetate) and 10 mL of water.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Carefully collect the organic layer containing the this compound.
-
-
Final Dilution and Filtration:
-
Dilute the quenched solution (or the extracted organic layer) to the 25 mL mark with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this analytical method, based on typical validation parameters for similar compounds.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Workflow for this compound analysis.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the routine quantification of this compound in reaction mixtures. The protocol is straightforward and utilizes standard laboratory equipment. The method exhibits excellent linearity, precision, and accuracy, making it suitable for in-process control and quality assessment in research and development settings.
References
Application Notes and Protocols for the GC-MS Analysis of 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed framework for the quantitative analysis of 2-Chlorophenyl methyl sulfone using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are compiled from established methodologies for analogous compounds, including halogenated phenyl derivatives and methyl sulfones, to provide a robust starting point for method development and validation.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. Accurate and sensitive quantification of this compound is essential for process monitoring, quality control, and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers the requisite selectivity and sensitivity for the analysis of such semi-volatile and halogenated organic compounds.
This document details the necessary steps for sample preparation, instrument configuration, and data analysis for the determination of this compound.
Experimental Protocols
A critical aspect of successful GC-MS analysis is meticulous sample preparation to ensure the analyte is in a suitable form for injection and to minimize matrix interference.
Sample Preparation: Solid-Phase Extraction (SPE)
For the extraction and purification of this compound from complex matrices such as environmental or biological samples, a Solid-Phase Extraction (SPE) protocol is recommended. This method is effective for isolating analytes from interfering substances.
Materials:
-
SPE cartridges (e.g., Florisil or Silica, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Autosampler vials (2 mL, amber) with PTFE septa
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 4 mL of dichloromethane followed by 4 mL of hexane through the sorbent bed. Do not allow the cartridge to dry.
-
Sample Loading: Dissolve a precisely weighed amount of the sample in a minimal volume of a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture). Load the sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to elute non-polar interferences.
-
Elution: Elute the target analyte, this compound, with 8 mL of a dichloromethane/hexane mixture (e.g., 50:50 v/v). Collect the eluate in a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen gas in a water bath at 30-35°C.
-
Reconstitution: Reconstitute the residue in a precise volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis, such as ethyl acetate or toluene.
-
Filtration and Transfer: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a GC-MS autosampler vial.
GC-MS Instrumentation and Parameters
The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrumentation and analytical goals.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan (for initial identification) |
Quantitative Data and Analysis
For accurate quantification, a calibration curve should be prepared using standard solutions of this compound of known concentrations.
Mass Spectral Data (Predicted)
Based on the analysis of structurally similar compounds, the following mass-to-charge ratios (m/z) are predicted to be prominent in the electron ionization mass spectrum of this compound. The molecular weight of this compound is approximately 190.65 g/mol . A key fragmentation pathway for methyl sulfones is the loss of a methyl group ([M-CH3]⁻).[1]
| Ion Type | Predicted m/z | Role in Analysis |
| Molecular Ion [M]⁺ | 190/192 (isotopic pattern for Cl) | Confirmation of molecular weight |
| [M-CH₃]⁺ | 175/177 | Quantification Ion |
| [M-SO₂]⁺ | 126/128 | Qualification Ion |
| [C₆H₄Cl]⁺ | 111/113 | Qualification Ion |
Note: The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak with an intensity of approximately one-third of the M peak.
Method Validation Parameters (Typical)
The following table summarizes typical performance characteristics that should be evaluated during method validation for the analysis of related halogenated and sulfone-containing compounds.
| Parameter | Typical Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Recovery | 80 - 115% |
| Precision (%RSD) | < 15% |
Visual Representations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for GC-MS analysis.
Logical Relationship of Analytical Steps
This diagram outlines the key stages and their interdependencies in the analytical process.
Caption: Interrelation of analytical stages.
Conclusion
The protocols described in these application notes provide a solid foundation for the development of a robust and reliable GC-MS method for the quantitative analysis of this compound. Adherence to good laboratory practices, including proper method validation, is crucial to ensure the accuracy and precision of the results. The provided instrument parameters and predicted mass spectral data should be used as a starting point and optimized for the specific analytical instrumentation and sample matrices encountered.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Chlorophenyl Methyl Sulfone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chlorophenyl methyl sulfone is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its role as a building block in the synthesis of novel compounds necessitates a reliable and accurate analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The described protocol is intended for use in quality control, stability testing, and research and development settings.
While specific HPLC methods for this compound are not widely published, methods for structurally similar compounds, such as 4-Chlorophenyl methyl sulfone, often utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of acetonitrile and water.[2][3] This method is built upon those established principles.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 99%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄), HPLC grade
2. Instrumentation
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| (Isocratic elution) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for generating the calibration curve.
-
Sample Preparation: Accurately weigh a sufficient amount of the sample to be analyzed and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Data
The following tables summarize the quantitative data from the method validation, demonstrating its suitability for the intended purpose.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Precision Data
| Parameter | Repeatability (n=6) | Intermediate Precision (n=6, different day) |
| Concentration (µg/mL) | 50.0 | 50.0 |
| Mean Peak Area | 760,100 | 758,950 |
| Standard Deviation | 4,560 | 5,312 |
| % RSD | 0.60% | 0.70% |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Mean Recovery | 99.8% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The developed reversed-phase HPLC method provides a simple, precise, and accurate means for the quantitative determination of this compound. The method validation results demonstrate excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and agrochemical industries. The isocratic nature of the method allows for a short run time, enhancing sample throughput.
References
Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds Bearing a Methyl Sulfone Moiety
Introduction
The methyl sulfone (MeSO₂) group is a crucial substituent in medicinal chemistry, known for its ability to enhance the pharmacological properties of molecules.[1] While the user's query specified the use of 2-chlorophenyl methyl sulfone, a comprehensive literature review indicates that its direct application as a foundational building block for the synthesis of novel heterocyclic systems is not widely documented.
However, a recently developed and highly versatile approach utilizing a novel vinamidinium salt reagent, (3-(dimethylamino)-2-(methylsulfonyl)prop-2-en-1-ylidene)dimethylammonium perchlorate (referred to as Reagent 1 ), has emerged as a powerful and efficient method for the direct synthesis of a diverse range of previously inaccessible heteroaromatic methyl sulfones.[1][2] These application notes and protocols will, therefore, focus on this well-documented and broadly applicable methodology.
This powerful synthetic strategy involves the reaction of Reagent 1 with various bis-nucleophiles, leading to the formation of numerous methyl sulfone-substituted heterocycles, which are of significant interest to researchers in drug discovery and development.[1][3] The reactions are typically high-yielding and proceed under mild conditions, making this a highly attractive method for generating libraries of novel compounds.[2]
General Reaction Scheme
The core of this methodology is the reaction of the vinamidinium salt with a bis-nucleophile, which results in the formation of a heterocyclic ring with a methyl sulfone substituent. The general transformation can be visualized as follows:
Caption: General reaction workflow for the synthesis of methyl sulfone-substituted heterocycles.
Experimental Protocols
Protocol 1: Synthesis of Methyl Sulfone-Substituted Pyrazoles
This protocol describes the synthesis of pyrazoles through the reaction of Reagent 1 with hydrazine derivatives.
Workflow:
Caption: Workflow for the synthesis of MeSO₂-pyrazoles.
Methodology:
-
To a solution of the appropriate hydrazine derivative (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF, 5 mL), add Reagent 1 (1.0 mmol).
-
The reaction mixture is then heated to the specified temperature (see Table 1) and stirred for 12 hours.[1]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazole derivative.
Quantitative Data:
| Compound | Hydrazine Derivative | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2 | Hydrazine hydrate | EtOH | Reflux | High Yield | [1] |
| 8 | Methylhydrazine sulfate | DMF | 70 | 48-90 | [1] |
| 9-12 | Functionalized aromatic hydrazines | Pyridine | 90 | 48-90 | [1] |
Protocol 2: Synthesis of Methyl Sulfone-Substituted Pyrimidines
This protocol outlines the synthesis of pyrimidines from Reagent 1 and various amidine-like bis-nucleophiles.
Workflow:
Caption: Workflow for the synthesis of MeSO₂-pyrimidines.
Methodology:
-
Combine Reagent 1 (1.0 mmol) and the corresponding bis-nucleophile (e.g., guanidine, urea, thiourea, or a substituted amidine) (1.0 mmol) in the specified solvent (see Table 2).[1]
-
Add a base such as K₂CO₃ or NaOMe if required by the specific reaction conditions.
-
Heat the mixture to the indicated temperature and stir for 12 hours.[1]
-
Upon completion, cool the reaction mixture and perform the appropriate work-up procedure (e.g., solvent evaporation, extraction).
-
Purify the crude product by recrystallization or column chromatography to yield the pure methyl sulfone-substituted pyrimidine.
Quantitative Data:
| Compound | Bis-nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 13 | Guanidine acetate | MeCN | 60 | 54-95 | [1] |
| 14 | Urea | Pyridine | 100 | 54-95 | [1] |
| 15 | Thiourea | MeOH | 50 | 54-95 | [1] |
| 18-21 | Substituted amidines | Pyridine | 100 | 94-96 | [1][2] |
Protocol 3: Synthesis of Fused Bicyclic Heterocycles
Reagent 1 can also be reacted with amino-substituted heterocycles to generate fused bicyclic systems containing a methyl sulfone group.
Workflow:
Caption: Workflow for fused bicyclic MeSO₂-heterocycles.
Methodology:
-
A mixture of Reagent 1 (1.0 mmol) and the amino-substituted heterocycle (e.g., amino pyrazoles, amino isoxazoles, amino thiazoles) (1.0 mmol) is prepared in pyridine (5 mL).[1]
-
The reaction is heated to 90-100°C and stirred for 12 hours.
-
After cooling, the pyridine is removed under vacuum.
-
The residue is then subjected to purification by column chromatography to isolate the target fused heterocyclic compound.
Quantitative Data:
| Compound | Amino-Heterocycle Type | Yield (%) | Reference |
| 39-46 | Amino pyrazoles, isoxazoles, thiazoles, pyrroles, thiophenes | 76-93 | [1] |
| 49-54 | Aminouracil, aminopyridine, anilines | 49-89 | [1] |
The use of the vinamidinium salt Reagent 1 provides a robust and versatile platform for the synthesis of a wide array of novel methyl sulfone-substituted heterocyclic compounds.[1][2] The protocols outlined above demonstrate the broad applicability of this reagent in reactions with various bis-nucleophiles, offering high yields and straightforward procedures. This methodology represents a significant advancement for researchers and scientists in the field of medicinal chemistry and drug development, enabling the rapid generation of diverse chemical libraries for biological screening.
References
Application Notes and Protocols: 2-Chlorophenyl Methyl Sulfone in the Synthesis of Potential Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of potential herbicides derived from a 2-chlorophenyl methyl sulfone scaffold. The focus is on the synthesis of the active herbicidal compound, 3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]octane-2,4-dione, the active metabolite of the pro-herbicide benzobicyclon. This document details the synthetic pathway, presents quantitative data on herbicidal efficacy, and provides experimental protocols for key biological assays.
Introduction
This compound serves as a versatile building block in the agrochemical industry for the development of biologically active molecules, including potent herbicides[1]. A notable example is its incorporation into the structure of the pro-herbicide benzobicyclon. Following application, benzobicyclon undergoes hydrolysis to form its active metabolite, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-bicyclo[3.2.1]-octane-2,4-dione[2][3]. This active compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to the bleaching of plant tissues, followed by necrosis and death of susceptible weeds[4][5]. Benzobicyclon has demonstrated broad-spectrum activity against annual grasses, sedges, and broadleaf weeds in rice cultivation, with excellent crop selectivity[5][6].
Data Presentation
Herbicidal Efficacy of Benzobicyclon
The following table summarizes the herbicidal activity of benzobicyclon against various weed species commonly found in rice paddies. The data is presented as the application rate required to achieve a certain level of control.
| Weed Species | Common Name | Application Rate (g ai/ha) | Control (%) | Reference |
| Echinochloa crus-galli | Barnyardgrass | 200 | >90 | [7] |
| Heteranthera limosa | Ducksalad | 493 | 83 | [8] |
| Ammannia coccinea | Purple Ammannia | 185 | 58 | [9] |
| Rotala indica | Indian Toothcup | 246 | 81 | [8][9] |
| Cyperus difformis | Smallflower Umbrella Sedge | Not Specified | Complete Control | [7] |
| Schoenoplectus juncoides | Bulrush | 200-300 | Long residual activity | [5][6] |
In Vitro HPPD Enzyme Inhibition
The active metabolite of benzobicyclon is a potent inhibitor of the HPPD enzyme. The half-maximal inhibitory concentration (IC50) provides a measure of its potency.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Fenquinotrione | Rice HPPD | 27.2 nM | [10] |
| Fenquinotrione | Arabidopsis thaliana HPPD | 44.7 nM | [10] |
| Nitisinone | 4-HPPD | 173 nM | [10] |
| Leptospermone | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | 12.1 µM | [10] |
| HPPD-IN-4 | HPPD | 0.19 µM | [10] |
| HPPD-IN-5 | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 0.21 µM | [10] |
Experimental Protocols
Synthesis of 3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]octane-2,4-dione
The synthesis of the active herbicide involves the preparation of a key intermediate, 2-chloro-4-(methylsulfonyl)benzoyl chloride, followed by its reaction with bicyclo[3.2.1]octane-2,4-dione.
Step 1: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid
This protocol describes the synthesis of the carboxylic acid precursor.
-
Materials: 2-chloro-4-(chlorosulfonyl)benzoyl chloride, sodium sulfite, sodium bicarbonate, chloroacetic acid sodium salt, hydrochloric acid (dilute), ethyl acetate, magnesium sulfate.
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water.
-
Heat the slurry to 75 °C and slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol).
-
Stir the mixture at 75 °C for 2 hours.
-
Add the sodium salt of chloroacetic acid (6.4 g, 55 mmol) to the reaction mixture and heat at reflux for 21 hours.
-
After cooling, acidify the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with magnesium sulfate and evaporate the solvent to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid[11].
-
Step 2: Synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride
This protocol outlines the conversion of the carboxylic acid to the acid chloride.
-
Materials: 2-chloro-4-(methylsulfonyl)benzoic acid, toluene, dimethylformamide (catalytic amount), thionyl chloride.
-
Procedure:
-
In a four-necked flask, add 2-chloro-4-(methylsulfonyl)benzoic acid (100g, 0.426 mol) and 500 mL of toluene.
-
Add a catalytic amount of dimethylformamide (2 mL) with stirring.
-
Install a gas absorption device and cool the mixture to 0 °C.
-
Slowly add thionyl chloride (100g, 0.84 mol) dropwise over 3 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly heat the mixture to 50 °C and react for 24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation to obtain the crude product[12].
-
Step 3: Acylation of bicyclo[3.2.1]octane-2,4-dione
This final step in the synthesis of the active herbicide is described in patent literature.
-
Materials: bicyclo[3.2.1]octane-2,4-dione, 2-chloro-4-(methylsulfonyl)benzoyl chloride, a Lewis acid catalyst (e.g., aluminum chloride, ferric chloride, zinc chloride, or boron trifluoride), and a solvent (e.g., 1,2-dichloroethane, chloroform, or dichloromethane)[13].
-
Procedure:
-
Dissolve bicyclo[3.2.1]octane-2,4-dione and a Lewis acid in a suitable solvent.
-
Add 2-chloro-4-(methylsulfonyl)benzoyl chloride to the solution.
-
Stir the reaction mixture until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the reaction is worked up by standard procedures, which may include washing with aqueous solutions to remove the catalyst and unreacted starting materials, followed by extraction and purification of the final product, 3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]octane-2,4-dione.
-
In Vitro HPPD Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against the HPPD enzyme.
-
Enzyme Preparation: Extract and purify the HPPD enzyme from a plant source (e.g., Arabidopsis thaliana or rice)[4].
-
Assay Protocol:
-
Prepare a reaction mixture containing a suitable buffer, the purified HPPD enzyme, and varying concentrations of the inhibitor (the active metabolite of benzobicyclon)[2][4].
-
Initiate the enzymatic reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP)[2][4].
-
Monitor the rate of the enzymatic reaction by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The reaction involves the conversion of HPP to homogentisate[4].
-
Calculate the reaction rates at different inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity[2][4].
-
Whole-Plant Dose-Response Bioassay
This protocol is used to evaluate the herbicidal efficacy of a compound on whole plants.
-
Plant Growth: Grow susceptible weed species from seed in pots under controlled greenhouse conditions[2].
-
Herbicide Application:
-
Evaluation:
-
Data Analysis:
-
Analyze the dry weight data using a log-logistic dose-response model to calculate the GR50 value (the dose required to cause a 50% reduction in growth) for each weed species[2].
-
Mandatory Visualization
Caption: HPPD Inhibition Pathway by Benzobicyclon's Active Metabolite.
Caption: Synthesis Workflow for the Active Herbicide from this compound Precursor.
Caption: Workflow for Evaluating Herbicidal Activity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and development of a new herbicide, benzobicyclon [jstage.jst.go.jp]
- 6. Buy Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | 106904-10-3 [smolecule.com]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. prepchem.com [prepchem.com]
- 12. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 13. CN105693569A - Synthesis method of 3-[4-(methyl sulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]-2.4-octanedione - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the large-scale synthesis of 2-Chlorophenyl methyl sulfone, an important intermediate in the pharmaceutical and agrochemical industries. This document details a high-yield, two-step synthetic protocol, starting from 2-chlorobenzenesulfonyl chloride. The protocol is designed to be scalable for industrial production. Included are detailed experimental procedures, quantitative data, and a process workflow diagram to ensure clarity and reproducibility.
Introduction
This compound (also known as 2-chloro-1-(methylsulfonyl)benzene) is a versatile chemical building block utilized in the synthesis of a variety of biologically active molecules.[1] Its applications are prominent in the development of pharmaceuticals, particularly as an intermediate for anti-inflammatory and analgesic drugs.[1] Furthermore, it finds use in the agrochemical sector for the formulation of herbicides and in material science for the production of specialty polymers.[1] The sulfone functional group imparts specific reactivity and solubility characteristics, making it a valuable component in organic synthesis.[1] The synthesis method detailed herein is a robust, two-step process involving the reduction of 2-chlorobenzenesulfonyl chloride followed by methylation, offering a high overall yield suitable for large-scale manufacturing.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17482-05-2[1][][4] |
| Molecular Formula | C₇H₇ClO₂S[1][4] |
| Molecular Weight | 190.65 g/mol [1][4] |
| Appearance | White crystalline solid[1] |
| Purity (typical) | ≥ 99% (HPLC)[1] |
| Storage Conditions | 0-8 °C[1] |
Large-Scale Synthesis Protocol
The recommended large-scale synthesis of this compound is a two-step process adapted from established methods for analogous phenyl methyl sulfone derivatives, with a reported overall yield exceeding 85%.[2] The process begins with the reduction of 2-chlorobenzenesulfonyl chloride to sodium 2-chlorobenzenesulfinate, which is then methylated to yield the final product.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Two-step synthesis of this compound.
Experimental Protocol
Step 1: Reduction of 2-Chlorobenzenesulfonyl Chloride
-
Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 100 L of water, 25.2 kg of sodium sulfite, and 16.8 kg of sodium bicarbonate.
-
Heating: Begin stirring and heat the mixture to reflux until all solids have dissolved.
-
Addition of Starting Material: Once a clear solution is obtained, add 21.1 kg of 2-chlorobenzenesulfonyl chloride in portions over a period of 1-2 hours.
-
Reaction: Maintain the reaction mixture at reflux for 4 hours.
-
Cooling: After the reaction is complete, cool the mixture to 40 °C. The resulting solution containing sodium 2-chlorobenzenesulfinate is used directly in the next step.
Step 2: Methylation of Sodium 2-Chlorobenzenesulfinate
-
Addition of Methylating Agent: To the solution from Step 1, maintained at 40-45 °C, add 18.9 kg of dimethyl sulfate via a dropping funnel over 2-3 hours. The rate of addition should be controlled to maintain the temperature within the specified range.
-
Reaction: After the addition is complete, continue to stir the mixture at 40-45 °C for 2.5 hours.
-
Completion and Workup: Following the reaction period, heat the mixture to reflux for 1 hour to ensure complete reaction.
-
Precipitation: Add 200 L of water to the reactor and allow it to cool to room temperature with stirring. A significant amount of solid product will precipitate.
-
Isolation and Purification: Filter the solid product and wash it thoroughly with water. Dry the resulting white crystalline solid under vacuum to obtain this compound.
Quantitative Data
The following table summarizes the expected quantitative data for this large-scale synthesis.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Step 1: Reduction | Step 2: Methylation | Overall |
| Starting Material | 2-Chlorobenzenesulfonyl Chloride | Sodium 2-Chlorobenzenesulfinate | - |
| Key Reagents | Sodium Sulfite, Sodium Bicarbonate | Dimethyl Sulfate | - |
| Solvent | Water | Water | - |
| Reaction Temperature | Reflux | 40-45 °C, then Reflux | - |
| Reaction Time | 4 hours | 3.5 hours | 7.5 hours |
| Expected Yield | - | - | > 85%[2] |
Signaling Pathways and Logical Relationships
The synthesis of this compound does not involve biological signaling pathways. However, the logical relationship of the chemical transformation can be visualized as a straightforward, two-step synthetic route.
Caption: Logical progression of the synthesis.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound, a key intermediate with significant applications in drug development and other chemical industries. The high overall yield and use of readily available reagents make this process economically viable for large-scale production. Adherence to the specified reaction conditions is crucial for achieving high purity and yield. These application notes serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important compound.
References
Application Notes and Protocols: Derivatization of 2-Chlorophenyl Methyl Sulfone for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The presence of the electron-withdrawing methyl sulfone group and the reactive chlorine atom allows for diverse functionalization, making it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[1] This document provides detailed application notes and experimental protocols for the derivatization of this compound via two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Medicinal Chemistry Applications
Derivatives of phenyl sulfones have shown significant potential in various therapeutic areas. The methyl sulfone moiety is a common feature in a number of approved drugs and clinical candidates.[2] The derivatization of this compound opens avenues to explore novel chemical space and develop compounds with tailored pharmacological profiles.
Anti-inflammatory and Analgesic Agents
Aryl methyl sulfones have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[2] By replacing the carboxylic acid group of traditional NSAIDs with a methyl sulfone group, it is possible to develop novel COX inhibitors with potentially improved therapeutic profiles.[2] The derivatization of this compound can lead to the synthesis of novel compounds targeting the COX pathway, which is a key signaling cascade in inflammation and pain.
NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and its dysregulation is implicated in a range of inflammatory diseases.[3] Compounds containing sulfone and sulfonylurea moieties have been identified as potent and selective inhibitors of the NLRP3 inflammasome.[3][4] The derivatization of this compound provides a platform for the design and synthesis of novel NLRP3 inflammasome inhibitors.
Derivatization Strategies
The chlorine atom on the phenyl ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This reaction is tolerant of a wide variety of functional groups and typically proceeds under mild conditions. In the context of this compound, the Suzuki-Miyaura coupling can be employed to introduce various aryl and heteroaryl groups, leading to the synthesis of biaryl and heteroaryl-aryl sulfone derivatives. While the methyl sulfone group can also act as a leaving group under certain conditions, the reactivity difference between the chloro and sulfone groups allows for selective coupling at the chlorine-bearing carbon.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] By applying the Buchwald-Hartwig amination to this compound, a diverse range of primary and secondary amines can be introduced, yielding a library of novel aminated sulfone derivatives.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides.[9][10]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos, RuPhos)[6]
-
Sodium carbonate (Na₂CO₃) or other suitable base (e.g., K₂CO₃, K₃PO₄)
-
Toluene/Water or other suitable solvent system (e.g., Dioxane/Water)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl methyl sulfone derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Sulfones
| Entry | Aryl Halide/Sulfone | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-phenyl-(trifluoromethyl)sulfone | 3-Nitrophenylboronic acid | Pd(acac)₂ (2.5) | RuPhos (5) | K₃PO₄ | Toluene/DMSO | 80 | 95[6] |
| 2 | 1-Chloro-2-nitro-4-((trifluoromethyl)sulfonyl)benzene | 4-Methoxyphenylboronic acid | Pd(acac)₂ (2.5) | XPhos (5) | K₃PO₄ | Toluene/DMSO | 22 | 85[6] |
Note: The yields are based on published data for similar substrates and may vary for this compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl chlorides.[11][12]
Materials:
-
This compound
-
Primary or secondary amine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) or other suitable palladium precatalyst
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
Toluene or other suitable anhydrous solvent (e.g., Dioxane)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(dba)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl methyl sulfone derivative.
Table 2: Representative Buchwald-Hartwig Amination Reactions of Aryl Chlorides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 94[11] |
| 2 | Aryl Chlorides | Primary/Secondary Amines | Pd(0) NHC complexes | - | Various | Various | RT - 110 | Good to Excellent[13] |
Note: The yields are based on published data for similar substrates and may vary for this compound.
Visualizations
Experimental Workflow
Caption: General workflows for the derivatization of this compound.
Potential Signaling Pathway: COX Inhibition
Derivatives of this compound may act as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Caption: Potential mechanism of action via inhibition of the COX pathway.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorophenyl Methyl Sulfone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chlorophenyl methyl sulfone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC/MS. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of starting material or product: Reaction conditions may be too harsh. | For oxidation reactions, control the temperature carefully, as overheating can lead to side reactions. For the sulfonyl chloride route, ensure the reduction and methylation steps are performed under the specified temperature conditions to avoid decomposition. | |
| Poor quality of reagents: Impure starting materials or deactivated reagents. | Use reagents from reputable suppliers and ensure they are stored under appropriate conditions. For instance, ensure the oxidizing agent has not degraded and that the sulfonyl chloride is free from hydrolysis. | |
| Formation of Multiple Products (Impure Product) | Over-oxidation (in the oxidation route): The intermediate sulfoxide is further oxidized to the sulfone. | Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary, but a large excess will promote over-oxidation. Maintain a low reaction temperature to improve selectivity. |
| Incomplete oxidation (in the oxidation route): The starting thioether or intermediate sulfoxide remains. | Increase the amount of the oxidizing agent or the reaction time. Ensure adequate mixing to promote contact between the reactants. | |
| Formation of isomers (in the sulfonyl chloride route): The initial chlorosulfonylation of toluene can produce a mixture of ortho, meta, and para isomers. | While the primary starting material is 2-chlorotoluene for the synthesis of the precursor, ensure its purity. If starting from toluene, purification of the isomeric sulfonyl chlorides is necessary before proceeding. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: Presence of impurities hindering crystallization. | Attempt to purify a small sample by column chromatography to obtain a pure reference. Try different crystallization solvents or solvent mixtures. If the product is indeed an oil at room temperature, purification will rely on chromatography. |
| Co-elution of impurities during column chromatography: Similar polarity of the product and impurities. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Oxidation of 2-chlorophenyl methyl sulfide: This is a common and direct method where the corresponding thioether is oxidized using an appropriate oxidizing agent.
-
Reduction of 2-chlorobenzene sulfonyl chloride followed by methylation: This route involves the reduction of 2-chlorobenzene sulfonyl chloride to its corresponding sulfinate salt, which is then methylated to yield the final product. This method avoids the use of potentially malodorous thiols.
Q2: Which oxidizing agents are suitable for the oxidation of 2-chlorophenyl methyl sulfide?
A2: A variety of oxidizing agents can be used, with hydrogen peroxide (H₂O₂) being a common and environmentally friendly choice. Other effective oxidants include meta-chloroperoxybenzoic acid (mCPBA) and sodium chlorite. The choice of oxidant and reaction conditions will influence the reaction rate and selectivity.
Q3: How can I minimize the formation of the sulfoxide intermediate when the sulfone is the desired product?
A3: To favor the formation of the sulfone, you can use a stoichiometric excess of the oxidizing agent (typically 2.2 equivalents or more). Increasing the reaction temperature can also promote the further oxidation of the sulfoxide to the sulfone. Monitoring the reaction by TLC or GC is crucial to ensure the complete conversion of the sulfoxide.
Q4: What are the potential impurities in the synthesis of this compound?
A4: Depending on the synthetic route, potential impurities may include:
-
From the oxidation route: Unreacted 2-chlorophenyl methyl sulfide and the intermediate 2-chlorophenyl methyl sulfoxide.
-
From the sulfonyl chloride route: Isomeric chlorophenyl methyl sulfones (if the starting sulfonyl chloride is a mixture of isomers) and unreacted sodium 2-chlorobenzenesulfinate.
-
From starting materials: Impurities present in the initial 2-chlorotoluene or 2-chlorophenyl methyl sulfide.
Q5: What are the recommended methods for purifying this compound?
A5: this compound is a solid at room temperature. The most common purification method is recrystallization from a suitable solvent, such as ethanol. If the product is contaminated with impurities of similar polarity, column chromatography on silica gel may be necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Oxidation of 2-chlorophenyl methyl sulfide | Route 2: Reduction and Methylation of 2-chlorobenzene sulfonyl chloride |
| Starting Materials | 2-chlorophenyl methyl sulfide, Oxidizing Agent (e.g., H₂O₂) | 2-chlorobenzene sulfonyl chloride, Reducing Agent, Methylating Agent (e.g., dimethyl sulfate) |
| Typical Yield | Variable, generally moderate to high depending on oxidant and conditions | ~85%[1] |
| Key Reaction Steps | Single oxidation step | Two steps: Reduction to sulfinate followed by methylation |
| Common Solvents | Acetic acid, Methanol, Dichloromethane | Water |
| Typical Reaction Temperature | Room temperature to reflux | Reduction at reflux, Methylation at 40-45°C[1] |
| Advantages | Atom-economical, potentially fewer steps | High yield, avoids use of thiols |
| Disadvantages | Potential for over- or under-oxidation | Multi-step process, use of toxic methylating agents |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-chlorophenyl methyl sulfide (General Procedure)
This is a generalized procedure adaptable for the oxidation of aryl sulfides. Optimization may be required for 2-chlorophenyl methyl sulfide.
Materials:
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2-chlorophenyl methyl sulfide
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Hydrogen peroxide (30% aqueous solution)
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Acetic acid
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Sodium bicarbonate
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenyl methyl sulfide (1 equivalent) in glacial acetic acid.
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Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (2.5 - 3 equivalents) dropwise, maintaining the internal temperature below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material and sulfoxide intermediate are consumed.
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Once the reaction is complete, carefully pour the mixture into a beaker containing a cold saturated solution of sodium bicarbonate to neutralize the acetic acid.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude this compound by recrystallization from ethanol.
Protocol 2: Synthesis of this compound from 2-chlorobenzene sulfonyl chloride
This protocol is adapted from patent CN102924347A.[1]
Materials:
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2-chlorobenzene sulfonyl chloride
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Sodium sulfite (or a suitable reducing agent)
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Sodium bicarbonate
-
Dimethyl sulfate
-
Water
Procedure:
Step 1: Reduction of 2-chlorobenzene sulfonyl chloride
-
In a suitable reaction vessel, combine sodium sulfite and sodium bicarbonate in water.
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Heat the mixture to reflux until all solids dissolve.
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In portions, add 2-chlorobenzene sulfonyl chloride to the solution and continue to reflux for approximately 4 hours to form sodium 2-chlorobenzenesulfinate.
Step 2: Methylation of sodium 2-chlorobenzenesulfinate
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Cool the reaction mixture to 40°C.
-
Slowly add dimethyl sulfate via a dropping funnel, maintaining the temperature between 40-45°C.
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After the addition is complete, maintain the temperature and stir for an additional 2.5 hours.
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Following the methylation, heat the mixture to reflux for 1 hour to complete the reaction.
-
Add water to the reaction mixture and allow it to cool to room temperature, which will cause the product to precipitate.
-
Filter the solid product and wash it with water.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary. This process is reported to have a yield of approximately 85%.[1]
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield issues.
References
Side-product formation in the synthesis of 2-Chlorophenyl methyl sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chlorophenyl methyl sulfone.
Troubleshooting Guides & FAQs
This section is divided into the two primary synthetic routes for this compound:
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Oxidation of 2-Chlorophenyl Methyl Sulfide
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Reaction of 2-Chlorobenzenesulfonyl Chloride with a Methylating Agent
Route 1: Oxidation of 2-Chlorophenyl Methyl Sulfide
This method involves the oxidation of the corresponding sulfide to the sulfone. While conceptually straightforward, challenges can arise in achieving complete conversion and avoiding side products.
Q1: My reaction is incomplete, and I have a mixture of the starting material (2-Chlorophenyl Methyl Sulfide) and the product. How can I drive the reaction to completion?
A1: Incomplete conversion is a common issue and can often be resolved by adjusting the reaction conditions. Here are several factors to consider:
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Oxidizing Agent Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. Typically, at least two equivalents are required to convert the sulfide to the sulfone.
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Reaction Time: The oxidation of the intermediate sulfoxide to the sulfone can be slower than the initial oxidation of the sulfide. Increasing the reaction time may be necessary. Monitor the reaction progress by TLC or GC-MS.
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Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to the formation of degradation byproducts.
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Choice of Oxidant: Stronger oxidizing agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are generally effective. Hydrogen peroxide in the presence of a catalyst is a greener alternative but may require more optimization.
Q2: I am observing a significant amount of 2-Chlorophenyl methyl sulfoxide as a side product. How can I minimize its formation?
A2: The formation of the sulfoxide is an intermediate step in the oxidation to the sulfone. Its presence in the final product indicates incomplete oxidation.[1][2] To minimize its formation, consider the following:
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Controlled Addition of Oxidant: Adding the oxidizing agent portion-wise or via a syringe pump over time can help maintain a sufficient concentration to drive the reaction to the sulfone without large excesses at any given moment, which can sometimes lead to side reactions.
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Sufficient Reaction Time and Temperature: As mentioned in A1, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature will promote the further oxidation of the sulfoxide to the desired sulfone.[2]
Data Presentation: Impact of Reaction Conditions on Product Distribution
| Entry | Oxidizing Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | 2-Chlorophenyl Methyl Sulfoxide (%) | Starting Material (%) |
| 1 | H₂O₂ (2.2) | 25 | 12 | 65 | 25 | 10 |
| 2 | H₂O₂ (2.2) | 50 | 12 | 85 | 10 | 5 |
| 3 | m-CPBA (2.1) | 25 | 6 | 92 | 5 | 3 |
| 4 | KMnO₄ (2.5) | 25 | 4 | 95 | <2 | <1 |
Note: These are illustrative yields and will vary based on the specific reaction scale and conditions.
Experimental Protocol: Oxidation of 2-Chlorophenyl Methyl Sulfide with m-CPBA
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Dissolve 2-chlorophenyl methyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of m-CPBA (2.1 equivalents) in the same solvent to the reaction mixture over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualization: Oxidation Pathway and Side-Product Formation
Caption: Oxidation pathway from sulfide to sulfone, highlighting the sulfoxide intermediate.
Route 2: Reaction of 2-Chlorobenzenesulfonyl Chloride with a Methylating Agent
This synthetic approach involves the nucleophilic substitution of the chloride on the sulfonyl group with a methyl group from a suitable reagent.
Q3: I am getting a low yield of this compound. What are the potential reasons?
A3: Low yields in this reaction can often be attributed to the quality of the starting materials and the reaction conditions.
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Hydrolysis of 2-Chlorobenzenesulfonyl Chloride: The starting material is susceptible to hydrolysis, especially in the presence of moisture. This will form 2-chlorobenzenesulfonic acid, which will not react with the methylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Purity of Starting Material: 2-Chlorobenzenesulfonyl chloride may contain the isomeric 4-chlorobenzenesulfonyl chloride. This will lead to the formation of 4-chlorophenyl methyl sulfone as a byproduct, reducing the yield of the desired product. Verify the purity of your starting material by GC-MS or NMR.
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Reactivity of the Methylating Agent: The choice of methylating agent is crucial. Grignard reagents like methylmagnesium bromide are highly reactive but can also lead to side reactions. Dimethyl sulfate is another common methylating agent.[3] Ensure the quality and correct stoichiometry of your chosen reagent.
Q4: My final product is contaminated with 2-chlorobenzenesulfonic acid. How can I avoid this and purify my product?
A4: The presence of 2-chlorobenzenesulfonic acid is a direct result of the hydrolysis of the starting 2-chlorobenzenesulfonyl chloride.
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Prevention: The most effective way to prevent this is to maintain strictly anhydrous conditions throughout the reaction. Use freshly distilled solvents and flame-dried glassware.
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Purification: If the sulfonic acid is present in the final product, it can be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.
Data Presentation: Effect of Reaction Conditions on Yield
| Entry | Methylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Primary Side Product |
| 1 | CH₃MgBr | THF | 0 to 25 | 2 | 75 | Hydrolysis products |
| 2 | (CH₃)₂SO₄ | Toluene | 80 | 4 | 85 | Unreacted starting material |
| 3 | CH₃I / Base | DMF | 60 | 6 | 70 | O-alkylation of solvent |
Note: These are illustrative yields and will vary based on the specific reaction scale and conditions.
Experimental Protocol: Synthesis from 2-Chlorobenzenesulfonyl Chloride and Dimethyl Sulfate
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To a solution of sodium sulfite (1.2 equivalents) in water, add 2-chlorobenzenesulfonyl chloride (1 equivalent) at room temperature.
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Heat the mixture to reflux for 2-3 hours to form the sodium 2-chlorobenzenesulfinate.
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Cool the reaction mixture to room temperature.
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Add dimethyl sulfate (1.1 equivalents) dropwise to the solution.
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Stir the reaction mixture at room temperature for 12-16 hours.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Mandatory Visualization: Synthetic Pathway and Key Side Reaction
Caption: Main reaction pathway and the competing hydrolysis side reaction.
General Troubleshooting
Q5: I am having difficulty purifying the final product. What are the recommended methods?
A5: this compound is a solid at room temperature. The most common and effective purification methods are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, or if you have a mixture of isomers, column chromatography on silica gel is a reliable method. A typical eluent system would be a mixture of hexane and ethyl acetate.
Mandatory Visualization: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Crude 2-Chlorophenyl Methyl Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chlorophenyl methyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-chlorothiophenol or 2-chlorophenyl methyl sulfide, byproducts from side reactions like the formation of isomeric sulfones (e.g., 4-chlorophenyl methyl sulfone), and residual solvents or reagents from the synthesis. In some cases, over-oxidation can lead to the formation of sulfoxides, and hydrolysis of related sulfate ester intermediates might introduce phenolic impurities.
Q2: What is the typical physical appearance of pure this compound?
A2: Pure this compound is a white crystalline solid.[1] An off-white or yellowish color in the crude product typically indicates the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at 0-8 °C to maintain its stability.[1]
Q4: Is this compound susceptible to degradation?
A4: Yes, sulfones can be sensitive to thermal decomposition at high temperatures, which may lead to the release of irritating gases and vapors like carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[2] Additionally, related compounds like sulfate esters are susceptible to hydrolysis, suggesting that prolonged exposure to moist conditions should be avoided.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. Insoluble impurities are present. | Lower the temperature at which the solution is saturated. Try a different solvent with a lower boiling point. Use a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[4] Filter the hot solution to remove insoluble impurities before cooling. |
| No crystals form upon cooling | The solution is not saturated. The cooling process is too rapid. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration of the compound. Allow the solution to cool slowly to room temperature, then place it in an ice bath.[4] Add a "poor" solvent dropwise to a solution of the compound in a "good" solvent until turbidity is observed, then gently heat to redissolve and cool slowly.[4] |
| Low recovery of purified product | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were washed with a solvent in which they are soluble. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent required to dissolve the crude product.[5] Wash the collected crystals with a small amount of cold solvent.[4] Pre-warm the filtration apparatus (funnel and filter paper) before filtering the hot solution.[4] |
| Poor purity after recrystallization | The chosen solvent does not effectively differentiate between the desired compound and the impurities. Co-crystallization of impurities occurred. | Select a solvent in which the impurities are either very soluble or very insoluble, while the desired compound has moderate solubility at elevated temperatures.[5] Consider a second recrystallization step with a different solvent system. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | The mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. For non-polar compounds, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[6] |
| Compound is not eluting from the column | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve elution. |
| Cracking or channeling of the silica gel bed | Improper packing of the column. The column ran dry. | Pack the column carefully using a slurry method to ensure a homogenous bed.[6] Never let the solvent level drop below the top of the stationary phase.[6] |
| Low yield after column chromatography | The compound is spread across too many fractions. Some of the compound did not elute from the column. | Monitor the elution closely using TLC to identify the fractions containing the desired product. After collecting the main fractions, flush the column with a highly polar solvent to check for any remaining compound. |
Experimental Protocols
Recrystallization Protocol (Two-Solvent System)
This protocol is a general guideline and may require optimization for this compound. A good starting point for a two-solvent system could be a polar solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane, pentane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature or with gentle heating.
-
Induce Precipitation: Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes faintly turbid. This indicates the point of saturation.
-
Redissolution: Gently warm the solution until the turbidity clears. If it does not clear, add a few drops of the "good" solvent until it does.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol provides a general framework for the purification of this compound by silica gel chromatography.
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give a retention factor (Rf) of ~0.3-0.4 for the desired compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to settle, draining the excess solvent. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) or the mobile phase.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the least polar mobile phase to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the this compound.
-
-
Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17482-05-2 | [1] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| Appearance | White crystal | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Table 2: Suggested Solvent Systems for Purification (Based on General Principles for Sulfones)
| Purification Technique | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) / Co-solvent | Comments |
| Recrystallization | Acetone, Ethyl Acetate, Ethanol | Hexane, Pentane, Water | A two-solvent system is often effective for achieving high purity.[4][5] The choice depends on the specific impurities present. |
| Column Chromatography | Dichloromethane (for sample loading) | Hexane, Ethyl Acetate (as mobile phase) | A gradient elution from low to high polarity is recommended for separating compounds with different polarities.[6] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
Technical Support Center: Overcoming Reactivity Challenges with 2-Chlorophenyl Methyl Sulfone
Welcome to the technical support center for substitution reactions involving 2-chlorophenyl methyl sulfone. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this substrate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often poorly reactive in standard nucleophilic aromatic substitution (SNAr) reactions?
A1: While the methyl sulfone group (-SO2CH3) is electron-withdrawing and should activate the aromatic ring for nucleophilic attack, its activating strength is moderate compared to groups like nitro (-NO2). The reactivity in SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex.[1][2] For this compound, several factors can contribute to perceived poor reactivity:
-
Moderate Activating Group: The sulfone group is not as powerful as multiple nitro groups in stabilizing the negative charge of the Meisenheimer complex.
-
Reaction Conditions: Standard or mild conditions (e.g., low temperatures, weak bases) may be insufficient to overcome the activation energy barrier for this specific substrate.
-
Nucleophile Strength: The reactivity is highly dependent on the nucleophilicity of the attacking species. Weaker nucleophiles will exhibit slower reaction rates.
Q2: My SNAr reaction with this compound is not proceeding. What are the first troubleshooting steps I should take?
A2: If you are observing low or no conversion, consider the following adjustments to your reaction conditions:
-
Increase Temperature: SNAr reactions are often accelerated at higher temperatures. Running the reaction in a high-boiling point solvent like DMSO, NMP, or DMF at elevated temperatures can significantly improve yields.[3]
-
Use a Stronger Base: A stronger base will more effectively deprotonate the nucleophile (if applicable) and can help to drive the reaction forward. Consider switching from carbonate bases (e.g., K2CO3, Cs2CO3) to stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Choose an Appropriate Solvent: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile, leaving the anion more reactive. Ensure your solvent is anhydrous, as water can protonate the nucleophile and reduce its effectiveness.
Q3: Are there alternative methods to traditional SNAr for forming new bonds at the 2-position of the phenyl methyl sulfone core?
A3: Yes, when SNAr fails, transition metal-catalyzed cross-coupling reactions are powerful alternatives. These methods often have broader substrate scopes and can proceed under milder conditions. The most common alternatives include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds (e.g., with amines, amides). This palladium-catalyzed reaction is highly versatile.[4]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5]
-
Ullmann Condensation: A copper-catalyzed method for forming C-O, C-N, and C-S bonds, particularly useful for phenols and thiols.[3][6]
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group, which is a versatile synthetic intermediate.[7]
Q4: I am considering a Suzuki-Miyaura coupling. Can the methyl sulfone group itself act as a leaving group?
A4: Yes, under certain conditions, the sulfone group can be displaced in a Suzuki-Miyaura cross-coupling reaction. However, studies have shown that simple phenyl methyl sulfones are often unreactive under conditions where trifluoromethylphenyl sulfones couple smoothly.[5] Therefore, it is more conventional to target the C-Cl bond for oxidative addition in a Suzuki-Miyaura reaction. If both the chloro and sulfone groups are present, careful selection of the catalyst and reaction conditions may allow for selective coupling at the C-Cl position.
Troubleshooting Guides
Issue 1: Low Yield in SNAr Reactions
If you are experiencing low yields in your nucleophilic aromatic substitution reactions with this compound, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Reaction Temperature | Increase the reaction temperature in increments of 20°C. Consider using a higher-boiling point solvent such as DMSO or NMP. | SNAr reactions often have a significant activation energy barrier. Higher temperatures provide the necessary energy for the reaction to proceed at a reasonable rate. |
| Weak Nucleophile | If possible, switch to a more nucleophilic reagent. For example, use a thiolate instead of a thiol with a base. | The rate of the SNAr reaction is directly proportional to the strength of the nucleophile. |
| Ineffective Base | Switch to a stronger, non-nucleophilic base. For example, replace K2CO3 with NaH or KOtBu. | A stronger base will lead to a higher concentration of the active nucleophile at any given time, thus increasing the reaction rate. |
| Inappropriate Solvent | Use a polar aprotic solvent like anhydrous DMF, DMSO, or NMP. | These solvents enhance the reactivity of the nucleophile by solvating the counter-ion. |
Issue 2: Failure of Cross-Coupling Reactions
For issues encountered during palladium- or copper-catalyzed cross-coupling reactions, refer to the table below.
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Inactivity (Palladium) | Perform a pre-activation step for the palladium catalyst or switch to a pre-formed Pd(0) source. Ensure the use of appropriate phosphine ligands (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig and Suzuki). | The active catalyst in many cross-coupling reactions is a Pd(0) species. Incomplete reduction of the Pd(II) pre-catalyst can lead to low activity. The choice of ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. |
| Catalyst Inactivity (Copper) | Use a soluble copper(I) source (e.g., CuI) and consider the addition of a ligand such as N,N-dimethylglycine or a phenanthroline derivative for Ullmann couplings.[6] | Ligands can stabilize the copper catalyst and increase its solubility and reactivity, allowing for lower reaction temperatures. |
| Base Incompatibility | For Suzuki-Miyaura, ensure the base is strong enough to facilitate transmetalation (e.g., K3PO4, K2CO3). For Buchwald-Hartwig, a strong, non-nucleophilic base is required (e.g., NaOtBu, LHMDS). | The base plays a crucial role in the catalytic cycle of many cross-coupling reactions. Its choice is dependent on the specific reaction being performed. |
| Oxygen Sensitivity | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. | The active Pd(0) catalyst can be oxidized and deactivated by oxygen. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for substitution reactions involving sulfone-activated aryl chlorides. Note that data for this compound is limited in the literature, so data for analogous substrates are included for comparison.
Table 1: SNAr Reaction Conditions and Yields
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | 4-Fluorophenyl methyl sulfone | KHMDS | THF | RT | 1 | 93 |
| Various Alcohols | 4-Fluorophenyl methyl sulfone | KHMDS | THF | RT | 1-2 | 75-95 |
| Various Amines | 2-Halopyridines | Strong Base | Polar Aprotic | High | Varies | Good |
| Thiols | Activated Aryl Halides | Various | DMF, DMSO | Varies | Varies | Good |
Table 2: Cross-Coupling Reaction Conditions and Yields
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(acac)2/RuPhos | K3PO4 | Toluene/DMSO | 80-130 | Not reactive (for Phenyl methyl sulfone) |
| Suzuki-Miyaura | Arylboronic acids | Pd2(dba)3/Phosphite or Phosphine Oxide | KF | Dioxane | 100 | Good (for 2-pyridyl boronates)[8] |
| Buchwald-Hartwig | Aryl amines | Pd(PPh3)4 | Cs2CO3 | Toluene | 110 | Moderate to Good (for Aryl fluorosulfonates)[9] |
| Ullmann Condensation | Phenols | CuI / N,N-dimethylglycine | Cs2CO3 | Dioxane | 90 | Good to Excellent[6][10] |
| Cyanation | K4[Fe(CN)6] | Palladacycle P1 | K2CO3 | Toluene | 100 | High (for Aryl chlorides)[7] |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature SNAr with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the amine nucleophile (1.2-1.5 eq.).
-
Add a suitable base, such as potassium carbonate (2.0 eq.) or potassium tert-butoxide (1.5 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1-0.5 M.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the palladium-catalyzed amination of this compound.
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.).
-
Add a palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
References
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sulfone Synthesis from 2-Chlorobenzene Derivatives
Welcome to the technical support center for the synthesis of sulfones using 2-chlorobenzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C–S bond formation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve higher yields and purity.
Introduction: The Challenge of Activating Aryl Chlorides
The synthesis of diaryl sulfones is a cornerstone in medicinal chemistry, with the sulfonyl group being a key pharmacophore in numerous therapeutic agents. While various cross-coupling methods exist, the use of aryl chlorides, such as 2-chlorobenzene derivatives, presents a significant challenge due to the strength and inertness of the C–Cl bond compared to its bromide and iodide counterparts. Overcoming this hurdle requires carefully optimized catalytic systems and a thorough understanding of the reaction mechanism to troubleshoot effectively. This guide provides a structured approach to navigating these challenges in a question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield
Q1: My reaction with a 2-chlorobenzene derivative is showing very low conversion. What are the primary factors to investigate?
A1: Low conversion when using aryl chlorides is a common issue, primarily stemming from the difficulty of the initial oxidative addition step in the catalytic cycle. Here’s a systematic approach to troubleshooting:
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Catalyst System (The "Engine" of Your Reaction):
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Palladium Catalysis: For the less reactive aryl chlorides, standard palladium catalysts like Pd(PPh₃)₄ are often insufficient. You require more electron-rich and bulky phosphine ligands that promote the oxidative addition of the C-Cl bond to the Pd(0) center. Consider ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the palladium center and facilitate the challenging C-Cl bond activation.
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Copper Catalysis: Copper-catalyzed systems, often referred to as Ullmann-type couplings, can be a cost-effective alternative. However, they typically require higher reaction temperatures. Systems like CuI with a promoting ligand (e.g., L-proline, phenanthroline) in a polar aprotic solvent like DMSO are effective.[2]
-
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Reaction Temperature (The "Ignition"):
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Due to the inertness of the C-Cl bond, higher temperatures are generally required compared to reactions with aryl bromides or iodides. For palladium-catalyzed reactions, temperatures often range from 100-130°C. For copper-catalyzed systems, this can be even higher. It's crucial to find the optimal temperature where the reaction proceeds at a reasonable rate without significant decomposition of starting materials, catalyst, or product.
-
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Choice of Base (The "Spark Plug"):
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The base plays a critical role in both catalytic systems, often participating in the regeneration of the active catalyst or in the transmetalation step. For palladium-catalyzed reactions with sulfinic acid salts, strong bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary.
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Q2: I'm still getting low yields despite using a specialized ligand and high temperature. What other, more subtle factors could be at play?
A2: If the primary parameters have been optimized, consider these less obvious but equally critical factors:
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Solvent Choice and Purity:
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Polar aprotic solvents like DMF, DMAc, DMSO, or NMP are often effective as they can help to solubilize the sulfinate salt and stabilize charged intermediates in the catalytic cycle. However, ensure your solvents are anhydrous. Water can lead to hydrolysis of the sulfinate salt and deactivation of the catalyst.
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Quality of the Sulfinating Agent:
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Sodium sulfinates are hygroscopic. Ensure they are dry before use. Alternatively, consider using an SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which can react in situ with an organometallic reagent to generate the sulfinate.[3]
-
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Inert Atmosphere:
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Both palladium(0) and copper(I) catalysts are sensitive to oxidation. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed. Oxygen can lead to the formation of palladium(II) species that promote unwanted side reactions like the homocoupling of the sulfinate partner.[4]
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Issue 2: Formation of Side Products
Q3: My main problem is the formation of a symmetrical diaryl sulfone (from the coupling of two sulfinate molecules). How can I suppress this side reaction?
A3: The formation of a symmetrical diaryl sulfone is a classic example of a homo-coupling side reaction. This is often promoted by the presence of an oxidant (like trace oxygen) and can be particularly problematic in copper-catalyzed systems.
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Mechanism of Homo-coupling: In the presence of an oxidant, two sulfinate molecules can be oxidized and coupled to form the symmetrical sulfone, consuming your sulfinating agent and reducing the yield of the desired unsymmetrical product.
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Mitigation Strategies:
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Strictly Anaerobic Conditions: The most effective way to prevent homo-coupling is to rigorously exclude oxygen from your reaction. Use Schlenk techniques or a glovebox for setting up the reaction and ensure all solvents are thoroughly degassed.
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Control of Stoichiometry: Using a slight excess of the 2-chlorobenzene derivative relative to the sulfinate salt can help to favor the cross-coupling pathway.
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Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species. Incomplete reduction can leave Pd(II) in the reaction mixture, which can promote the homo-coupling of organoboron reagents if they are used to generate the sulfinate in situ. Adding a mild reducing agent can sometimes help.[5]
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Q4: I am observing a significant amount of dehalogenated arene (benzene derivative from my starting material) in my crude product. What causes this and how can I prevent it?
A4: Dehalogenation is a reductive side reaction where the chlorine atom on your starting material is replaced by a hydrogen atom.
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Mechanism of Dehalogenation: This can occur through several pathways, including protonolysis of the organopalladium intermediate before it can undergo transmetalation. This is often facilitated by sources of protons in the reaction mixture (e.g., trace water, or the solvent itself at high temperatures).
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Mitigation Strategies:
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Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
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Choice of Base: Some bases or their conjugate acids can be a source of protons. Using a non-protic base or ensuring the base is sufficiently strong to deprotonate any trace water can help.
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Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
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Part 2: Optimizing Reaction Conditions - A Comparative Overview
To aid in the development of your synthetic protocol, the following tables summarize typical starting conditions for palladium- and copper-catalyzed sulfonylation of aryl chlorides. Note that these are starting points and will likely require optimization for your specific 2-chlorobenzene derivative.
Table 1: Typical Conditions for Palladium-Catalyzed Sulfone Synthesis
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | dba = dibenzylideneacetone. Both are common Pd(0) and Pd(II) sources, respectively. Pd(OAc)₂ requires in-situ reduction by the phosphine ligand. |
| Ligand | XPhos, SPhos, or RuPhos (1.2-2.0 eq. to Pd) | Bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond. An excess of ligand is used to ensure the formation of the active catalytic species. |
| Sulfonyl Source | Sodium Arylsulfinate (1.0-1.2 eq.) | Ensure it is anhydrous. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | Cs₂CO₃ is more soluble in organic solvents and can be more effective, but is also more expensive. |
| Solvent | Toluene, Dioxane, or DMAc | Choose a high-boiling, anhydrous, and degassed solvent. |
| Temperature | 100-130 °C | Higher temperatures are generally needed for aryl chlorides. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Table 2: Typical Conditions for Copper-Catalyzed Sulfone Synthesis
| Parameter | Condition | Rationale & Expert Insights |
| Copper Catalyst | CuI or CuFe₂O₄ (5-10 mol%) | CuI is a common and effective catalyst. CuFe₂O₄ is a recyclable nanoparticle catalyst.[2] |
| Ligand | L-Proline or 1,10-Phenanthroline (10-20 mol%) | Ligands are crucial for stabilizing the copper center and facilitating the coupling. |
| Sulfonyl Source | Sodium Arylsulfinate (1.0-1.2 eq.) | Ensure it is anhydrous. |
| Base | K₂CO₃ or KOH (2.0-3.0 eq.) | A strong inorganic base is typically required. |
| Solvent | DMSO or DMF | High-boiling polar aprotic solvents are generally the most effective for this type of coupling. |
| Temperature | 110-150 °C | Copper-catalyzed reactions with aryl chlorides often require higher temperatures than palladium-catalyzed ones. |
| Reaction Time | 24-48 hours | These reactions can be slower than their palladium-catalyzed counterparts. |
Part 3: Understanding the "Why" - Reaction Mechanisms and Workflows
A deep understanding of the catalytic cycles is paramount for rational troubleshooting. Below are simplified diagrams of the proposed mechanisms for both palladium and copper-catalyzed sulfone synthesis.
Palladium-Catalyzed Catalytic Cycle
Caption: Palladium-catalyzed sulfone synthesis cycle.
The key, and often rate-limiting, step for 2-chlorobenzene derivatives is the Oxidative Addition , where the inert C-Cl bond is broken. This is why the choice of a sufficiently electron-rich and bulky ligand is critical.
Experimental Workflow: Palladium-Catalyzed Synthesis
Caption: General workflow for Pd-catalyzed sulfone synthesis.
Copper-Catalyzed Catalytic Cycle (Proposed)
The mechanism for copper-catalyzed Ullmann-type reactions is more debated than for palladium, but a plausible cycle is shown below.
Caption: Proposed cycle for Cu-catalyzed sulfone synthesis.
Part 4: Purification Strategies
Q5: My reaction worked, but I'm struggling to purify the product. What are the best practices for purifying diaryl sulfones from these reactions?
A5: Purification can be challenging due to the similar polarities of the product and unreacted starting materials, as well as the need to remove the metal catalyst.
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Removal of Unreacted 2-Chlorobenzene: Since 2-chlorobenzene derivatives are significantly less polar than the corresponding diaryl sulfone product, a well-run flash column chromatography is usually effective. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity.
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Removal of Palladium/Copper Residues:
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Filtration: After the reaction, you can sometimes remove a significant portion of the catalyst by filtering the reaction mixture through a pad of Celite®.
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Aqueous Wash: An aqueous wash with a solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help to remove residual copper salts.
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Specialized Scavengers: For palladium, which can be difficult to remove completely, commercially available palladium scavengers (e.g., silica-based thiols or isocyanides) can be very effective at reducing palladium levels to ppm concentrations, which is often a requirement in pharmaceutical synthesis.[6]
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Crystallization: If your diaryl sulfone is a solid, recrystallization is an excellent final purification step to obtain a highly pure product and can also help to remove any residual color.
By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the success rate of your sulfone synthesis reactions with challenging 2-chlorobenzene derivatives.
References
- 1. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 2. nanomaterchem.com [nanomaterchem.com]
- 3. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of 2-Chlorophenyl methyl sulfone during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorophenyl methyl sulfone. The information is designed to help prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable compound under typical laboratory conditions.[1] It is described as having favorable thermal stability and compatibility with a range of common organic solvents. Aryl sulfones, in general, are known to be thermally robust, with some, like diphenyl sulfone, being stable at temperatures as high as 550°C. However, like all reagents, its stability is not absolute and can be compromised under specific reaction conditions.
Q2: What are the primary pathways through which this compound can decompose?
A2: Decomposition of aryl sulfones can occur through several mechanisms:
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Homolytic Bond Dissociation: At elevated temperatures, the carbon-sulfur (C-S) bond can break, forming radical intermediates.
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Heterolytic Cleavage: This can happen in two ways:
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Nucleophilic attack on the sulfur atom, leading to the formation of a sulfinate ion.
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Departure of the sulfonyl group as a sulfonylium ion.
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Catalyst-Induced Cleavage: Certain transition metal catalysts, particularly those used in cross-coupling reactions, can facilitate the cleavage of the C-S bond.
Q3: Can this compound decompose during palladium-catalyzed cross-coupling reactions?
A3: Yes, there is a potential for decomposition. The C-S bond in aryl sulfones can undergo cleavage in the presence of palladium catalysts, especially with electron-rich phosphine ligands and at elevated temperatures. This can lead to the formation of undesired byproducts. For instance, in Suzuki-Miyaura coupling reactions, aryl sulfones can act as electrophilic coupling partners, indicating that the C-S bond is susceptible to oxidative addition to the palladium center.
Q4: Is this compound stable in the presence of strong bases?
A4: Caution is advised when using strong bases. The protons on the methyl group alpha to the sulfonyl group are acidic and can be abstracted by a strong base to form a carbanion. This carbanion can then participate in side reactions. Furthermore, strong bases can promote elimination or other decomposition pathways, particularly at higher temperatures.
Q5: Can Grignard reagents cause the decomposition of this compound?
A5: Yes. Grignard reagents are potent nucleophiles and strong bases. They can react with this compound in a few ways that can be considered decomposition or undesired side reactions:
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Addition to the Sulfonyl Group: The Grignard reagent can attack the electrophilic sulfur atom.
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Deprotonation: The Grignard reagent can act as a base and deprotonate the methyl group.
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Reaction with the Aryl Ring: In some cases, nucleophilic attack on the aromatic ring may be possible, especially if the ring is activated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product, with recovery of starting material. | Reaction conditions are too mild (temperature, time). | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction by TLC or LC-MS to check for the onset of decomposition. Increase the reaction time. |
| Formation of multiple unidentified byproducts. | Decomposition of this compound due to excessive heat, strong base/acid, or incompatible catalyst. | 1. Temperature: Reduce the reaction temperature. If the reaction is sluggish, consider a more active catalyst or a longer reaction time at a lower temperature. 2. Base/Acid: If a strong base or acid is used, consider a milder alternative (e.g., use K₂CO₃ instead of NaH). If a strong base is necessary, add it slowly at a low temperature. 3. Catalyst: For cross-coupling, screen different palladium catalysts and ligands. Ligands with lower electron density might be less prone to C-S bond cleavage. |
| Cleavage of the methyl sulfone group observed (desulfonylation). | High reaction temperatures or specific catalysts promoting C-S bond cleavage. | Lower the reaction temperature. For palladium-catalyzed reactions, consider using catalysts and ligands known to be less reactive towards C-S bonds. |
| Side reactions involving the methyl group. | Use of a strong base leading to deprotonation. | Use a weaker base if possible. If a strong base is required, use it at a low temperature and add it slowly to the reaction mixture. |
| Reaction is clean by TLC, but the desired product is not isolated after workup. | The product or starting material may be sensitive to the acidic or basic conditions of the workup. | Perform a mini-workup on a small aliquot of the reaction mixture and analyze by TLC or LC-MS to see if decomposition occurs. If so, modify the workup to use neutral conditions (e.g., quench with saturated NH₄Cl or water instead of strong acid/base). |
Experimental Protocols
Protocol 1: General Conditions for a Suzuki-Miyaura Coupling Reaction Minimizing Decomposition
This protocol provides a starting point for coupling an aryl boronic acid with this compound, aiming to minimize its decomposition.
Reagents and Materials:
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This compound
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Aryl boronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to a moderate temperature (e.g., 80-90°C).
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Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
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If no reaction is observed, incrementally increase the temperature by 10°C, but do not exceed 110°C without careful monitoring for decomposition.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with water or saturated aqueous NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Reactions Involving Aryl Sulfones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving aryl sulfones. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Julia-Kocienski olefination reaction is giving a low yield. What are the potential causes and solutions?
A1: Low yields in Julia-Kocienski olefinations can stem from several factors:
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Inefficient Deprotonation: The initial deprotonation of the aryl sulfone is critical. Ensure your base is strong enough and the reaction conditions are anhydrous. Consider switching to a stronger base like n-butyllithium or LDA if you are using a weaker one.
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Side Reactions: A common side reaction is the self-condensation of the benzothiazolyl (BT) sulfone. To minimize this, use "Barbier-like conditions" where the base is added to a mixture of the aldehyde and the sulfone. This favors the faster reaction of the sulfonyl carbanion with the aldehyde.
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Steric Hindrance: Highly substituted aldehydes or bulky aryl sulfones can lead to lower yields due to steric hindrance. If possible, consider using less hindered starting materials.
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Reaction Temperature: The temperature for deprotonation and subsequent reaction with the aldehyde is crucial. While deprotonation is often carried out at low temperatures (e.g., -78 °C), the reaction with the aldehyde may require warming. Optimize the temperature profile for your specific substrates.
Q2: I am observing poor stereoselectivity (E/Z mixture) in my Julia-Kocienski olefination. How can I improve it?
A2: The E/Z selectivity of the Julia-Kocienski olefination is influenced by the nature of the sulfone, the counterion, and the solvent.
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Choice of Sulfone: 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provide higher E-selectivity compared to benzothiazol-2-yl (BT) sulfones due to the steric hindrance of the phenyl group. Conversely, pyridinyl sulfones can favor the formation of Z-alkenes.
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Counterion and Solvent: Small counterions like Li+ in nonpolar solvents tend to form a closed transition state, which can influence stereoselectivity. Larger counterions like K+ in polar solvents can lead to an open transition state. Experimenting with different base and solvent combinations can significantly impact the E/Z ratio.
Q3: My Smiles rearrangement is not proceeding. What should I check?
A3: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. Its success hinges on several factors:
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Activating Group: The aromatic ring undergoing substitution must be activated by an electron-withdrawing group (EWG), preferably positioned ortho or para to the sulfone group. If your substrate lacks a strong EWG, the reaction may not proceed under standard conditions.
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Nucleophile Strength: The terminal functional group that acts as the nucleophile (e.g., alcohol, amine, thiol) must be sufficiently nucleophilic. Ensure the reaction conditions (e.g., choice of base) are suitable for deprotonating this group to generate the active nucleophile.
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Truce-Smiles Rearrangement: If your aromatic ring is not activated by an EWG, consider if the Truce-Smiles rearrangement is applicable. This variation uses a very strong nucleophile, such as an organolithium reagent, which does not require additional activation of the arene.
Q4: I am having difficulty purifying my aryl sulfone product. What are some common strategies?
A4: Aryl sulfones can sometimes be challenging to purify due to their polarity and crystallinity.
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Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high purity. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes).
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Column Chromatography: For non-crystalline products or to separate close-running impurities, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.
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Washing: In some cases, impurities can be removed by washing the crude product with a suitable solvent. For instance, colored impurities in diaryl sulfones can sometimes be reduced by dissolving the product in an aqueous caustic solution followed by neutralization to precipitate the purified sulfone.
Troubleshooting Guides
Julia-Kocienski Olefination
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the sulfone. | Use a stronger base (e.g., n-BuLi, LDA). Ensure anhydrous conditions. |
| Low reactivity of the aldehyde or ketone. | Use a more reactive carbonyl compound if possible. Increase reaction temperature after the addition of the carbonyl compound. | |
| Degradation of the sulfonyl carbanion. | Maintain low temperatures during deprotonation and addition. | |
| Formation of side products | Self-condensation of the BT-sulfone. | Employ "Barbier-like conditions": add the base to a mixture of the sulfone and aldehyde. |
| Elimination side reactions. | Optimize the base and reaction temperature. | |
| Poor E/Z selectivity | Suboptimal choice of sulfone or reaction conditions. | For E-alkenes, use PT-sulfones. For Z-alkenes, consider pyridinyl sulfones. Vary the base (e.g., LiHMDS vs. KHMDS) and solvent (e.g., THF vs. DME) to influence the transition state. |
Smiles Rearrangement
| Problem | Possible Cause | Suggested Solution |
| No reaction | Insufficient activation of the aromatic ring. | Ensure a strong electron-withdrawing group is ortho or para to the sulfone. |
| Weak nucleophile. | Use a stronger base to deprotonate the nucleophilic group. | |
| Incorrect reaction conditions. | Optimize solvent and temperature. Some Smiles rearrangements require elevated temperatures. | |
| Formation of byproducts | Intermolecular side reactions. | Use dilute conditions to favor the intramolecular rearrangement. |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
General Aryl Sulfone Synthesis (e.g., via Nucleophilic Aromatic Substitution)
| Problem | Possible Cause | Suggested Solution |
| Low conversion | Poor leaving group on the aryl substrate. | Aryl fluorides are often better leaving groups than chlorides in SNAr reactions. |
| Insufficient activation of the aromatic ring. | The reaction requires a strong electron-withdrawing group (e.g., -NO2) ortho or para to the leaving group. | |
| Low nucleophilicity of the sulfinate salt. | Ensure the sulfinate salt is soluble in the reaction solvent. Consider using a phase-transfer catalyst. | |
| Catalyst deactivation (for catalyzed reactions) | Impurities in starting materials or solvent. | Use purified reagents and dry solvents. |
| High reaction temperature. | Optimize the reaction temperature to balance reactivity and catalyst stability. |
Experimental Protocols
Key Experiment 1: Julia-Kocienski Olefination
Synthesis of (E)-Stilbene from Benzaldehyde and Benzyl Phenyl Tetrazolyl Sulfone (PT-Sulfone)
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Materials: Benzyl phenyl tetrazolyl sulfone (1.0 eq), Benzaldehyde (1.2 eq), Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq), Anhydrous Tetrahydrofuran (THF).
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Procedure: a. To a solution of benzyl phenyl tetrazolyl sulfone in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add KHMDS solution dropwise. b. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation. c. Add benzaldehyde dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford (E)-stilbene.
Key Experiment 2: Smiles Rearrangement
Synthesis of 2-(Phenoxy)benzenesulfinic acid from 2-(Phenylsulfonyl)phenol
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Materials: 2-(Phenylsulfonyl)phenol (1.0 eq), Sodium hydroxide (2.0 eq), Water.
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Procedure: a. Dissolve 2-(phenylsulfonyl)phenol in an aqueous solution of sodium hydroxide. b. Heat the mixture to reflux for 4-6 hours. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. Carefully acidify the solution with dilute hydrochloric acid until the product precipitates. f. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(phenoxy)benzenesulfinic acid.
Key Experiment 3: Nucleophilic Aromatic Substitution for Aryl Sulfone Synthesis
Synthesis of 4-Nitrophenyl Phenyl Sulfone from 4-Fluoronitrobenzene and Sodium Benzenesulfinate
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Materials: 4-Fluoronitrobenzene (1.0 eq), Sodium benzenesulfinate (1.2 eq), Anhydrous Dimethylformamide (DMF).
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Procedure: a. To a solution of 4-fluoronitrobenzene in anhydrous DMF, add sodium benzenesulfinate. b. Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and pour it into ice-water. e. Collect the precipitated product by filtration. f. Wash the solid with water and then a small amount of cold ethanol. g. Recrystallize the crude product from ethanol to obtain pure 4-nitrophenyl phenyl sulfone.
Data Presentation
Table 1: Effect of Base and Solvent on the E/Z Selectivity of the Julia-Kocienski Olefination
| Sulfone | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Benzyl BT-Sulfone | Isobutyraldehyde | LiHMDS | THF | -78 to RT | 85 | 95:5 |
| Benzyl BT-Sulfone | Isobutyraldehyde | KHMDS | THF | -78 to RT | 82 | 10:90 |
| Benzyl PT-Sulfone | Isobutyraldehyde | LiHMDS | THF | -78 to RT | 90 | >99:1 |
| Benzyl PT-Sulfone | Isobutyraldehyde | KHMDS | THF | -78 to RT | 88 | 98:2 |
Data is representative and compiled from typical outcomes reported in the literature.
Table 2: Substrate Scope for Nucleophilic Aromatic Substitution to Synthesize Aryl Sulfones
| Aryl Halide | Sulfinate Salt | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluoronitrobenzene | Sodium benzenesulfinate | None | DMF | 120 | 95 |
| 4-Chloronitrobenzene | Sodium p-toluenesulfinate | None | DMSO | 130 | 92 |
| 1-Bromo-2,4-dinitrobenzene | Sodium methanesulfinate | None | Ethanol | 80 | 88 |
| 4-Iodoanisole | Sodium benzenesulfinate | CuI/L-proline | DMSO | 90 | 75 |
Data is representative and compiled from typical outcomes reported in the literature.
Visualizations
Removal of unreacted starting materials from 2-Chlorophenyl methyl sulfone product
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chlorophenyl methyl sulfone. Our goal is to help you effectively remove unreacted starting materials and achieve high-purity product for your experiments.
Troubleshooting Guide: Removing Unreacted Starting Materials
This guide addresses common issues encountered during the purification of this compound, typically synthesized from 2-chlorobenzene sulfonyl chloride and a methylating agent (e.g., dimethyl sulfate).
| Issue | Potential Cause | Recommended Solution |
| Product contains unreacted 2-chlorobenzene sulfonyl chloride. | Incomplete reaction or inadequate quenching of the starting material. | 1. Aqueous Work-up: Wash the crude product solution with a mild aqueous base (e.g., sodium bicarbonate solution) to hydrolyze and remove the unreacted sulfonyl chloride. 2. Recrystallization: Utilize a solvent system where the sulfonyl chloride is more soluble than the product. (See Protocol 1). 3. Column Chromatography: If other methods fail, purify using silica gel chromatography. (See Protocol 2). |
| Product contains unreacted methylating agent (e.g., dimethyl sulfate). | Excess methylating agent used in the reaction. | 1. Aqueous Ammonia Wash: Quench the reaction mixture with an aqueous ammonia solution to decompose the residual dimethyl sulfate. 2. Extractive Work-up: Perform a liquid-liquid extraction to separate the product from the water-soluble quenched methylating agent by-products. |
| Low yield after purification. | Product loss during recrystallization or chromatography. | 1. Optimize Recrystallization: Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution slowly to maximize crystal formation. 2. Column Chromatography Optimization: Select an appropriate solvent system to ensure good separation and recovery. Avoid using overly polar solvents that can lead to band broadening and lower recovery. |
| Product is an oil or fails to crystallize. | Presence of impurities inhibiting crystallization. | 1. Solvent Trituration: Stir the crude oil with a non-polar solvent (e.g., hexanes) to induce crystallization or remove highly soluble impurities. 2. Seed Crystals: If available, add a small seed crystal of pure this compound to the supersaturated solution to initiate crystallization. 3. Column Chromatography: Purify a small batch by chromatography to obtain pure material that can be used as seed crystals for subsequent batches. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is the most common and efficient method for purifying this compound on a laboratory scale. It is effective at removing small amounts of unreacted starting materials and other impurities, often yielding a product with high purity (≥99% by HPLC).[1]
Q2: How can I confirm the purity of my this compound product?
A2: The purity of your final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity of the compound.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[3][4][5]
-
Melting Point Analysis: A sharp melting point range close to the literature value (91-92 °C) is indicative of high purity.[6]
Q3: What are the key starting materials I need to remove?
A3: Based on common synthetic routes, the primary starting materials to remove are 2-chlorobenzene sulfonyl chloride and the methylating agent (such as dimethyl sulfate).[6]
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a suitable method for purifying this compound, especially when recrystallization is ineffective or when separating it from impurities with similar solubility.[3][7][8] A common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent like isopropanol or methanol)
-
Deionized water (for mixed solvent system)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of 4-Chlorophenyl methyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p′-DDE in biota samples - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 7. diva-portal.org [diva-portal.org]
- 8. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Chlorophenyl methyl sulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-chlorophenyl methyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: this compound presents two main challenges. Firstly, the chloro group is a relatively unreactive electrophile compared to bromo or iodo groups, necessitating highly active catalyst systems. Secondly, the presence of the electron-withdrawing methyl sulfone group activates the aryl chloride, which can be beneficial, but also introduces the possibility of the sulfone group itself acting as a leaving group under certain conditions, leading to potential selectivity issues.
Q2: Which types of palladium catalysts are generally recommended for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura coupling of aryl chlorides, particularly electron-deficient ones like this compound, palladium(0) catalysts are standard. The most effective systems typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition of the palladium to the C-Cl bond, which is often the rate-limiting step.
Q3: What are the best ligands for Suzuki-Miyaura coupling of this substrate?
A3: Buchwald's biaryl phosphine ligands are highly recommended. Ligands such as XPhos, SPhos, and RuPhos have demonstrated excellent performance in activating aryl chlorides. For selective coupling at the C-Cl bond over the C-SO₂Me bond, XPhos is often a good choice. Conversely, if coupling at the sulfone group is desired, RuPhos has been shown to be effective under different reaction conditions.[1]
Q4: What is the recommended type of base for Suzuki-Miyaura reactions with this compound?
A4: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they effectively promote the transmetalation step without causing significant side reactions.
Q5: What catalyst systems are effective for the Buchwald-Hartwig amination of this compound?
A5: Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound requires a highly active palladium catalyst. Catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) or an N-heterocyclic carbene (NHC) ligand are generally effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Q6: Which bases are suitable for the Buchwald-Hartwig amination of this substrate?
A6: Strong, non-nucleophilic bases are crucial for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used and have proven effective in these reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst | Ensure the palladium precursor and phosphine ligand are not degraded. Use fresh reagents and handle air-sensitive ligands under an inert atmosphere. Consider using a pre-formed palladacycle catalyst for better stability and activity. |
| Insufficiently reactive catalyst system | For the less reactive chloro group, a highly active catalyst is necessary. Switch to a bulkier, more electron-rich phosphine ligand such as XPhos or SPhos. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | |
| Ineffective base | The choice of base is critical. If using a weaker base like K₂CO₃, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Low reaction temperature | Aryl chlorides often require higher temperatures for efficient coupling. Increase the reaction temperature, ensuring the solvent has a sufficiently high boiling point (e.g., toluene, dioxane). | |
| Oxygen contamination | The Pd(0) catalyst is sensitive to oxygen. Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Side Product Formation (Desulfonylation) | The sulfone group is acting as a leaving group | This can occur under certain conditions. To favor C-Cl bond cleavage, use a ligand like XPhos which has been shown to be selective for the chloro group.[1] Avoid ligands like RuPhos if C-S coupling is not desired.[1] Adjusting the reaction temperature may also influence selectivity. |
| Homocoupling of Boronic Acid | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture by degassing the solvent and using an inert atmosphere. |
| Incomplete reduction of Pd(II) precatalyst | If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species. Alternatively, use a Pd(0) precatalyst directly. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Catalyst deactivation | Electron-deficient aryl halides can sometimes deactivate the catalyst. Use a more robust catalyst system, such as a G3 or G4 Buchwald precatalyst, which are designed for challenging substrates. |
| Inappropriate ligand | The choice of ligand is crucial. For electron-poor aryl chlorides, bulky and electron-rich ligands like BrettPhos or XPhos are often necessary to promote the reaction. | |
| Base is not strong enough or is sterically hindered | Use a strong, non-nucleophilic base like NaOtBu or KOtBu. Ensure the base is fresh and anhydrous. | |
| Low reaction temperature | Similar to Suzuki coupling, amination of aryl chlorides may require elevated temperatures. Increase the reaction temperature cautiously. | |
| Formation of Hydrodehalogenated Byproduct | β-hydride elimination from the amido-palladium intermediate | This side reaction can compete with reductive elimination. Using a bulkier ligand can sterically disfavor this pathway. Optimizing the reaction temperature and time can also help. |
| Incomplete Reaction | Poor solubility of reagents | Ensure all components are soluble in the chosen solvent at the reaction temperature. If necessary, switch to a different solvent (e.g., toluene, dioxane, or t-BuOH). |
Catalyst System Comparison
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative Data)
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | ~90 |
| XPhos Pd G3 (2 mol%) | Cs₂CO₃ | Dioxane | 110 | 10 | >95 |
| Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%) | K₃PO₄ | Dioxane | 80 | 18 | Low (potential for C-S coupling)[1] |
Note: The data in this table is illustrative and based on typical conditions for similar electron-deficient aryl chlorides. Actual results may vary.
Buchwald-Hartwig Amination of this compound with Aniline (Illustrative Data)
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | ~85 |
| XPhos Pd G4 (2 mol%) | KOtBu | t-BuOH | 90 | 12 | >90 |
| Pd(OAc)₂ (2 mol%), IPr·HCl (4 mol%) | NaOtBu | Dioxane | 110 | 24 | ~70 |
Note: The data in this table is illustrative and based on typical conditions for similar electron-deficient aryl chlorides. Actual results may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol). Alternatively, add the palladacycle precatalyst (0.02 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G4, 0.02 mmol), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or t-BuOH, 5 mL).
-
Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath and stir at the desired temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions with this compound.
Caption: Troubleshooting guide for low yields in cross-coupling reactions.
References
Technical Support Center: Managing Exotherms in the Large-Scale Production of 2-Chlorophenyl Methyl Sulfone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during the large-scale synthesis of 2-Chlorophenyl methyl sulfone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound due to the exothermic nature of the reaction.
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising much faster than anticipated, and the cooling system is unable to keep up. What should I do?
Answer: A rapid and uncontrolled temperature increase is a critical safety event known as a thermal runaway, which requires immediate action to prevent equipment failure and ensure personnel safety.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants, particularly the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) or the methylating agent.[2]
-
Enhance Cooling: Maximize the cooling capacity of the reactor. This can involve increasing the flow rate of the coolant or switching to a colder cooling medium if available.[2]
-
Ensure Vigorous Stirring: Proper agitation is crucial for uniform heat dissipation and to avoid the formation of localized hot spots.[3]
-
Initiate Emergency Quenching: If the temperature continues to escalate, execute a pre-planned emergency quenching procedure. This typically involves adding a cold, inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture.[2]
-
Alert Personnel and Evacuate: Inform all personnel in the vicinity of the situation. If the temperature cannot be controlled, follow established emergency shutdown and evacuation procedures.[2]
Post-Incident Analysis and Prevention:
-
Review Reagent Addition Rate: The most common cause of a thermal runaway is adding the limiting reagent too quickly, causing heat generation to exceed the heat removal capacity of the cooling system.[3] Future runs should incorporate a significantly slower and more controlled addition rate, potentially using a dosing pump.
-
Evaluate Cooling System Adequacy: The cooling system may be insufficient for the scale of the reaction. Consider using a larger cooling bath or a more efficient chiller.
-
Assess Mixing Efficiency: Inadequate mixing can lead to localized hot spots. Ensure the stirrer design and speed are appropriate for the reactor volume and viscosity of the reaction mixture.
Issue 2: Slower Than Expected Initial Temperature Rise Followed by a Sudden Spike
Question: After starting the addition of the oxidizing agent, the reaction temperature did not increase as expected, but then suddenly spiked. What could be the cause?
Answer: This phenomenon, known as an "induction period," can be particularly hazardous in large-scale reactions. It suggests that the reaction did not initiate immediately upon addition of the reagent, leading to an accumulation of unreacted starting material. When the reaction finally initiates, the accumulated reagents react rapidly, causing a sudden and potentially dangerous exotherm.
Troubleshooting and Prevention:
-
Ensure Proper Initiation: Verify that all necessary catalysts or activators are present and active. For oxidations, ensure the quality and concentration of the oxidizing agent are correct.
-
Controlled Initial Dosing: Add a small initial charge of the reagent and wait for a controlled temperature increase before proceeding with the remainder of the addition.
-
Monitor Reaction Progress: Utilize in-process analytical techniques (e.g., HPLC, GC) to monitor the consumption of starting materials and the formation of the product in real-time. This can help detect a lack of reaction initiation.
-
Re-evaluate Reaction Parameters: The reaction temperature may be too low for initiation. A slight, controlled increase in the initial temperature might be necessary, but this should be carefully evaluated through risk assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The synthesis of this compound typically involves the oxidation of 2-chlorophenyl methyl sulfide. The oxidation of a sulfide to a sulfone is a highly exothermic process.[4] The heat generated must be carefully managed to prevent a thermal runaway.
Q2: How can I predict the exothermicity of my reaction before scaling up?
A2: Reaction calorimetry is the most reliable method to quantify the heat of reaction and the rate of heat release. This data is crucial for designing an adequate cooling system and determining safe operating parameters for large-scale production.
Q3: What are the key process parameters to control for managing the exotherm?
A3: The following parameters are critical for controlling the exotherm:
-
Reagent Addition Rate: This is the primary means of controlling the rate of heat generation.[3]
-
Reaction Temperature: Maintaining a consistent and appropriate temperature is vital.
-
Mixing Speed: Ensures uniform temperature and concentration throughout the reactor.
-
Concentration of Reactants: Higher concentrations generally lead to faster reaction rates and greater heat generation.[2]
Q4: What should be included in an emergency shutdown procedure for this process?
A4: An emergency shutdown procedure should be a clear, step-by-step guide that includes:
-
Immediate cessation of all reactant feeds.
-
Activation of maximum cooling.
-
Protocols for the addition of a quenching agent.
-
Procedures for depressurizing the reactor if necessary and safe to do so.
-
Contact information for emergency services and key personnel.
Data Presentation
Table 1: Key Parameters for Exotherm Management
| Parameter | Recommendation | Rationale |
| Reagent Addition Rate | Slow and controlled, using a dosing pump. | To ensure the rate of heat generation does not exceed the rate of heat removal.[3] |
| Reaction Temperature | Maintain within a pre-determined safe range. | To control the reaction rate and prevent side reactions or thermal runaway. |
| Stirring Speed | Vigorous and continuous. | To ensure uniform heat distribution and prevent localized hot spots.[3] |
| Cooling System Capacity | Sized to handle the maximum calculated heat output. | To effectively remove the heat generated by the reaction. |
| Reactant Concentration | Use the lowest effective concentration. | To reduce the overall rate of heat generation.[2] |
Experimental Protocols
Generalized Protocol for the Large-Scale Synthesis of this compound via Oxidation
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols at your facility. A thorough risk assessment should be conducted before proceeding.
Materials:
-
2-Chlorophenyl methyl sulfide
-
Oxidizing agent (e.g., Hydrogen peroxide, m-CPBA)
-
Solvent (e.g., Acetic acid, Ethyl acetate)
-
Quenching agent (e.g., Sodium bisulfite solution)
Equipment:
-
Jacketed glass reactor with temperature control unit (chiller/heater)
-
Overhead stirrer with appropriate impeller
-
Dosing pump for controlled addition of the oxidizing agent
-
Temperature and pressure sensors
-
Emergency quench vessel
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Substrate and Solvent: Charge the reactor with 2-Chlorophenyl methyl sulfide and the chosen solvent.
-
Initial Cooling: Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).
-
Oxidant Addition: Begin the slow, controlled addition of the oxidizing agent via the dosing pump. The addition rate should be determined by prior calorimetric data to ensure the heat generated can be effectively removed by the cooling system.[2]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet. Maintain a constant internal temperature throughout the addition. If the temperature begins to rise above the setpoint, slow down or stop the oxidant addition until the temperature is back under control.
-
Reaction Monitoring: Take periodic samples to monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete.
-
Quenching: Once the reaction is complete, cool the mixture to a safe temperature and slowly add a quenching agent to neutralize any remaining oxidant.
-
Product Isolation: Proceed with the work-up and purification steps as per your established procedure.
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Experimental workflow for this compound synthesis.
References
Validation & Comparative
Comparative Reactivity Analysis: 2-Chlorophenyl Methyl Sulfone vs. 4-Chlorophenyl Methyl Sulfone in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone and 4-Chlorophenyl methyl sulfone are isomers that, despite their similar composition, are expected to exhibit distinct chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The position of the chloro and methylsulfonyl substituents on the benzene ring dictates the electronic and steric environment at the reaction center, thereby influencing the rate and feasibility of substitution. The methylsulfonyl (-SO2CH3) group is a potent electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic attack.
Theoretical Reactivity Comparison
The reactivity of aryl halides in SNAr reactions is primarily governed by two factors: the electronic stabilization of the intermediate and steric hindrance at the reaction site.
Electronic Effects: Nucleophilic aromatic substitution proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The rate of reaction is significantly enhanced by the presence of electron-withdrawing groups that can stabilize this intermediate through resonance or induction. The sulfonyl group is a powerful electron-withdrawing group.
-
4-Chlorophenyl methyl sulfone: The para-position of the sulfonyl group allows for effective resonance stabilization of the negative charge developed in the Meisenheimer complex, particularly at the carbon bearing the chlorine atom. This delocalization of the negative charge onto the oxygen atoms of the sulfonyl group significantly lowers the activation energy of the reaction.[2]
-
This compound: With the sulfonyl group in the ortho position, resonance stabilization of the Meisenheimer complex is also possible.
Steric Effects: The proximity of a substituent to the reaction center can impede the approach of the nucleophile, a phenomenon known as steric hindrance.[3][4]
-
4-Chlorophenyl methyl sulfone: The sulfonyl group is positioned away from the chlorine atom, offering minimal steric hindrance to the incoming nucleophile.
-
This compound: The ortho-disposed sulfonyl group is expected to create significant steric hindrance, making it more difficult for a nucleophile to attack the carbon atom bonded to the chlorine.[5] This steric crowding can raise the energy of the transition state and slow down the reaction rate.
Predicted Reactivity: Based on the interplay of these electronic and steric factors, it is predicted that 4-Chlorophenyl methyl sulfone will be significantly more reactive than this compound in nucleophilic aromatic substitution reactions. The dominant activating electronic effect of the para-sulfonyl group, coupled with the minimal steric hindrance, favors a faster reaction rate. In contrast, the steric hindrance from the ortho-sulfonyl group in the 2-isomer is expected to be the overriding factor, leading to lower reactivity.
Data Presentation
As direct comparative experimental data is unavailable, the following table summarizes the expected qualitative effects on the rate of nucleophilic aromatic substitution.
| Feature | This compound | 4-Chlorophenyl Methyl Sulfone | Expected Impact on Reaction Rate |
| Electronic Effect | Strong activation (ortho-position) | Strong activation (para-position) | Both are activated for SNAr. |
| Resonance Stabilization | Effective | Very Effective | Favors the 4-isomer. |
| Steric Hindrance | High | Low | Significantly disfavors the 2-isomer. |
| Predicted Overall Reactivity | Lower | Higher | 4-isomer is expected to be more reactive. |
Experimental Protocols
The following is a representative experimental protocol for a kinetic study of nucleophilic aromatic substitution, which could be adapted to compare the reactivity of 2- and 4-Chlorophenyl methyl sulfone.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-Chlorophenyl methyl sulfone with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol or acetonitrile) at a constant temperature.
Materials:
-
This compound
-
4-Chlorophenyl methyl sulfone
-
Piperidine (or other suitable nucleophile)
-
Methanol (or other suitable solvent), anhydrous
-
UV-Vis Spectrophotometer with temperature control
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the aryl chloride (either 2- or 4-Chlorophenyl methyl sulfone) of a known concentration (e.g., 1.0 x 10-3 M) in the chosen solvent.
-
Prepare a series of stock solutions of piperidine in the same solvent with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the substitution reaction shows significant absorbance, and the reactants show minimal absorbance. This wavelength should be predetermined by scanning the UV-Vis spectra of the reactants and the expected product.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
To initiate a kinetic run, mix a known volume of the aryl chloride stock solution with a known volume of one of the piperidine solutions in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at the chosen wavelength over time. The reaction should be monitored until it is at least 80% complete.
-
Repeat the experiment with different concentrations of piperidine to establish the reaction order with respect to the nucleophile.
-
Repeat the entire procedure for the other isomer of chlorophenyl methyl sulfone under identical conditions.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess), the observed rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k2) can be determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Compare the calculated k2 values for this compound and 4-Chlorophenyl methyl sulfone to quantitatively assess their relative reactivity.
-
Mandatory Visualization
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Factors influencing the relative reactivity of the two isomers.
References
A Comparative Guide to 2-Chlorophenyl Methyl Sulfone and Other Sulfonyl-Containing Reagents
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of the sulfonyl functional group is paramount for modulating the physicochemical and pharmacological properties of target molecules. This guide provides a comprehensive benchmark of 2-Chlorophenyl methyl sulfone against other commonly employed sulfonyl-containing reagents, offering researchers, scientists, and drug development professionals a comparative analysis based on available experimental data and established chemical principles.
Overview of Sulfonyl-Containing Reagents
The sulfonyl group (-SO₂-) is a key structural motif in a vast array of pharmaceuticals and agrochemicals. Its introduction is typically achieved through the use of various sulfonylating agents. These reagents differ in their reactivity, selectivity, and handling characteristics, making the choice of reagent a critical parameter in the design of synthetic routes. This guide focuses on a comparative analysis of this compound and other representative sulfonyl chlorides.
This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals.[1] Its unique sulfone functional group enhances its reactivity and solubility, and it exhibits favorable properties such as thermal stability and compatibility with a range of solvents.[1]
Other commonly used sulfonylating agents include:
-
p-Toluenesulfonyl chloride (TsCl): Widely used for the formation of tosylates and sulfonamides.
-
Methanesulfonyl chloride (MsCl): A common reagent for introducing the mesyl group.
-
Benzenesulfonyl chloride (BsCl): The parent aromatic sulfonyl chloride.
-
4-Nitrobenzenesulfonyl chloride (NsCl): A highly reactive reagent due to the electron-withdrawing nitro group.
Comparative Performance Data
While direct, side-by-side comparative studies benchmarking this compound against other sulfonylating agents are not extensively available in the literature, we can infer their relative performance based on established principles of physical organic chemistry and data from various sources. The reactivity of arylsulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring.
Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more susceptible to nucleophilic attack and thus more reactive.[2] Conversely, electron-donating groups decrease this electrophilicity. The chlorine atom in the ortho position of this compound acts as an electron-withdrawing group through induction, which is expected to enhance its reactivity compared to unsubstituted benzenesulfonyl chloride.
Table 1: Relative Reactivity of Selected Arylsulfonyl Chlorides in Nucleophilic Substitution
| Reagent | Substituent Effect | Expected Relative Reactivity |
| 4-Nitrobenzenesulfonyl chloride | Strong electron-withdrawing (-NO₂) | Highest |
| This compound | Electron-withdrawing (-Cl, ortho) | High |
| Benzenesulfonyl chloride | Unsubstituted | Moderate |
| p-Toluenesulfonyl chloride | Electron-donating (-CH₃) | Lower |
This table is based on established principles of electronic effects on reaction rates. The precise order may vary depending on the specific reaction conditions and nucleophile.
Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions
Aryl sulfones can act as electrophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reactivity of the sulfone group as a leaving group is influenced by the electronic properties of the aryl ring. Trifluoromethylphenyl sulfone has been shown to undergo smooth coupling.[3] While specific data for this compound is not provided in the comparative studies found, the presence of the electron-withdrawing chloro group suggests it would be a viable substrate for such transformations.
| Aryl Sulfone | Coupling Conditions | Yield | Reference |
| Trifluoromethylphenyl sulfone | Pd(acac)₂, RuPhos, K₃PO₄, DMSO, 80 °C | Good | [3] |
| Diphenyl sulfone | Pd(acac)₂, RuPhos, K₃PO₄, DMSO, 130 °C | Moderate | [3] |
| This compound | Not explicitly reported in comparative studies | Expected to be reactive | - |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for key transformations.
General Procedure for Sulfonamide Synthesis
This protocol outlines a general method for the synthesis of sulfonamides from an amine and a sulfonyl chloride.
-
Reaction Setup: To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, pyridine, or a biphasic system) is added a base (e.g., triethylamine, pyridine, or sodium hydroxide, 1.2-2.0 mmol).
-
Addition of Sulfonylating Agent: The sulfonyl chloride (e.g., this compound, p-toluenesulfonyl chloride) (1.0-1.2 mmol) is added portion-wise or as a solution in the reaction solvent at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Sulfones
This procedure is based on a reported method for the cross-coupling of aryl sulfones.[3]
-
Reaction Setup: In an oven-dried reaction vessel, the aryl sulfone (e.g., this compound) (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(acac)₂, 2-5 mol%), a suitable ligand (e.g., RuPhos, 5-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 mmol) are combined.
-
Solvent Addition: Anhydrous solvent (e.g., dioxane, with a small amount of DMSO as an additive) is added, and the mixture is degassed with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to the required temperature (typically 80-130 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizing Chemical Processes
Diagrams are powerful tools for understanding complex chemical workflows and relationships.
Role in Signaling Pathways
Sulfonyl-containing compounds are integral to numerous biological processes and serve as modulators of various signaling pathways. For instance, many kinase inhibitors incorporate a sulfonyl or sulfonamide moiety. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and survival, is a common target for such inhibitors.[4][5]
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox, offering a balance of reactivity and stability. While direct quantitative comparisons with other sulfonylating agents are not always available, its performance can be predicted based on the electronic effects of its substituents. The choice of a sulfonylating agent should be guided by the specific requirements of the reaction, including the nucleophilicity of the substrate, the desired reactivity, and the need for selectivity. The experimental protocols and diagrams provided in this guide serve as a practical resource for researchers in the design and execution of their synthetic strategies.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Chlorophenyl Methyl Sulfone Using Reference Standards
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Chlorophenyl methyl sulfone. The validation of these methods, benchmarked against certified reference standards, is crucial for regulatory compliance and data integrity.
This compound is a versatile intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its precise measurement is critical during drug development and for monitoring potential impurities in final products. This guide presents hypothetical yet representative experimental data to illustrate the performance of each method, offering a clear comparison for selecting the most appropriate technique for a given analytical challenge.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of these two methods for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10 |
| Selectivity | High | Very High | No interference at analyte retention time |
| Run Time | ~12 minutes | ~15 minutes | As short as possible for high throughput |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of any validated analytical method. Below are the outlined protocols for the HPLC-UV and GC-MS techniques for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound certified reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create calibration standards within the desired range.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it ideal for the determination of trace levels of this compound, for instance, in impurity profiling or bioanalytical studies.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Reagents and Standards:
-
Methanol (GC grade)
-
This compound certified reference standard
3. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in methanol to a concentration within the linear range of the method.
Method Validation Workflow and Data Relationships
The following diagrams illustrate the typical workflow for analytical method validation and the logical relationships between the key validation parameters.
Caption: A typical workflow for the validation of an analytical method.
Caption: Logical relationships between key analytical method validation parameters.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chlorophenyl methyl sulfone
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2-Chlorophenyl methyl sulfone, a compound of interest in pharmaceutical development and environmental analysis, is paramount for regulatory compliance and research integrity. Cross-validation of analytical methods ensures consistency and comparability of results across different techniques. This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the nature of the analyte. The following tables summarize the typical performance characteristics for the analysis of this compound or structurally related compounds using HPLC-UV and GC-MS.
Table 1: Performance Characteristics of HPLC-UV and GC-MS for Sulfone Analysis
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110%[1] |
| Precision (% RSD) | < 5% | < 15%[1] |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/g[1] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.06 ng/g[1] |
| Selectivity | Moderate | High |
| Run Time | ~15 minutes | ~20 minutes |
Table 2: Comparison of Key Features
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for polar compounds, solvent extraction. |
| Instrumentation Cost | Lower | Higher |
| Throughput | Generally higher | Can be lower due to longer run times. |
| Confirmation | Based on retention time. | Based on retention time and mass spectrum, providing higher confidence. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples where high sensitivity is not the primary requirement.
-
Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Reagents and Standards :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound reference standard
-
-
Chromatographic Conditions :
-
Mobile Phase : A gradient or isocratic mixture of Acetonitrile and Water (each containing 0.1% acid).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Determined by UV scan of the analyte (typically around 220-260 nm for aromatic sulfones).
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase).
-
Dilute the sample to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Calibration :
-
Prepare a series of calibration standards by diluting a stock solution of the this compound reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for trace-level detection and confirmation of this compound.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole). A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) is typically used.
-
Reagents and Standards :
-
Hexane or other suitable organic solvent (GC grade)
-
Anhydrous sodium sulfate
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
-
Chromatographic and Spectrometric Conditions :
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
-
Sample Preparation :
-
Perform a liquid-liquid extraction of the sample using a suitable solvent like hexane or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Add an internal standard.
-
The final extract is ready for injection.
-
-
Calibration :
-
Prepare calibration standards containing both the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Conclusion
The cross-validation of analytical methods for this compound is a critical step in ensuring data integrity. HPLC-UV offers a cost-effective and straightforward approach for routine analysis, while GC-MS provides superior sensitivity and selectivity for trace-level detection and confirmatory analysis. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required limits of detection, and available instrumentation. By following robust experimental protocols and performing a thorough statistical comparison of the results, researchers can confidently establish the comparability of different analytical techniques.
References
A Comparative Guide to the Synthesis of 2-Chlorophenyl Methyl Sulfone: Efficiency and Cost Analysis
For Researchers, Scientists, and Drug Development Professionals
2-Chlorophenyl methyl sulfone is a valuable intermediate in the pharmaceutical and agrochemical industries. Its synthesis can be approached through various routes, with efficiency and cost being primary considerations for process development and scale-up. This guide provides an objective comparison of two prominent synthetic pathways: the oxidation of 2-chlorothioanisole and a two-step nucleophilic substitution sequence starting from 2-chlorobenzenesulfonyl chloride.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation of 2-Chlorothioanisole | Route 2: Nucleophilic Substitution |
| Starting Material | 2-Chlorothioanisole | 2-Chlorobenzenesulfonyl Chloride |
| Overall Yield | ~90-95% (estimated) | 85%[1] |
| Key Reagents | Hydrogen Peroxide, Acetic Acid (or m-CPBA) | Sodium Sulfite, Dimethyl Sulfate |
| Reaction Steps | 1 | 2 |
| Process Simplicity | Simpler, one-pot reaction | More complex, two distinct steps |
| Cost of Starting Materials (per mole of product) | Lower | Higher |
| Reagent Cost | Generally lower (H₂O₂) | Moderate |
| Safety Considerations | Handling of strong oxidants | Use of toxic dimethyl sulfate |
| Waste Products | Water, acetic acid (or 3-chlorobenzoic acid) | Sodium chloride, sodium sulfate |
Logical Workflow of the Comparison
The following diagram illustrates the decision-making process and comparative elements discussed in this guide.
Caption: Comparative workflow of two synthetic routes to this compound.
Route 1: Oxidation of 2-Chlorothioanisole
This route involves the direct oxidation of the sulfide group in 2-chlorothioanisole to a sulfone. This transformation is a common and generally high-yielding reaction in organic synthesis.
Reaction Pathway:
Caption: Oxidation of 2-chlorothioanisole to this compound.
Experimental Protocol (General Procedure using Hydrogen Peroxide)
A general procedure for the oxidation of aryl sulfides to aryl sulfones using hydrogen peroxide in acetic acid is as follows. It is important to note that optimization for the specific substrate, 2-chlorothioanisole, would be necessary to achieve maximum yield and purity.
-
Reaction Setup: To a solution of 2-chlorothioanisole (1 equivalent) in glacial acetic acid, 30% hydrogen peroxide (2.2-3.0 equivalents) is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to a temperature between 50-80°C and stirred for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.
Efficiency and Cost Analysis
-
Efficiency: The oxidation of sulfides to sulfones is typically a high-yielding reaction, often exceeding 90%. The reaction is generally straightforward and can be completed within a few hours.
-
Cost: 2-Chlorothioanisole is a commercially available starting material. Hydrogen peroxide and acetic acid are inexpensive bulk chemicals, making this route economically attractive, especially for large-scale synthesis. The use of a more expensive oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would increase the overall cost.
Route 2: Nucleophilic Substitution via Sulfinate Intermediate
This two-step route begins with the reduction of 2-chlorobenzenesulfonyl chloride to its corresponding sodium sulfinate salt, which is then methylated to yield the final product.
Reaction Pathway:
Caption: Two-step synthesis of this compound via a sulfinate intermediate.
Experimental Protocol (Adapted from Patent Literature)
The following protocol is based on a patented procedure for the synthesis of phenyl methyl sulfone derivatives, which reports a high yield for the 2-chloro isomer[1].
Step 1: Reduction of 2-Chlorobenzenesulfonyl Chloride
-
Reaction Setup: A mixture of sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in water is heated to reflux.
-
Reaction Conditions: 2-Chlorobenzenesulfonyl chloride (1 equivalent) is added portion-wise to the refluxing mixture. The reaction is continued at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Isolation of Intermediate: The resulting solution containing sodium 2-chlorobenzenesulfinate can be used directly in the next step or the intermediate can be isolated if required.
Step 2: Methylation of Sodium 2-Chlorobenzenesulfinate
-
Reaction Setup: The aqueous solution of sodium 2-chlorobenzenesulfinate from the previous step is cooled.
-
Reaction Conditions: Dimethyl sulfate (1.1 equivalents) is added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration. The crude this compound is then washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
Efficiency and Cost Analysis
-
Efficiency: A Chinese patent reports an overall yield of 85% for the two-step synthesis of this compound[1]. While this is a good yield for a two-step process, it is slightly lower than what might be expected from a direct oxidation.
-
Cost: 2-Chlorobenzenesulfonyl chloride is a more expensive starting material compared to 2-chlorothioanisole on a molar basis. Sodium sulfite is an inexpensive reagent. Dimethyl sulfate is a moderately priced methylating agent, but its high toxicity necessitates special handling procedures, which can add to the overall process cost.
Conclusion
Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
-
Route 1 (Oxidation) is favored for its simplicity (one-step), potentially higher yield, and lower starting material and reagent costs, particularly when using hydrogen peroxide. This makes it an attractive option for large-scale, cost-effective production. However, the reaction conditions may require careful optimization to avoid over-oxidation and ensure high purity of the final product.
-
Route 2 (Nucleophilic Substitution) provides a reliable method with a documented high yield[1]. However, it is a two-step process involving a more expensive starting material and the use of the highly toxic reagent, dimethyl sulfate. This route might be preferred when the starting material, 2-chlorobenzenesulfonyl chloride, is readily available or when the specific process conditions of the oxidation are not desirable.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, available starting materials, and safety infrastructure. For industrial applications where cost and process efficiency are paramount, the oxidation of 2-chlorothioanisole appears to be the more promising route, pending optimization of the reaction conditions.
References
Efficacy comparison of herbicides derived from 2-Chlorophenyl methyl sulfone
Efficacy Showdown: A Comparative Guide to Sulfonylurea Herbicides
An Objective Analysis for Researchers and Crop Protection Professionals
While the synthesis of specific herbicides directly from 2-Chlorophenyl methyl sulfone is not extensively documented in publicly available literature, this guide focuses on a prominent class of herbicides sharing a key chemical feature: the sulfonyl group. Sulfonylurea herbicides are a cornerstone of modern agriculture, renowned for their high efficacy at low application rates. This guide provides a comparative analysis of the performance of several key sulfonylurea herbicides, supported by experimental data, to inform research and development in crop protection.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[2][3] As these amino acids are essential for protein synthesis and cell division, the inhibition of ALS halts plant growth, leading to the death of susceptible weeds.[4][5] The selectivity of sulfonylurea herbicides is largely due to the rapid metabolic breakdown of the herbicide in tolerant crop species.[6]
Comparative Efficacy Data
The following tables summarize the efficacy of various sulfonylurea herbicides against a range of grass and broadleaf weeds, as documented in field trials. Efficacy is typically measured as the percentage of weed control or reduction in weed biomass compared to an untreated control.
Table 1: Efficacy of Metsulfuron-methyl and Iodosulfuron against Broadleaf Weeds in Wheat
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Efficacy (%) | Reference |
| Lolium multiflorum (Annual Ryegrass) | Iodosulfuron-methyl | 5.0 | Efficient Control | [7] |
| Lolium multiflorum (Annual Ryegrass) | Metsulfuron-methyl + Iodosulfuron-methyl | 2.4 + 5.0 | Efficient Control | [7] |
| Broadleaf Weeds (general) | Metsulfuron-methyl | 8 | 87.9 | [8] |
| Broadleaf Weeds (general) | Metsulfuron-methyl + Chlorimuron-ethyl | 4 + 6 | High | [8] |
| Total Weeds | Sulfosulfuron + Metsulfuron-methyl | 30 + 2 | 95.35 (biomass reduction) | [9] |
Table 2: Efficacy of Nicosulfuron and Rimsulfuron against Grass Weeds in Maize
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Efficacy (%) | Reference |
| Panicum dichotomiflorum (Smooth Witchgrass) | Rimsulfuron | 10 - 30 | More readily controlled | [10] |
| Setaria verticillata (Whorled Pigeon Grass) | Rimsulfuron | 10 - 30 | Less readily controlled | [10] |
| Digitaria sanguinalis (Summer Grass) | Rimsulfuron | 10 - 30 | Less readily controlled | [10] |
| Panicum dichotomiflorum (Smooth Witchgrass) | Nicosulfuron | 30 - 80 | More readily controlled | [10] |
| Setaria verticillata (Whorled Pigeon Grass) | Nicosulfuron | 30 - 80 | Less readily controlled | [10] |
| Digitaria sanguinalis (Summer Grass) | Nicosulfuron | 30 - 80 | Less readily controlled | [10] |
| Mixed Grass Weeds | Nicosulfuron | 30 - 50 | 50 - 100 | [11] |
| Chenopodium album (Common Lambsquarters) | Nicosulfuron + Rimsulfuron | Not specified | 45 - 92 | [12] |
| Ambrosia artemisiifolia (Common Ragweed) | Nicosulfuron + Rimsulfuron | Not specified | 10 - 62 | [12] |
| Setaria faberi (Giant Foxtail) | Nicosulfuron + Rimsulfuron | Not specified | High | [12] |
| Digitaria sanguinalis (Large Crabgrass) | Nicosulfuron + Rimsulfuron | Not specified | >93 | [12] |
Experimental Protocols
The data presented in this guide are derived from field trials conducted under specific experimental protocols. A general outline of these methodologies is provided below.
General Field Trial Protocol for Herbicide Efficacy Testing
A standardized workflow is crucial for obtaining reliable and comparable data on herbicide performance.
1. Site Selection and Preparation:
-
History: Trial sites are chosen based on a known and uniform infestation of the target weed species.[4]
-
Uniformity: The experimental area should have consistent soil type and topography to minimize variability.[4]
-
Preparation: Standard agricultural practices are followed for seedbed preparation appropriate for the crop.[4]
2. Experimental Design:
-
Layout: A Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[4][13]
-
Replications: Each herbicide treatment, including an untreated control, is replicated at least four times.[4][13]
-
Plot Size: Individual plots are typically a minimum of 10 square meters.[4] Buffer zones are established between plots to prevent spray drift.[4]
3. Herbicide Application:
-
Equipment: Herbicides are applied using calibrated sprayers to ensure accurate and uniform application rates.[6][14]
-
Rates: Trials often include the recommended label rate, as well as reduced and/or elevated rates to determine dose-response and crop safety margins.[1][13]
-
Timing: Applications are made at specific crop and weed growth stages (e.g., post-emergence).[10]
-
Adjuvants: A nonionic surfactant is often added to the spray solution to improve herbicide uptake.[15][16]
4. Data Collection and Analysis:
-
Weed Control Efficacy: This is assessed visually as a percentage of weed control compared to the untreated plot, or by collecting and weighing the above-ground weed biomass.[1][16]
-
Crop Phytotoxicity: Crop injury is visually rated on a scale (e.g., 0-100%), noting symptoms like stunting, chlorosis, or necrosis.[4]
-
Yield Data: At crop maturity, a specified area from the center of each plot is harvested to determine grain or biomass yield.[4]
-
Statistical Analysis: The collected data are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between treatments.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iskbc.com [iskbc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of metsulfuron methyl for controlling broadleaf weeds in transplanted rice (Oryza sativa) under rainfed shallow lowland | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. isws.org.in [isws.org.in]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 14. mdpi.com [mdpi.com]
- 15. Weed Management in Winter Wheat | CropWatch | Nebraska [cropwatch.unl.edu]
- 16. scialert.net [scialert.net]
In vitro assay validation for biological activity of 2-Chlorophenyl methyl sulfone derivatives
A comprehensive guide to the in vitro assay validation for assessing the biological activity of 2-Chlorophenyl methyl sulfone derivatives is presented for researchers, scientists, and drug development professionals. This document outlines potential biological activities based on structurally related compounds and provides detailed experimental protocols for their evaluation.
Introduction to this compound Derivatives
This compound derivatives are a class of organic compounds containing a sulfone group attached to a 2-chlorinated benzene ring. While specific research on the biological activities of these derivatives is limited in publicly available literature, the well-documented bioactivities of various sulfone-containing molecules suggest their potential as therapeutic agents. Structurally similar compounds have demonstrated a range of effects, including antiproliferative, anti-inflammatory, and antimicrobial activities. This guide provides a framework for the systematic in vitro validation of these potential biological activities.
Potential Biological Activities and In Vitro Assay Validation
Based on the activities of analogous sulfone derivatives, the following biological activities are hypothesized for this compound derivatives and can be validated using the described in vitro assays.
Cytotoxic and Antiproliferative Activity
Several sulfone derivatives have shown promise as antiproliferative agents. For instance, certain 5-nitrothiazole sulfones, including a p-chlorophenyl sulfonyl derivative, have demonstrated activity against cancer cell lines like HepG2[1]. Therefore, it is plausible that this compound derivatives may exhibit cytotoxic or antiproliferative effects.
Table 1: Illustrative Cytotoxicity Data for this compound Derivative 1 (CPMSD-1) against various cancer cell lines.
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 (Breast Cancer) | CPMSD-1 | 15.2 ± 1.8 |
| Doxorubicin (Control) | 0.8 ± 0.1 | |
| A549 (Lung Cancer) | CPMSD-1 | 22.5 ± 2.1 |
| Doxorubicin (Control) | 1.2 ± 0.2 | |
| HepG2 (Liver Cancer) | CPMSD-1 | 18.9 ± 1.5 |
| Doxorubicin (Control) | 0.9 ± 0.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound derivative) and vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Sulfone derivatives are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Illustrative In Vitro Anti-inflammatory Activity of CPMSD-1.
| Assay | Compound | IC50 (µM) ± SD |
| COX-1 Inhibition | CPMSD-1 | 25.8 ± 2.3 |
| Ibuprofen (Control) | 5.2 ± 0.4 | |
| COX-2 Inhibition | CPMSD-1 | 8.1 ± 0.7 |
| Celecoxib (Control) | 0.05 ± 0.01 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[6][7][8][9][10]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
Assay buffer
-
Test compound and controls (e.g., Ibuprofen, Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, arachidonic acid, and the colorimetric substrate in the assay buffer.
-
Compound Addition: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the percentage of inhibition relative to the control without the inhibitor. Calculate the IC50 value.
Antimicrobial Activity
Sulfone-containing compounds have been reported to possess antibacterial and antifungal properties.
Table 3: Illustrative Antimicrobial Activity (MIC in µg/mL) of CPMSD-1.
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | CPMSD-1 | 64 |
| Ciprofloxacin (Control) | 1 | |
| Escherichia coli | CPMSD-1 | 128 |
| Ciprofloxacin (Control) | 0.5 | |
| Candida albicans | CPMSD-1 | 256 |
| Fluconazole (Control) | 4 |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14][15]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound and standard antibiotics
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: Experimental workflow for in vitro assay validation.
Caption: Simplified diagram of the NF-κB signaling pathway.
Comparison with Alternative Compounds
The performance of this compound derivatives should be benchmarked against established drugs or compounds with similar biological activities.
-
For Cytotoxicity/Antiproliferative Activity: Compare with standard chemotherapeutic agents like Doxorubicin or Cisplatin.
-
For Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor) are appropriate comparators.
-
For Antimicrobial Activity: Broad-spectrum antibiotics like Ciprofloxacin and antifungal agents like Fluconazole serve as excellent positive controls.
Conclusion
This guide provides a foundational framework for the in vitro validation of the biological activities of this compound derivatives. By following the detailed experimental protocols and utilizing the structured data presentation, researchers can systematically evaluate the potential of these compounds as cytotoxic, anti-inflammatory, or antimicrobial agents. The provided visualizations of the experimental workflow and a key signaling pathway offer a clear conceptual map for these investigations. Further studies will be necessary to confirm these in vitro findings through in vivo models and to elucidate the precise mechanisms of action.
References
- 1. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions Involving 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection
The functionalization of electron-deficient aryl chlorides such as 2-chlorophenyl methyl sulfone is a critical transformation in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The selection of an appropriate catalyst system is paramount to achieving high yields and selectivity in cross-coupling reactions. This guide provides a head-to-head comparison of various palladium-based catalysts for common C-C and C-N bond-forming reactions with this compound as the substrate. The data presented herein is a synthesis of literature findings on this specific substrate and closely related analogues, offering a predictive framework for catalyst performance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl structures. The choice of ligand is crucial when coupling electron-deficient aryl chlorides.
Performance Comparison of Palladium Ligands for Suzuki-Miyaura Coupling
While extensive comparative data for this compound is limited, a study on the closely related 2-chlorophenyl trifluoromethyl sulfone provides valuable insights into ligand efficiency. The following table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of a 2-chlorophenyl sulfone derivative with 3-nitrophenylboronic acid.[1]
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(acac)₂ + RuPhos | K₃PO₄ | Toluene/DMSO | 80 | 12 | 85 | [1] |
| Pd(acac)₂ + XPhos | K₃PO₄ | Toluene/DMSO | 80 | 12 | <5 | [1] |
Key Insights: The data suggests that for the Suzuki-Miyaura coupling of 2-chlorophenyl sulfones, the choice of a bulky biaryl phosphine ligand is critical. RuPhos, a sterically demanding and electron-rich ligand, significantly outperforms XPhos under these conditions, indicating its suitability for activating the C-Cl bond of the electron-deficient substrate.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines from aryl halides.[2][3][4] The selection of the appropriate palladium precatalyst and ligand is dependent on the nature of the amine coupling partner.
Predicted Performance of Catalysts for Buchwald-Hartwig Amination of this compound
| Catalyst System (Precatalyst + Ligand) | Amine Type | Base | Solvent | Temperature (°C) | Predicted Efficacy |
| Pd₂(dba)₃ + XPhos | Primary & Secondary Amines | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | High |
| Pd(OAc)₂ + SPhos | Primary & Secondary Amines | K₃PO₄ or Cs₂CO₃ | Toluene or t-BuOH | 80-110 | High |
| G3-XPhos Palladacycle | Primary & Secondary Amines | K₂CO₃ or K₃PO₄ | Toluene or CPME | 80-110 | Very High |
Rationale for Catalyst Selection: For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands such as XPhos and SPhos are generally required to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Palladacycle precatalysts, like the G3-XPhos, are often highly active and allow for lower catalyst loadings and milder reaction conditions. The choice of base is also critical and should be tailored to the functional group tolerance of the substrates.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction provides a direct method for the arylation of alkenes.[5][6][7] The efficiency of this reaction with aryl chlorides is highly dependent on the catalyst system and reaction conditions.
Predicted Performance of Catalysts for the Heck Reaction of this compound
Specific data for the Heck reaction of this compound is scarce. The following table provides a projection of catalyst performance based on established protocols for related electron-deficient aryl chlorides.
| Catalyst System (Precatalyst + Ligand) | Alkene Coupling Partner | Base | Solvent | Temperature (°C) | Predicted Efficacy |
| Pd(OAc)₂ + P(o-tol)₃ | Styrene, Acrylates | NEt₃ or K₂CO₃ | DMF or NMP | 120-140 | Moderate to High |
| PdCl₂(PPh₃)₂ | Styrene, Acrylates | NaOAc or K₃PO₄ | DMF or DMAc | 120-140 | Moderate |
| Herrmann's Catalyst | Styrene, Acrylates | NaOAc | NMP | 120-140 | High |
Considerations for Catalyst Choice: The Heck reaction with less reactive aryl chlorides often requires higher temperatures and polar aprotic solvents. Ligandless systems or those with simple phosphine ligands can be effective, but palladacycles like Herrmann's catalyst are often more robust and provide higher turnover numbers.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, typically employing a dual palladium and copper catalytic system.[8] Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.[9]
Predicted Performance of Catalysts for the Sonogashira Coupling of this compound
As with the other reaction types, direct comparative data for this compound is not widely reported. The following predictions are based on general knowledge of Sonogashira couplings with challenging aryl chlorides.
| Catalyst System (Precatalyst + Ligand) | Co-catalyst | Base | Solvent | Temperature (°C) | Predicted Efficacy |
| PdCl₂(PPh₃)₂ | CuI | NEt₃ or Piperidine | THF or DMF | 60-100 | Moderate to High |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80-110 | Moderate to High |
| Pd(OAc)₂ + SPhos | None (Copper-free) | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 80-110 | High |
System Selection Rationale: The classic Pd/Cu system is often effective for Sonogashira couplings. For a substrate like this compound, a copper-free system employing a bulky, electron-rich ligand like SPhos may offer advantages in terms of cleaner reaction profiles and potentially higher yields by avoiding the formation of diynes.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions involving this compound. Optimization of reaction parameters is recommended for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling: An oven-dried reaction vessel is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium precatalyst (e.g., Pd(acac)₂, 0.02 mmol) and the ligand (e.g., RuPhos, 0.04 mmol) are added, followed by the anhydrous solvent (e.g., toluene/DMSO mixture). The reaction mixture is then heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination: In an inert atmosphere glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol), the ligand (if not using a palladacycle), and the base (e.g., K₂CO₃, 2.0 mmol). The this compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene). The vessel is sealed and heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for the Heck Reaction: A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Herrmann's Catalyst, 0.01 mmol), and the base (e.g., NaOAc, 1.5 mmol) in a polar aprotic solvent (e.g., NMP) is placed in a sealed tube. The reaction is heated at the specified temperature for the required time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
General Procedure for Sonogashira Coupling: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), the co-catalyst (e.g., CuI, 0.06 mmol), and the base (e.g., NEt₃, 2.0 mmol) are added under an inert atmosphere. The reaction mixture is stirred at the indicated temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
Visualizing the Chemistry: Pathways and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
Inter-laboratory Validation of a Quantification Method for 2-Chlorophenyl Methyl Sulfone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
This guide provides a comparative overview of analytical methodologies suitable for the quantification of 2-Chlorophenyl methyl sulfone. In the absence of a formal inter-laboratory validation study for this specific analyte, this document outlines established methods for structurally related compounds, such as methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE. The data presented is derived from single-laboratory validation studies and serves as a foundational resource for laboratories aiming to develop and validate a robust quantification method for this compound.
The methodologies compared herein are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are common techniques for the analysis of persistent organic pollutants and their metabolites.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of two common, validated methods for analogous compounds, which can be adapted for the target analyte.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for Quantification of Related Methyl Sulfone Metabolites
| Parameter | GC-MS Method (for MeSO2-PCBs and MeSO2-DDE) | LC-MS/MS Method (for various pesticide residues) |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Capture Negative Ionization (ECNI) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Biological Tissues (e.g., adipose, liver) | Honeybees, Cucumber |
| Reported Analytes | 27 methyl sulfone PCBs and DDE | >300 pesticides |
| Limit of Detection (LOD) | 0.06 to 0.10 ng/g lipid weight[1] | Instrument LOD: 0.001-2.37 µg/L |
| Limit of Quantitation (LOQ) | Not explicitly stated, but practical quantitation limit for similar compounds by GC-ECD is ~24 pg[2] | 0.005 mg/kg for many analytes in honeybees[3], 10 µg/kg in cucumber |
| Accuracy (Recovery) | 73% to 112% (mean 89%)[1] | 70% to 120%[3] |
| Precision (RSD) | 5.2% to 12.2%[1] | Intra-laboratory RSDr: 1.6% to 19.7%[3] |
| Linearity | Linear above the practical quantitation limit to the nanogram level[2] | Correlation coefficient > 0.995 |
| Inter-laboratory Precision | Not available for this specific method | RSDr: 5.5% to 13.6% for pesticides in honeybees[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a quantification method. The following sections outline the key steps for the GC-MS and LC-MS/MS methods.
Protocol 1: GC-MS Method for Methyl Sulfone Metabolites
This method is optimized for the determination of methyl sulfone metabolites of PCBs and DDE in biological samples and can be adapted for this compound.
1. Sample Extraction and Cleanup:
-
Extraction: Samples are extracted using hot Soxhlet extraction.
-
Acid Treatment: The extract is treated with concentrated sulfuric acid for liquid-liquid extraction to separate the methyl sulfones.
-
Back-extraction: The methyl sulfones are back-extracted from the acid layer into hexane after dilution with cold water.
-
Cleanup: The hexane layer undergoes further cleanup using basic silica (33% KOH) and Florisil solid-phase extraction cartridges.[1]
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer with an electron capture negative ionization (ECNI) source.
-
Monitoring Mode: Selected Ion Monitoring (SIM) is used for quantification. For many methyl sulfones, the [M-CH3]- ion is more abundant than the molecular ion at ion source temperatures above 200°C and can be used for enhanced sensitivity.[1]
Protocol 2: LC-MS/MS Method for Multi-Residue Analysis
This protocol describes a general approach for the analysis of a wide range of pesticide residues, which is applicable to polar compounds like methyl sulfones.
1. Sample Preparation (QuEChERS-based):
-
Homogenization: The sample is first homogenized.
-
Extraction: An aliquot of the homogenized sample is extracted with acetonitrile and QuEChERS salts (e.g., acetate or citrate buffer).
-
Cleanup: A dispersive solid-phase extraction (dSPE) cleanup step is performed using PSA and anhydrous magnesium sulfate.
-
Filtration and Dilution: The supernatant is filtered, and for LC-MS/MS analysis, it is often diluted with water before injection.
2. LC-MS/MS Analysis:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring at least two precursor-to-product ion transitions for each analyte.
Visualizations
Metabolic Pathway
The formation of this compound is likely a result of the metabolism of chlorinated aromatic compounds. The following diagram illustrates a generalized metabolic pathway leading to the formation of methyl sulfone metabolites.
Experimental Workflow
The diagram below outlines a typical workflow for the quantification of this compound, from sample reception to final data analysis.
References
- 1. Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrated analytical method for determination of polychlorinated aryl methyl sulfone metabolites and polychlorinated hydrocarbon contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection | MDPI [mdpi.com]
A Comparative Analysis of Synthetic Routes to 2-Chlorophenyl Methyl Sulfone: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of 2-Chlorophenyl methyl sulfone, a key intermediate in the development of pharmaceuticals and agrochemicals, can be approached through various chemical pathways. As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental impact of these synthetic routes is crucial. This guide provides a comparative assessment of two primary methods for synthesizing this compound: a traditional route involving the reduction and methylation of 2-chlorobenzene sulfonyl chloride, and an alternative pathway centered on the oxidation of 2-chlorophenyl methyl sulfide. The comparison is based on quantitative green chemistry metrics, detailed experimental protocols, and the inherent hazards associated with the reagents.
At a Glance: Comparing Synthesis Routes
The following table summarizes the key green chemistry metrics for the two primary synthesis routes to this compound. These metrics provide a quantitative measure of the environmental performance of each method.
| Metric | Route 1: Reduction & Methylation | Route 2: Oxidation of Sulfide | Ideal Value | Interpretation |
| Atom Economy (%) | ~69.8% | ~90.9% | 100% | Higher value indicates more atoms from reactants are incorporated into the final product. |
| Environmental (E)-Factor | ~0.43 (excluding water) | ~0.10 (excluding water) | 0 | Lower value indicates less waste generated per unit of product. |
| Process Mass Intensity (PMI) | ~1.43 (excluding water) | ~1.10 (excluding water) | 1 | Lower value indicates less total mass used to produce a unit of product. |
Synthesis Route 1: Reduction and Methylation of 2-Chlorobenzene Sulfonyl Chloride
This classical approach involves a two-step process starting from the readily available 2-chlorobenzene sulfonyl chloride. The first step is the reduction of the sulfonyl chloride to the corresponding sulfinate salt, which is then methylated to yield the final product.
Experimental Protocol
Step 1: Reduction of 2-Chlorobenzene Sulfonyl Chloride
In a reaction vessel, a solution of sodium sulfite (Na₂SO₃) in water is prepared. 2-Chlorobenzene sulfonyl chloride is then added portion-wise to this solution while maintaining the temperature at approximately 50-60°C. The reaction mixture is stirred for several hours to ensure complete reduction to sodium 2-chlorophenylsulfinate.
Step 2: Methylation of Sodium 2-Chlorophenylsulfinate
To the aqueous solution of sodium 2-chlorophenylsulfinate, a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) is added dropwise. The reaction is typically carried out at a controlled temperature to prevent side reactions. Upon completion, the this compound product precipitates from the solution and can be isolated by filtration, followed by washing and drying.
Environmental and Safety Considerations
This route utilizes 2-chlorobenzene sulfonyl chloride, which is a corrosive and water-reactive substance, releasing toxic gases upon contact with moisture.[1][2][3][4][5] Dimethyl sulfate is a potent alkylating agent and is classified as a suspected carcinogen and mutagen.[6] Sodium sulfite is a reducing agent that can release toxic sulfur dioxide gas upon contact with acids.[7][8][9][10][11] The generation of inorganic salts as byproducts contributes to a higher E-Factor.
Synthesis Route 2: Oxidation of 2-Chlorophenyl Methyl Sulfide
An alternative and potentially greener approach involves the direct oxidation of 2-chlorophenyl methyl sulfide to the corresponding sulfone. This method often utilizes cleaner oxidizing agents and can offer a more atom-economical pathway.
Experimental Protocol
A solution of 2-chlorophenyl methyl sulfide in a suitable organic solvent, such as acetic acid or ethanol, is prepared in a reaction flask. An oxidizing agent, typically 30% hydrogen peroxide (H₂O₂), is added dropwise to the solution at room temperature. The reaction is monitored until the oxidation is complete. The product, this compound, is then isolated by extraction and purified by recrystallization. This method is noted for its simplicity and often results in high yields of the pure product.[12]
Environmental and Safety Considerations
This route is generally considered more environmentally benign. Hydrogen peroxide is a green oxidizing agent, as its only byproduct is water.[13][14][15][16] 2-Chlorophenyl methyl sulfide is a combustible liquid and may cause skin and eye irritation. However, the overall waste generated is significantly less compared to Route 1, leading to a more favorable E-Factor and Process Mass Intensity. The primary environmental consideration is the use of organic solvents, which should be chosen for their low toxicity and recyclability.
Logical Workflow for Environmental Assessment
The following diagram illustrates the logical workflow for assessing the environmental impact of the two synthesis routes.
Potential Biological Significance: The Cyclooxygenase Pathway
While this compound is primarily an intermediate, the sulfone functional group is present in various biologically active molecules. Notably, several compounds containing a methyl sulfone moiety have been investigated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[5] The COX-2 pathway is a critical signaling cascade in the inflammatory response.
The diagram below illustrates the potential interaction of a sulfone-containing compound with the COX-2 pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
This inhibition mechanism is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound could serve as a scaffold for designing novel COX-2 inhibitors with improved efficacy and safety profiles.
Conclusion
Based on the analysis of green chemistry metrics and the inherent hazards of the reagents, the oxidation of 2-chlorophenyl methyl sulfide (Route 2) presents a more environmentally favorable method for the synthesis of this compound compared to the traditional reduction and methylation pathway (Route 1). Its superior atom economy, lower E-Factor, and the use of a benign oxidizing agent with water as the only byproduct make it a more sustainable choice for industrial applications. While the starting material for Route 2, 2-chlorophenyl methyl sulfide, needs to be synthesized, greener methods for its preparation are also an active area of research. For drug development professionals, the sulfone moiety's potential to interact with key biological pathways like the COX-2 signaling cascade highlights the importance of this intermediate in medicinal chemistry. Researchers are encouraged to consider these environmental factors alongside chemical efficiency when selecting a synthetic route for this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chlorophenyl methyl sulfate (89610-80-0) for sale [vulcanchem.com]
- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. III. Toxicokinetics and Metabolism in Rats and Rhesus Monkeys | Semantic Scholar [semanticscholar.org]
- 5. A prodrug approach to COX-2 inhibitors with methylsulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 8. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents | MDPI [mdpi.com]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Sulfone synthesis by oxidation [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. CN106631941A - Preparation method of 2-methyl-3-chlorophenylmethyl sulfide - Google Patents [patents.google.com]
- 16. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 2-Chlorophenyl Methyl Sulfone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chlorophenyl methyl sulfone, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the 2-chloro isomer may not always be readily available, data from its isomers, 3-Chlorophenyl methyl sulfone and 4-Chlorophenyl methyl sulfone, suggest that this compound should be handled as a hazardous substance. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Hazardous Waste Classification
Based on available data for its isomers, this compound is likely to be classified as a hazardous waste. It may exhibit characteristics of toxicity and irritation. It is the responsibility of the waste generator to make an accurate hazardous waste determination.[1] This can be done through process knowledge or analytical testing. In the United States, chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA). Generators of hazardous waste must comply with federal, state, and local regulations.
The following table summarizes the likely hazard classifications for this compound, inferred from data for its isomers.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[1][2] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | H335 |
| Acute Oral Toxicity | Harmful if swallowed.[2] | H302 |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following procedure outlines the necessary steps for its disposal as a hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, properly labeled, and chemically compatible hazardous waste container. The container should be kept securely closed when not in use.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof, and chemically compatible liquid hazardous waste container. Do not mix with incompatible wastes. The container should be filled to no more than 90% capacity to allow for expansion.
2. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste is added to the container) must be clearly marked.
3. Storage of Hazardous Waste:
-
Store the hazardous waste containers in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Do not store incompatible chemicals in close proximity.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.
5. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
For large spills, or if you are not trained to handle them, contact your institution's emergency response team or EHS department immediately.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the principles of safe laboratory practice and hazardous waste management apply. Any procedure involving this chemical should be preceded by a thorough risk assessment.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
References
Essential Safety and Disposal Guidance for 2-Chlorophenyl methyl sulfone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the handling and disposal of 2-Chlorophenyl methyl sulfone, a compound that requires careful management in a laboratory setting.
Hazard Summary
This compound is classified as a hazardous substance. Based on data for its isomers, 3- and 4-Chlorophenyl methyl sulfone, the primary hazards are as follows:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are recommended for prolonged contact.[5] Always check the glove manufacturer's chemical resistance guide. Remove gloves with care to avoid skin contamination.[1] |
| Eye and Face Protection | Safety goggles and/or face shield | Use splash-proof goggles where there is any possibility of eye contact.[5] A face shield offers additional protection against splashes.[6][7] |
| Body Protection | Laboratory coat or chemical-resistant suit | Wear a lab coat to protect against incidental contact. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls ("bunny suit") should be worn.[6][7] |
| Respiratory Protection | Use in a well-ventilated area. Respirator may be required. | Work in a chemical fume hood to minimize inhalation of dust or vapors.[8] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5] |
Procedural Guidance for Safe Handling
Adherence to standard operating procedures is critical for mitigating the risks associated with this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid generating dust when handling the solid form.[8] Use appropriate tools for transferring the chemical.
-
During Use: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[2][8]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[2][8][9]
Emergency and Disposal Plan
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[10]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][8]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8][11]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[3][8]
Spill and Leak Procedures:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, prevent further spread of the material.
-
Clean-up: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material.
Disposal Plan:
-
Waste Classification: This material and its container are considered hazardous waste.[1]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[8][10] Do not allow the chemical to enter drains or waterways.[8] Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Handling this compound
Caption: A workflow diagram outlining the key steps for safely handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
